4-Isopropyl-1H-pyrazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTLFNBARWAWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597266 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151521-49-2 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Propan-2-yl)-1H-pyrazol-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Isopropyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of 4-Isopropyl-1H-pyrazol-3-amine, a versatile heterocyclic amine with significant applications in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, established synthesis and purification protocols, and analytical characterization methods. Furthermore, it explores its role as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Compound Identification and Chemical Structure
This compound, also known by its synonym 3-Amino-4-isopropyl-1H-pyrazole, is a substituted pyrazole derivative. The presence of both an amine group and a hydrophobic isopropyl group on the pyrazole ring makes it a valuable and versatile intermediate in chemical synthesis.
-
Chemical Name: this compound
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Synonyms: 3-Amino-4-isopropyl-1H-pyrazole, 4-propan-2-yl-1H-pyrazol-5-amine
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CAS Number: 151521-49-2
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Molecular Formula: C₆H₁₁N₃
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Molecular Weight: 125.17 g/mol
Chemical Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Molecular Weight | 125.17 g/mol | |
| Molecular Formula | C₆H₁₁N₃ | |
| Boiling Point | 295.8 ± 20.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 157.8 ± 9.0 °C | |
| pKa | 16.12 ± 0.50 (Predicted) | |
| Refractive Index | 1.57 | |
| Storage Temperature | Room temperature, under inert atmosphere |
Synthesis and Purification
The synthesis of 3-aminopyrazole derivatives is a well-established area of heterocyclic chemistry. One of the most common and effective methods involves the condensation of a hydrazine source with a β-ketonitrile. This approach offers a direct route to the pyrazole core.
General Synthesis Workflow: Condensation of β-Ketonitrile with Hydrazine
The synthesis of this compound can be achieved by reacting 3-cyano-4-methyl-2-pentanone with hydrazine hydrate. The β-ketonitrile starting material contains the required isopropyl group and the nitrile functionality that will form the amine group upon cyclization.
Causality of Experimental Choices:
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β-Ketonitrile: This precursor is chosen because it possesses the two key functional groups (ketone and nitrile) at a 1,3-position relative to each other, which is essential for the formation of the five-membered pyrazole ring.
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Hydrazine Hydrate: Serves as the source of the two adjacent nitrogen atoms required for the pyrazole core. The initial nucleophilic attack occurs at the more electrophilic ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group.
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Solvent (e.g., Ethanol): An alcohol solvent is typically used as it effectively dissolves both reactants and facilitates the reaction without participating in unwanted side reactions.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization, ensuring a reasonable reaction rate.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyano-4-methyl-2-pentanone (1 equivalent) in absolute ethanol.
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Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
Caption: General workflow for the synthesis and purification of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
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Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula (C₆H₁₁N₃).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity standard is typically >95%.
Analytical Workflow Diagram
This diagram outlines the logical flow for confirming the structure and purity of the final product.
Caption: Standard analytical workflow for the characterization of this compound.
Applications in Research and Drug Development
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a crucial building block for synthesizing more complex molecules, particularly kinase inhibitors.
Intermediate for Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the kinase protein backbone. The isopropyl group at the 4-position can be directed into a hydrophobic pocket within the kinase active site, enhancing binding affinity and selectivity.
Derivatives of this compound have been investigated as inhibitors for various kinases, including:
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RET (Rearranged during Transfection) Kinase: Activating mutations in the RET kinase are found in certain types of thyroid and lung cancers. Substituted pyrazolopyrimidines, synthesized from aminopyrazole precursors, have been developed as potent and selective RET inhibitors.
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RIPK1 (Receptor-Interacting Protein Kinase 1): RIPK1 is involved in inflammatory responses and necroptosis. 1H-pyrazol-3-amine derivatives have been identified as novel, selective inhibitors of RIPK1, showing therapeutic potential for inflammatory diseases.
The general strategy involves using the amine group of this compound as a nucleophile to react with other electrophilic heterocyclic systems (e.g., chloropyrimidines) to construct fused bicyclic systems like pyrazolo[3,4-d]pyrimidines.
Safety and Handling
Proper safety precautions must be observed when handling this compound.
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Hazard Identification: The compound is classified as harmful if swallowed or inhaled. It can cause skin irritation and serious eye irritation or damage.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
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First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
References
- LookChem. Cas 151521-49-2,this compound.
- Pharmaffiliates. This compound: A Versatile Intermediate for Chemical Synthesis.
- PubChem. This compound | C6H11N3 | CID 19002201.
- Chemsrc. 3-Amino-4-isopropyl-1H-pyrazole | CAS#:151521-49-2.
- PubChem. 4-Isopropyl-1H-pyrazol-1-amine | C6H11N3 | CID 129035354.
- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4
Foreword: The Strategic Importance of 4-Isopropyl-1H-pyrazol-3-amine
An In-depth Technical Guide to the Synthesis of 4-Isopropyl-1H-pyrazol-3-amine
This compound is a substituted aminopyrazole that has emerged as a crucial building block in medicinal chemistry and drug development.[1][2] Its structure is a key pharmacophore, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from 3-aminopyrazole precursors, is a privileged structure for targeting kinases such as RET (Rearranged during Transfection), a proto-oncogene implicated in various cancers.[3] This guide provides a comprehensive overview of the logical synthetic pathways to this compound, designed for researchers and drug development professionals who require a deep, mechanistic understanding of its preparation.
Chapter 1: Retrosynthetic Analysis and Core Strategy
A robust synthesis begins with a logical deconstruction of the target molecule. The primary strategy for pyrazole ring formation is the condensation of a three-carbon (C-C-C) dielectrophilic component with a hydrazine derivative, which provides the nitrogen-nitrogen (N-N) backbone.[4][5][6] For this compound, the presence of the C3-amino group strongly suggests a precursor containing a nitrile moiety, as this functionality readily participates in cyclization to form the aminopyrazole.
This retrosynthetic analysis points to two primary three-carbon synthons:
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A β-Ketonitrile: Specifically, 4-methyl-2-cyanopentan-3-one.
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An α,β-Unsaturated Nitrile: A molecule such as 2-(1-methylethylidene)malononitrile or a related activated alkene.
The following diagram illustrates this strategic disconnection.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Principal Synthesis Pathways
Based on the retrosynthetic analysis, we will explore the most scientifically sound and practically viable synthesis routes.
Pathway 1: The β-Ketonitrile Cyclocondensation Route
This is arguably the most reliable and widely employed method for constructing 3-aminopyrazoles.[7] The pathway involves two main stages: the synthesis of the key β-ketonitrile intermediate, followed by its cyclocondensation with hydrazine.
Stage 1: Synthesis of 4-methyl-2-cyanopentan-3-one
The required β-ketonitrile can be efficiently prepared via a Claisen-type condensation between an ester and a nitrile. A common approach utilizes a strong base like sodium ethoxide or sodium amide to deprotonate the α-carbon of the nitrile, generating a nucleophile that attacks the ester.
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Reactants: Isobutyronitrile and an acetate ester (e.g., ethyl acetate).
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Mechanism: The base abstracts a proton from isobutyronitrile. The resulting carbanion attacks the carbonyl carbon of ethyl acetate. Subsequent collapse of the tetrahedral intermediate and workup yields the target β-ketonitrile.
Stage 2: Cyclocondensation with Hydrazine
This step is a classic pyrazole synthesis.[7] Hydrazine hydrate is added to the β-ketonitrile, typically in a protic solvent like ethanol. The reaction proceeds via two key steps:
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Hydrazone Formation: One nitrogen of the hydrazine acts as a nucleophile, attacking the ketone carbonyl to form a hydrazone intermediate.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to a ring-closing reaction. Tautomerization of the resulting intermediate yields the aromatic 3-aminopyrazole product.
The overall workflow for Pathway 1 is depicted below.
Caption: Workflow for the β-Ketonitrile Synthesis Pathway.
Pathway 2: The α,β-Unsaturated Dinitrile Route
An alternative and powerful strategy involves the reaction of hydrazine with an activated alkene, specifically an α,β-unsaturated dinitrile.[8] This method often proceeds via a Michael addition followed by an intramolecular cyclization.
Stage 1: Synthesis of 2-(1-methylethylidene)malononitrile
This precursor is typically synthesized via a Knoevenagel condensation.
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Reactants: Acetone (a source of the isopropylidene group) and malononitrile.
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Catalysis: The reaction is often catalyzed by a weak base such as piperidine or β-alanine in a solvent that allows for azeotropic removal of water (e.g., benzene or toluene with a Dean-Stark apparatus).
Stage 2: Reaction with Hydrazine
The reaction of 2-(1-methylethylidene)malononitrile with hydrazine hydrate proceeds as follows:
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Michael Addition: Hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system.
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Cyclization & Tautomerization: The terminal amino group of the resulting adduct then attacks one of the nitrile groups, leading to cyclization and subsequent tautomerization to form the stable, aromatic 3-aminopyrazole ring. One equivalent of HCN is eliminated in the process.
Comparison of Pathways
| Feature | Pathway 1 (β-Ketonitrile) | Pathway 2 (α,β-Unsaturated Dinitrile) |
| Starting Materials | Isobutyronitrile, Ethyl Acetate | Acetone, Malononitrile |
| Key Intermediate | 4-methyl-2-cyanopentan-3-one | 2-(1-methylethylidene)malononitrile |
| Key Reactions | Claisen Condensation, Cyclocondensation | Knoevenagel Condensation, Michael Addition |
| Advantages | Generally high-yielding, well-established for aminopyrazoles, fewer regioisomeric concerns. | Utilizes very common and inexpensive starting materials. |
| Challenges | Requires strong base for Claisen condensation; intermediate may have limited stability. | Knoevenagel condensation requires careful control; potential for polymerization of the dinitrile. |
Chapter 3: Detailed Experimental Protocol (Pathway 1)
This protocol is a representative procedure for the synthesis of this compound via the β-ketonitrile route. It is intended as a guide and should be adapted and optimized based on laboratory conditions.
Part A: Synthesis of 4-methyl-2-cyanopentan-3-one
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Ethoxide (NaOEt) | 68.05 | 15.0 g | 0.22 |
| Anhydrous Ethanol | 46.07 | 150 mL | - |
| Isobutyronitrile | 69.11 | 14.5 g (20.9 mL) | 0.21 |
| Ethyl Acetate | 88.11 | 19.4 g (21.5 mL) | 0.22 |
| 3M Hydrochloric Acid | - | ~75 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated NaCl (brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is oven-dried.
-
Base Preparation: Under a nitrogen atmosphere, add anhydrous ethanol (150 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (15.0 g). Stir until dissolved.
-
Reactant Addition: Combine isobutyronitrile (14.5 g) and ethyl acetate (19.4 g) and add this mixture to the addition funnel. Add the mixture dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Carefully neutralize the mixture by adding 3M HCl dropwise until the pH is ~6-7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile. This intermediate is often used in the next step without further purification.
Part B: Synthesis of this compound
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude β-Ketonitrile | ~125.17 | (From Part A) | ~0.21 |
| Hydrazine Hydrate (~64%) | 50.06 | 13.1 g (12.7 mL) | ~0.26 |
| Ethanol (95%) | - | 100 mL | - |
| Acetic Acid | 60.05 | 2 mL | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 4-methyl-2-cyanopentan-3-one from Part A in ethanol (100 mL).
-
Hydrazine Addition: Add hydrazine hydrate (13.1 g) to the solution, followed by a catalytic amount of glacial acetic acid (2 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, cool the flask in an ice bath for 30 minutes and collect the solid by vacuum filtration. If no solid forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.
Chapter 4: Conclusion and Future Outlook
The synthesis of this compound is readily achievable through established principles of heterocyclic chemistry. The β-ketonitrile cyclocondensation route offers a reliable and high-yielding pathway, leveraging a strategic Claisen condensation followed by a robust pyrazole formation. As the demand for sophisticated kinase inhibitors and other targeted therapeutics grows, the efficient and scalable production of key intermediates like this compound will remain a critical focus for the pharmaceutical and chemical industries. Further research may focus on developing greener, one-pot multicomponent reactions (MCRs) to streamline its synthesis and reduce environmental impact.[9][10]
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
- Recent advances in the synthesis of new pyrazole deriv
- Various methods for the synthesis of pyrazole.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023).
- Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - PubMed Central. [Link]
- This compound: A Versatile Intermediate for Chemical Synthesis. Acme Bioscience. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
- Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5.
- This compound. PubChem. [Link]
- Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Starting Materials for 4-Isopropyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4-Isopropyl-1H-pyrazol-3-amine, a crucial building block in modern medicinal chemistry and drug development. The document delves into the core chemical principles, starting materials, and detailed experimental methodologies for the synthesis of this important heterocyclic amine. Emphasis is placed on a robust and scalable two-step synthetic route commencing with the formylation of isovaleronitrile to yield the key intermediate, 2-formyl-3-methylbutanenitrile, followed by its cyclocondensation with hydrazine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound is a substituted pyrazole that has garnered significant attention as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] The pyrazole scaffold is a well-established pharmacophore present in numerous approved pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and kinase inhibitory effects. The specific substitution pattern of an isopropyl group at the 4-position and an amine at the 3-position provides a unique structural motif for the development of novel therapeutic agents.
This guide will focus on the most practical and efficient synthetic strategies for the preparation of this compound, providing a detailed examination of the requisite starting materials and the underlying chemical transformations.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of this compound points to a primary disconnection at the pyrazole ring, revealing a β-ketonitrile equivalent and hydrazine as the key precursors. This approach is based on the well-established Paal-Knorr pyrazole synthesis, a reliable and versatile method for the formation of the pyrazole heterocycle.
The most direct and industrially scalable strategy involves a two-step sequence:
-
Synthesis of the Key Intermediate: 2-Formyl-3-methylbutanenitrile. This α-formyl nitrile serves as the 1,3-dielectrophilic component necessary for the cyclization reaction.
-
Cyclocondensation with Hydrazine. The reaction of 2-formyl-3-methylbutanenitrile with hydrazine hydrate provides the target this compound.
This two-step approach offers high convergence and utilizes readily available and cost-effective starting materials.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 2-Formyl-3-methylbutanenitrile
The synthesis of 2-formyl-3-methylbutanenitrile is a critical first step. This α-formyl nitrile is prepared via the formylation of isovaleronitrile (3-methylbutanenitrile) using a suitable formylating agent in the presence of a strong base.[4]
Starting Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| Isovaleronitrile | 625-28-5 | C₅H₉N | Also known as 3-methylbutanenitrile.[5] |
| Ethyl Formate | 109-94-4 | C₃H₆O₂ | Formylating agent. |
| Sodium Methoxide | 124-41-4 | CH₃NaO | Strong base. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous, as solvent. |
| Hydrochloric Acid | 7647-01-0 | HCl | For workup. |
Detailed Experimental Protocol
Reaction: Isovaleronitrile + Ethyl Formate --(Sodium Methoxide)--> 2-Formyl-3-methylbutanenitrile
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Addition of Reactants: A solution of isovaleronitrile (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of water. The aqueous layer is separated and acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude 2-formyl-3-methylbutanenitrile is purified by vacuum distillation to yield a colorless oil.
Caption: Workflow for the synthesis of 2-formyl-3-methylbutanenitrile.
Cyclocondensation to this compound
The final step in the synthesis is the cyclocondensation of the intermediate, 2-formyl-3-methylbutanenitrile, with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring.[6][7]
Starting Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 2-Formyl-3-methylbutanenitrile | 771510-15-7 | C₆H₉NO | Key intermediate from Step 1.[8] |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Nucleophile for cyclization. |
| Ethanol | 64-17-5 | C₂H₆O | Solvent. |
| Acetic Acid | 64-19-7 | C₂H₄O₂ | Optional catalyst. |
Detailed Experimental Protocol
Reaction: 2-Formyl-3-methylbutanenitrile + Hydrazine Hydrate --(Ethanol, Reflux)--> this compound
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-formyl-3-methylbutanenitrile (1.0 equivalent) and ethanol.
-
Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Isolation: The resulting residue is triturated with cold water or a mixture of diethyl ether and hexane to induce precipitation of the product.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle with care in an inert atmosphere.
-
Isovaleronitrile is flammable and toxic if ingested or inhaled.
Conclusion
The synthesis of this compound is readily achievable through a reliable and scalable two-step process. The key to this synthesis is the preparation of the 2-formyl-3-methylbutanenitrile intermediate, followed by a classical cyclocondensation with hydrazine. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers and drug development professionals to efficiently synthesize this valuable building block for the advancement of their research programs.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isovaleronitrile | C5H9N | CID 12244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2-Formyl-3-methylbutanenitrile | C6H9NO | CID 49766037 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Significance of 4-Isopropyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Prominence of the 3-Aminopyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," recognized for its presence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The introduction of an amino group at the 3-position of the pyrazole ring further enhances its utility as a pharmacophore, enabling crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-Isopropyl-1H-pyrazol-3-amine. While comprehensive biological data for this exact molecule remains limited in public literature, its structural features, and the activities of closely related analogs, strongly suggest its potential as a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibition.[4][5] This document serves to synthesize the available information, provide insights based on structure-activity relationships of similar compounds, and present detailed experimental protocols for its biological evaluation.
Physicochemical Properties
A foundational understanding of the molecule's characteristics is essential for its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [6] |
| Molecular Weight | 125.17 g/mol | [6] |
| CAS Number | 151521-49-2 | [6] |
| IUPAC Name | 4-propan-2-yl-1H-pyrazol-5-amine | [6] |
Anticipated Biological Activity: A Focus on Kinase Inhibition
The 3-aminopyrazole core is a recurring motif in the design of kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Furthermore, broader research into 1,3,5-trisubstituted-1H-pyrazole derivatives has demonstrated their potential as modulators of ERK and RIPK3 kinases, which are involved in cell proliferation and necroptosis, respectively.[8] The 1H-pyrazol-3-amine scaffold has also been successfully exploited to develop selective inhibitors of RIPK1, a key mediator of inflammation and necroptosis.[7]
The isopropyl group at the 4-position of the pyrazole ring is a key feature. This hydrophobic substituent can engage with hydrophobic pockets within the ATP-binding site of various kinases, potentially contributing to both potency and selectivity. The amino group at the 3-position typically acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site.
Hypothesized Signaling Pathway Involvement
Given the evidence from related compounds, it is plausible that derivatives of this compound could modulate signaling pathways regulated by kinases such as RET, ERK, and RIPK.
Caption: Hypothesized mechanism of action for derivatives of this compound as kinase inhibitors.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound and its derivatives, a series of in vitro assays are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., RET Kinase)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified using a luminescent ATP detection reagent, where the signal is inversely proportional to kinase activity.
Materials:
-
Recombinant human RET kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound derivative)
-
Positive control inhibitor (e.g., a known RET inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of assay buffer to each well.
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a mixture of the kinase and substrate in assay buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferation Assay
This protocol is designed to evaluate the cytotoxic or cytostatic effects of the compound on cancer cell lines known to be dependent on the target kinase (e.g., TT cells for RET).[4]
Principle: The assay utilizes a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to measure cell viability. Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., TT thyroid cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Positive control (e.g., a known cytotoxic drug)
-
Resazurin-based cell viability reagent
-
Sterile, clear-bottom, black-walled 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.
-
Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from a "medium only" control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Synthetic Considerations
The synthesis of this compound and related 3-aminopyrazoles typically involves the cyclocondensation of a hydrazine with a β-ketonitrile.[2] This versatile reaction allows for the introduction of various substituents on the pyrazole ring.
Caption: General synthetic route to 3-aminopyrazoles.
Conclusion and Future Directions
While this compound is not extensively characterized as a standalone biologically active agent, its structural similarity to known kinase inhibitors and its documented use as a synthetic intermediate make it a compound of significant interest for drug discovery.[4][5] The isopropyl moiety offers a handle for exploring hydrophobic interactions within kinase active sites, while the 3-amino group provides a critical anchor point. Future research should focus on the synthesis of a focused library of derivatives of this compound and their systematic evaluation in a panel of kinase assays, followed by cell-based studies. Such efforts could lead to the discovery of novel and potent inhibitors for therapeutic targets in oncology and inflammatory diseases.
References
- PubChem. This compound.
- ResearchGate.
- Al-Ostath, A., et al. (2021).
- Lee, Y., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
- Asati, V., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]
- Synthesis and biological evaluation of 1,3,4,5-tetrasubstituted pyrazole deriv
- Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
- Dinér, P., et al. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- LookChem. Cas 151521-49-2,this compound. [Link]
- Google Patents. US6218418B1 - 3(5)
- Barreda, J. I. B., et al. (2022).
- Li, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
- Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-Isopropyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the potential mechanisms of action of a specific, yet underexplored, derivative: 4-Isopropyl-1H-pyrazol-3-amine. While direct research on this compound is sparse, this document synthesizes the extensive knowledge of the broader pyrazole class to propose and explore its likely biological targets and signaling pathways. We will examine potential enzymatic and receptor-mediated interactions, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this compound and its analogs.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[2] Their versatile nature is demonstrated by their presence in a wide array of approved therapeutic agents, including the potent anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[3][4] The pharmacological diversity of pyrazole-containing molecules is vast, with activities ranging from anti-inflammatory and analgesic to anticancer, antimicrobial, and neuroprotective.[2][3][5]
The biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents.[5] The subject of this guide, this compound, possesses an isopropyl group at the 4-position and an amine group at the 3-position. These features provide a unique combination of steric and electronic properties that could dictate its interaction with various biological targets. The amino group, in particular, can serve as a crucial hydrogen bond donor or acceptor, facilitating binding to enzymes and receptors.[1]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its mechanism of action. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H11N3 | PubChem[6] |
| Molecular Weight | 125.17 g/mol | PubChem[6] |
| IUPAC Name | 4-propan-2-yl-1H-pyrazol-3-amine | PubChem |
| CAS Number | 151521-49-2 | PubChem[6] |
| Boiling Point | 295.776 °C at 760 mmHg | LookChem[7] |
| Flash Point | 157.794 °C | LookChem[7] |
| Density | 1.104 g/cm³ | LookChem[7] |
| pKa | 16.12±0.50 (Predicted) | LookChem[7] |
Note: Some of these values are predicted and should be experimentally verified.
Hypothesized Mechanisms of Action and Signaling Pathways
Based on the extensive literature on pyrazole derivatives, we can postulate several potential mechanisms of action for this compound. These are categorized below, along with the relevant signaling pathways and experimental approaches for their validation.
Enzyme Inhibition
The pyrazole scaffold is a common feature in numerous enzyme inhibitors. The specific substitutions on this compound may confer inhibitory activity against several classes of enzymes.
Many pyrazole analogs exhibit anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2.[5] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Proposed Signaling Pathway:
Figure 1: Proposed COX-2 Inhibition Pathway
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against human COX-1 and COX-2 enzymes.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit, this compound, celecoxib (positive control).
-
Procedure: a. Prepare a dilution series of this compound and celecoxib. b. In a 96-well plate, add the recombinant COX-1 or COX-2 enzyme to each well. c. Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Measure the product formation over time using a plate reader at the appropriate wavelength. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The aminopyrazole moiety is a known pharmacophore for kinase inhibitors.[8] Specific pyrazole derivatives have shown potent activity against kinases such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in cancer progression and cell cycle control.[8][9]
Proposed Signaling Pathway:
Figure 2: Proposed Kinase Inhibition Pathways
Experimental Protocol: Kinase Inhibition Profiling and Cellular Assays
-
Objective: To assess the inhibitory activity of this compound against a panel of kinases and its effect on cancer cell viability.
-
Materials: A panel of recombinant kinases (e.g., FLT3, CDK family), appropriate substrates and ATP, a kinase assay platform (e.g., ADP-Glo™), cancer cell lines with known kinase dependencies (e.g., MV4-11 for FLT3), cell viability assay reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Biochemical Kinase Assay: i. Perform a kinase inhibition assay using a commercial service or an in-house platform. ii. Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases. iii. For any identified "hits," perform dose-response studies to determine the IC50 values. b. Cellular Viability Assay: i. Seed cancer cells in 96-well plates and allow them to adhere overnight. ii. Treat the cells with a dilution series of this compound for 72 hours. iii. Measure cell viability using a luminescent or fluorescent assay. iv. Calculate the GI50 value (the concentration required to inhibit cell growth by 50%).
Receptor Modulation
The structural features of this compound may enable it to bind to and modulate the activity of various cell surface and intracellular receptors.
Certain pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.[5] This suggests a potential role for this compound in pain management.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for opioid receptor subtypes (μ, δ, κ).
-
Materials: Cell membranes expressing recombinant human opioid receptors, radiolabeled ligands (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ), this compound, unlabeled naloxone (for non-specific binding).
-
Procedure: a. In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound. b. Incubate the mixture to allow for binding equilibrium. c. Wash the plates to remove unbound radioligand and measure the bound radioactivity using a scintillation counter. d. Calculate the specific binding and determine the Ki (inhibition constant) for the test compound.
Ion Channel Blockade
The ability of some pyrazole compounds to block ion channels presents another potential mechanism of action.
Blockade of ASIC-1α has been linked to the antinociceptive effects of some pyrazole compounds.[5] This suggests that this compound could have therapeutic potential in conditions associated with acidosis and pain.
Experimental Protocol: Electrophysiological Assay
-
Objective: To evaluate the effect of this compound on ASIC-1α channel activity.
-
Materials: Cells expressing recombinant human ASIC-1α (e.g., CHO or HEK293 cells), patch-clamp electrophysiology setup, acidic extracellular solution (pH < 7.0) to activate the channels, this compound.
-
Procedure: a. Establish whole-cell patch-clamp recordings from the ASIC-1α expressing cells. b. Apply a rapid drop in extracellular pH to elicit an inward current mediated by ASIC-1α. c. Perfuse the cells with varying concentrations of this compound and repeat the acidic stimulation. d. Measure the peak current amplitude in the presence and absence of the compound to determine the extent of inhibition and the IC50 value.
Summary and Future Directions
While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacology of the pyrazole scaffold provides a strong foundation for targeted investigation. The proposed mechanisms—enzyme inhibition, receptor modulation, and ion channel blockade—are all plausible and warrant experimental validation. The detailed protocols provided in this guide offer a clear path forward for researchers to begin to unravel the biological activity of this intriguing compound.
Future research should focus on a systematic screening of this compound against a broad range of biological targets. Any confirmed in vitro activity should be followed by studies in cellular and animal models to establish its physiological relevance and therapeutic potential. The journey to understanding the full pharmacological profile of this compound has just begun, and it holds the promise of uncovering new therapeutic leads.
References
- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
- Kumar, K., et al. (2018).
- Bhat, M. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
- Faria, J. V., et al. (2017).
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound. [Link]
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
- Li, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
- Al-Soud, Y. A., et al. (2022).
- Wirth, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
- Wang, Y., et al. (2021). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.
- ChemSrc. (n.d.). 3-Amino-4-isopropyl-1H-pyrazole. [Link]
- Magnani, L., et al. (2022). Gasdermins: New Therapeutic Targets in Host Defense, Inflammatory Diseases, and Cancer. Frontiers in Immunology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Isopropyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold and the Emerging Role of 4-Isopropyl-1H-pyrazol-3-amine
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, leading to applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3] Within this important class of heterocycles, this compound (CAS No: 151521-49-2) has emerged as a key building block, particularly in the synthesis of advanced intermediates for drug discovery programs.[4][5] This guide provides a comprehensive technical overview of its synthesis, characterization, and burgeoning applications, with a focus on its role as a precursor to kinase inhibitors.
This document will delve into the practical aspects of working with this compound, offering field-proven insights into its preparation and analysis. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to confidently utilize this compound in their own research endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| Boiling Point | 295.776 °C at 760 mmHg | [4] |
| Flash Point | 157.794 °C | [4] |
| Density | 1.104 g/cm³ | [4] |
| Appearance | Not specified, likely a solid or oil | [4] |
Safety Information:
While comprehensive safety data is not extensively documented, available information suggests that this compound should be handled with care. It is classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Practical Approach
The most common and versatile method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[7] This approach is highly adaptable for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via the reaction of 3-methyl-2-oxobutanenitrile with hydrazine hydrate. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen atom on the nitrile group, and subsequent tautomerization to the aromatic pyrazole ring.
Caption: General reaction scheme for the synthesis of a pyrazole from a β-ketonitrile and hydrazine.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of aminopyrazoles.[8][9] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Materials:
-
3-Methyl-2-oxobutanenitrile
-
Hydrazine hydrate (or a solution in a suitable solvent)
-
Ethanol (or other suitable alcohol)
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-oxobutanenitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove.
-
Catalyst: The addition of a catalytic amount of acid can protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.
-
Workup: The aqueous workup with sodium bicarbonate is to neutralize any remaining acid catalyst and remove water-soluble byproducts.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like aminopyrazoles.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following are the expected spectroscopic features for this compound based on the general knowledge of similar structures.[10][11]
Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | - Doublet for the two methyl groups of the isopropyl moiety (~1.2 ppm, J ≈ 7 Hz)- Septet for the methine proton of the isopropyl group (~3.0 ppm)- Broad singlet for the two amine protons (variable, ~4-6 ppm)- Singlet for the C5-proton of the pyrazole ring (~7.5 ppm)- Broad singlet for the N-H proton of the pyrazole ring (variable, ~10-12 ppm) |
| ¹³C NMR | - Signal for the isopropyl methyl carbons (~23 ppm)- Signal for the isopropyl methine carbon (~27 ppm)- Signal for the C4 carbon of the pyrazole ring (~110 ppm)- Signal for the C5 carbon of the pyrazole ring (~135 ppm)- Signal for the C3 carbon of the pyrazole ring (~155 ppm) |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 125 |
| IR Spectroscopy | - N-H stretching vibrations for the amine and pyrazole NH groups (~3100-3400 cm⁻¹)- C-H stretching vibrations for the isopropyl group (~2850-3000 cm⁻¹)- C=N and C=C stretching vibrations of the pyrazole ring (~1500-1650 cm⁻¹) |
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
While this compound itself has not been extensively studied for its biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates.[12][13] A significant area of application is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[14][15]
Pyrazolo[3,4-d]pyrimidines as RET Kinase Inhibitors
Derivatives of this compound are key precursors for the synthesis of pyrazolo[3,4-d]pyrimidines.[16] This fused heterocyclic system has been identified as a potent scaffold for the inhibition of the RET (Rearranged during Transfection) proto-oncogene.[16] Activating mutations in the RET gene are drivers in several types of cancer, including thyroid and lung cancers.
The synthesis of these inhibitors typically involves the condensation of the aminopyrazole with a substituted pyrimidine precursor. The isopropyl group at the 4-position of the pyrazole ring often plays a crucial role in establishing favorable interactions within the kinase active site, contributing to both potency and selectivity.[16]
Caption: Role of this compound in the synthesis of RET kinase inhibitors.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. While detailed literature on the compound itself is somewhat limited, its utility as a precursor for more complex and biologically active molecules, particularly in the realm of kinase inhibitors, is well-established. This guide has provided a practical framework for its synthesis, characterization, and application, drawing upon established principles of organic chemistry and medicinal chemistry.
Future research will likely focus on further exploring the structure-activity relationships of derivatives of this compound against a wider range of biological targets. The development of more efficient and scalable synthetic routes to this key intermediate will also be of significant interest to the drug discovery community. As our understanding of the molecular drivers of disease continues to expand, the demand for novel and versatile chemical scaffolds like the one presented here will only continue to grow.
References
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Cas 151521-49-2, this compound. LookChem.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate.
- Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. ACS Publications.
- Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed.
- Organic Syntheses Procedure. Organic Syntheses.
- 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate.
- This compound. PubChem.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central.
- Organic Syntheses Procedure. Organic Syntheses.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.
- Organic Syntheses Procedure. Organic Syntheses.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
- Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. ResearchGate.
- 4-Methyl-1H-pyrazol-3-amine. PubChem.
- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI.
- Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate.
- Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central.
- Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Der Pharma Chemica.
- 4-phenyl-1H-pyrazol-3-amine. Chemical Synthesis Database.
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PubMed Central.
- A kind of preparation process of methyl hydrazine. Google Patents.
- Research Module 2021 Methylhydrazine and N-Arylation Draft 1. Macalester College.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. asianpubs.org [asianpubs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. mdpi.com [mdpi.com]
- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of 4-Isopropyl-1H-pyrazol-3-amine and analogs
An In-Depth Technical Guide to the Discovery and Application of 4-Isopropyl-1H-pyrazol-3-amine and its Analogs
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] This guide delves into the discovery and significance of a key derivative, this compound, a versatile building block that has become instrumental in the development of targeted therapies, particularly kinase inhibitors. We will explore the rational design principles that led to its prominence, detail its synthesis and subsequent elaboration, analyze critical structure-activity relationships (SAR), and provide validated protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their own discovery programs.
The Pyrazole Scaffold: A Legacy of Therapeutic Success
Nitrogen-containing heterocycles are fundamental to drug discovery, and the pyrazole ring is a preeminent example.[3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in various biological interactions, including hydrogen bonding (as both donor and acceptor) and van der Waals forces.[2][4] Its journey from a chemical curiosity, first named by Ludwig Knorr in 1883, to a mainstay of the pharmaceutical industry is marked by blockbuster drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of oncology drugs such as Ruxolitinib and Ibrutinib.[1][4] The success of these agents underscores the pyrazole core's ability to serve as a bioisosteric replacement for other rings and to orient substituents in a precise three-dimensional arrangement for optimal target engagement.[2]
The discovery of specific analogs like this compound was not a singular event but rather an outcome of extensive scaffold hopping and rational drug design efforts, particularly in the field of protein kinase inhibition.[5] As researchers sought to improve the potency and selectivity of kinase inhibitors, the 3-aminopyrazole motif emerged as a highly effective "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[6] The strategic placement of an isopropyl group at the 4-position provided a means to probe deeper into the ATP-binding pocket, offering a balance of lipophilicity and steric bulk to enhance potency and modulate selectivity against closely related kinases.[7][8]
Synthesis of the Core Scaffold and Key Analogs
The synthetic utility of a scaffold is paramount to its adoption in drug discovery. The this compound core is accessible through robust and scalable chemical routes. The most common approach involves the cyclocondensation of a β-ketonitrile with hydrazine.
General Synthetic Pathway
The overall logic flows from a readily available starting material to the key β-ketonitrile intermediate, which is then cyclized to form the desired 3-aminopyrazole core. This core is then a versatile precursor for more complex heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine scaffold found in many kinase inhibitors.[9][10]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Safe Handling of 4-Isopropyl-1H-pyrazol-3-amine for Research and Development
Introduction
4-Isopropyl-1H-pyrazol-3-amine (CAS No. 151521-49-2) is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug discovery, recognized for their wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] As a functionalized building block, this compound serves as a critical intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[5]
The utility of this compound in novel synthesis pathways necessitates a thorough understanding of its chemical properties and associated hazards. The presence of an amino group and the pyrazole ring system implies specific reactivity and potential health risks that must be managed diligently in a laboratory setting. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to handle this compound safely. It moves beyond a simple checklist to explain the causality behind recommended procedures, ensuring that safety protocols are both understood and effectively implemented.
Compound Identification and Physicochemical Properties
Accurate identification and knowledge of a compound's physical properties are the bedrock of safe laboratory practice. The properties of this compound dictate its behavior under various conditions and inform appropriate storage and handling decisions.
It is important to note that pyrazoles can exhibit tautomerism, meaning synonyms like 4-propan-2-yl-1H-pyrazol-5-amine may be used to describe the same chemical entity due to the migration of a proton between the nitrogen atoms of the pyrazole ring.[5][6]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| CAS Number | 151521-49-2 | [6][7][8] |
| Molecular Formula | C₆H₁₁N₃ | [6][7] |
| Molecular Weight | 125.17 g/mol | [6][7] |
| IUPAC Name | 4-propan-2-yl-1H-pyrazol-5-amine | [7] |
| Boiling Point | 295.8 °C at 760 mmHg | [5][6] |
| Flash Point | 157.8 °C | [5][6] |
| Density | 1.104 g/cm³ | [5][6] |
| Appearance | Not definitively reported; likely a solid. | [5] |
| Storage Temperature | Room temperature, under inert atmosphere. | [5] |
Hazard Identification and Risk Assessment
Based on aggregated GHS (Globally Harmonized System) classification data, this compound is a hazardous substance that requires careful handling.[7] A thorough risk assessment must be conducted before any experimental work begins.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Note: Some data suggests H314: Causes severe skin burns) | GHS07 (Exclamation Mark) / GHS05 (Corrosion) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Note: Some data suggests H314: Causes severe eye damage) | GHS07 (Exclamation Mark) / GHS05 (Corrosion) |
Interpretation of Hazards for Laboratory Practice
-
Harmful if Swallowed or Inhaled (H302, H332): Ingestion or inhalation of the solid powder or its aerosols can lead to acute toxic effects. This necessitates the use of engineering controls to prevent airborne dust and strict personal hygiene to prevent ingestion.[7]
-
Skin and Eye Irritation/Corrosion (H315, H319 / H314): The data indicates the compound is, at a minimum, a significant irritant to the skin and eyes.[7] The potential for it to be corrosive (causing irreversible damage) means that any contact should be treated as a serious incident.[7] This mandates the use of robust personal protective equipment (PPE).
-
Lack of Extensive Toxicological Data: For many research chemicals, comprehensive toxicological profiles are not available.[9] Therefore, the absence of data should not be interpreted as evidence of safety. This compound must be handled as if its toxicological properties are not fully known, warranting a conservative and cautious approach.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures.
Figure 1. The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[10]
-
Causality: A fume hood is critical because it captures airborne particles at the source, preventing inhalation (addressing H332) and protecting the user and the lab environment from contamination. All manipulations of the solid, including weighing, transferring, and preparing solutions, must be performed within the sash of a fume hood.
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[11] Due to the risk of serious eye irritation or damage, a face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[9]
-
Hand Protection: Use chemically resistant, impermeable gloves such as nitrile or neoprene.[10] Always inspect gloves for tears or punctures before use. Practice proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Skin and Body Protection: A full-length laboratory coat, closed-toe shoes, and long pants are mandatory to protect the skin from accidental contact.[10]
-
Respiratory Protection: If engineering controls fail or for emergency situations like a large spill, a NIOSH/MSHA-approved respirator with appropriate particulate filters may be necessary.[9] However, for routine lab work, a fume hood should provide adequate respiratory protection.
Protocols for Safe Handling and Storage
Adherence to standardized protocols is crucial for ensuring reproducible science and personnel safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Clearly label all glassware. Have waste containers and spill cleanup materials readily available.
-
Don PPE: Put on all required PPE as described in Section 4.2.
-
Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.
-
Weighing: To minimize static and aerosolization, use a weigh boat or creased weighing paper on an analytical balance located inside the fume hood or in an adjacent vented balance enclosure. Do not weigh the compound on the open bench.
-
Transfer: Use a spatula to carefully transfer the solid to the reaction vessel. Avoid any actions that could generate dust, such as tapping the container forcefully or pouring from a height.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to minimize splashing.
-
Post-Handling: Tightly seal the source container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after work is complete.[10][12]
Storage
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13]
-
Atmosphere: The recommendation to "Keep in dark place, Inert atmosphere" suggests the compound may be sensitive to light and oxidation.[5] Storing under an inert gas like argon or nitrogen and in an amber vial is best practice, particularly for long-term storage, to prevent potential photodegradation or oxidative decomposition.[14]
-
Incompatibilities: Segregate from strong oxidizing agents and acid chlorides, as these can lead to vigorous or exothermic reactions.[9]
Figure 2. A logical workflow for handling this compound from receipt to disposal.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
Spill:
-
Small Spill: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and ensure the area is well-ventilated. Cleanup should only be performed by trained personnel with appropriate respiratory protection.[12]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or develops.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
-
-
Fire:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[13]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste. Dispose of waste in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]
Conclusion
This compound is a valuable research tool with defined hazards that are manageable through a systematic and informed approach to safety. The core principles for its handling are: containment through engineering controls, protection via appropriate PPE, and preparedness through adherence to established protocols and emergency plans. By understanding the reasons behind these safety measures, researchers can foster a secure laboratory environment conducive to scientific advancement.
References
- This compound - LookChem[Link]
- This compound | C6H11N3 | CID 19002201 - PubChem[Link]
- 3-Amino-4-isopropyl-1H-pyrazole | CAS#:151521-49-2 | Chemsrc[Link]
- 4-Isopropyl-1H-pyrazol-1-amine | C6H11N3 | CID 129035354 - PubChem[Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific[Link]
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchG
- (PDF)
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 6. 3-Amino-4-isopropyl-1H-pyrazole | CAS#:151521-49-2 | Chemsrc [chemsrc.com]
- 7. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 151521-49-2 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Solubility Landscape of 4-Isopropyl-1H-pyrazol-3-amine: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, understanding the physicochemical properties of a molecule is paramount to its successful translation from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on 4-Isopropyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry.[1][2] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching its solubility assessment. By integrating theoretical principles of pyrazole chemistry with standardized experimental protocols and predictive methodologies, this document aims to empower researchers to navigate the challenges associated with characterizing and optimizing the solubility of this and similar heterocyclic compounds.
Introduction: The Significance of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its bioavailability. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and variable therapeutic outcomes. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3][4] However, pyrazole derivatives can often exhibit poor aqueous solubility due to their planar, aromatic nature, which can contribute to strong crystal lattice energy.[5][6]
This compound (Figure 1) incorporates a lipophilic isopropyl group and a polar amine group, creating a molecule with distinct physicochemical characteristics that will govern its interaction with various solvents. This guide will explore the theoretical underpinnings of its expected solubility behavior and provide practical, step-by-step protocols for its empirical determination.
Figure 1: Chemical Structure of this compound
Caption: A tiered workflow for comprehensive solubility assessment.
Protocol 1: Kinetic Solubility Determination by Turbidimetry
Objective: To rapidly assess the apparent solubility of this compound in aqueous buffer, providing an early indication of potential solubility issues.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader with turbidimetry measurement capability
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Add PBS (pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity (absorbance) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the blank (DMSO + PBS).
Causality and Interpretation: This method mimics the conditions of high-throughput screening assays where a compound is rapidly diluted from a DMSO stock into an aqueous medium. Precipitation indicates that the compound's solubility has been exceeded. This is a measure of apparent or kinetic solubility, not true thermodynamic equilibrium solubility.
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents, which is the gold standard for solubility measurement.
Materials:
-
This compound (solid)
-
A range of solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile, toluene)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or µg/mL).
Self-Validating System: The continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved, a key requirement for determining thermodynamic solubility.
Overcoming Solubility Challenges
Should this compound exhibit poor aqueous solubility, several strategies can be employed to enhance it.
-
pH Adjustment: The amine functionality suggests that the solubility of this compound may be pH-dependent. In acidic conditions, the amine group will be protonated, forming a more soluble salt. A pH-solubility profile should be determined to explore this.
-
Co-solvents: The use of a co-solvent system can significantly improve solubility. [5]For instance, mixtures of water with ethanol, propylene glycol, or polyethylene glycol (PEG) are commonly used in pharmaceutical formulations.
-
Formulation Strategies: For preclinical and clinical development, advanced formulation approaches such as amorphous solid dispersions, lipid-based formulations, or nano-suspensions can be considered to improve the dissolution rate and apparent solubility.
Conclusion
While a definitive, quantitative solubility profile for this compound requires empirical determination, this guide provides a robust framework for such an investigation. By understanding the interplay of its structural features—the hydrogen-bonding capabilities of the pyrazole and amine moieties versus the lipophilicity of the isopropyl group—researchers can make informed decisions about solvent selection and formulation development. The detailed experimental protocols provided herein offer a clear path to generating the critical solubility data necessary to advance this promising compound through the drug discovery and development pipeline. The principles and methodologies outlined are broadly applicable to the characterization of other novel pyrazole derivatives, underscoring the foundational importance of solubility science in modern pharmaceutical research.
References
- This compound - LookChem. (n.d.).
- This compound | C6H11N3 | CID 19002201 - PubChem. (n.d.).
- Pyrazole - Solubility of Things. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 246. [Link]
- 3-Amino-4-isopropyl-1H-pyrazole | CAS#:151521-49-2 | Chemsrc. (n.d.).
- 4-Isopropyl-1H-pyrazol-1-amine | C6H11N3 | CID 129035354 - PubChem. (n.d.).
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024). International Journal of Novel Research and Development, 9(7). [Link]
- Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - ResearchGate. (n.d.).
Sources
- 1. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 2. This compound | 151521-49-2 [chemicalbook.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
4-Isopropyl-1H-pyrazol-3-amine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide on the Spectroscopic Characterization of 4-Isopropyl-1H-pyrazol-3-amine
Introduction
This compound is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide spectrum of biological activities and unique photophysical properties.[1][2] As a substituted pyrazole, this compound serves as a valuable synthetic intermediate and building block in the development of novel pharmaceutical compounds and functional materials.[3]
Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently characterize this molecule.
First, let us visualize the core structure of the molecule .
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for pyrazole amines due to its ability to dissolve the compound and resolve exchangeable protons (NH and NH₂).
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Broad Singlet | 1H | Pyrazole NH |
| ~7.2 - 7.4 | Singlet | 1H | Pyrazole C5-H |
| ~4.5 - 5.0 | Broad Singlet | 2H | NH₂ |
| ~2.8 - 3.0 | Septet | 1H | Isopropyl CH |
| ~1.1 - 1.2 | Doublet | 6H | Isopropyl CH₃ |
Expertise & Causality:
-
NH Protons: The pyrazole NH proton is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet. The amine (NH₂) protons are also exchangeable and will likely appear as a broad signal. Their chemical shift can be highly dependent on concentration and temperature.
-
Pyrazole C5-H: This aromatic proton is on the pyrazole ring and is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.
-
Isopropyl Group: The isopropyl methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. Correspondingly, the two equivalent methyl groups (-CH₃) will appear as a doublet, coupling to the single methine proton. This classic "septet-doublet" pattern is a hallmark of an isopropyl group.
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C 3-NH₂ |
| ~135 - 140 | C 5-H |
| ~110 - 115 | C 4-Isopropyl |
| ~25 - 30 | Isopropyl C H |
| ~22 - 24 | Isopropyl C H₃ |
Expertise & Causality:
-
Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C3, bonded to the electron-donating amino group, is expected to be the most downfield of the ring carbons shown. C5 is also an sp² carbon in the aromatic ring. C4, bearing the alkyl substituent, will be further upfield.
-
Aliphatic Carbons: The isopropyl carbons will appear in the typical aliphatic region of the spectrum, with the methyl carbons being the most upfield signals in the spectrum.[4]
Experimental Protocol: NMR Spectroscopy
This protocol provides a standardized method for acquiring high-quality NMR data.[1]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3400 - 3300 (two bands) | Medium | N-H Stretch | Primary Amine (NH₂) |
| 3250 - 3100 | Medium, Broad | N-H Stretch | Pyrazole NH |
| 2960 - 2850 | Medium-Strong | C-H Stretch | Isopropyl (sp³ C-H) |
| 1650 - 1580 | Strong | N-H Bend | Primary Amine (Scissoring) |
| 1580 - 1450 | Medium | C=N, C=C Stretch | Pyrazole Ring |
| 1335 - 1250 | Medium | C-N Stretch | Aromatic Amine |
| 910 - 665 | Medium, Broad | N-H Wag | Primary/Secondary Amines |
Expertise & Causality:
-
N-H Stretching Region: A key diagnostic feature will be in the 3400-3100 cm⁻¹ region. As a primary amine, the compound should exhibit two distinct N-H stretching bands (asymmetric and symmetric) for the -NH₂ group.[5] The pyrazole N-H stretch will also appear in this region, likely broadened by hydrogen bonding.
-
N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a strong band around 1600 cm⁻¹, which is another reliable indicator of this functional group.[5]
-
C-N Stretching: The stretching vibration of the C-N bond where the amine is attached to the aromatic pyrazole ring is expected in the 1335-1250 cm⁻¹ range.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern, rapid technique that requires minimal sample preparation.[1]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): m/z = 125.10. The molecular formula C₆H₁₁N₃ has a calculated exact mass of 125.0953.[6] The molecular ion peak should be clearly visible.
-
Key Fragments: Fragmentation analysis provides a fingerprint of the molecule's structure.
| Predicted m/z | Proposed Fragment | Structural Origin |
| 110 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |
| 83 | [M - C₃H₆]⁺• | Loss of propene via McLafferty-type rearrangement or cleavage |
| 69 | [C₄H₅N₂]⁺ | Pyrazole ring fragment after loss of isopropyl and NH |
Trustworthiness & Validation: The presence of an odd-numbered molecular ion peak (m/z 125) is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. This serves as an internal validation check.
The most probable fragmentation pathway often involves the cleavage of the weakest bonds or the formation of stable carbocations. For this molecule, benzylic-like cleavage at the isopropyl group is highly favorable.
Caption: A primary fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Choose an appropriate ionization technique.
-
Electron Ionization (EI): A hard ionization technique that provides rich fragmentation data, useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺ (m/z 126.10).
-
-
Mass Analyzer: The ions are separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable range (e.g., m/z 50-500) to observe the molecular ion and key fragments.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific connectivity of the isopropyl group to the pyrazole ring. IR spectroscopy serves as a rapid and effective method to verify the presence of the key primary amine and pyrazole N-H functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this important chemical building block.
References
- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). Cas 151521-49-2, this compound. LookChem.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- University of Calgary. (n.d.). Ch13 - Sample IR spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
A Theoretical Chemist's Guide to 4-Isopropyl-1H-pyrazol-3-amine: From First Principles to Drug Discovery
Foreword: Unveiling the Molecular Landscape of a Versatile Scaffold
In the vast and intricate world of medicinal chemistry and materials science, the pyrazole nucleus stands as a privileged scaffold. Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of a myriad of biologically active compounds.[1][2] Among its many derivatives, 4-Isopropyl-1H-pyrazol-3-amine emerges as a particularly valuable building block, prized for its role as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3]
This technical guide deviates from a conventional research paper format. Instead, it serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to explore the theoretical underpinnings of this compound. We will not merely present data; we will delve into the causality behind the computational choices, providing a framework for conducting robust theoretical studies on this molecule and its analogues. This document is designed to be a self-validating system of protocols and insights, grounded in authoritative quantum chemical and molecular modeling principles.
Part 1: The Quantum Mechanical Heart of this compound - A DFT Deep Dive
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering a remarkable balance between accuracy and computational cost.[4][5][6] It allows us to probe the electronic structure and predict a wide range of molecular properties with a high degree of confidence.
The Foundational Choice: Selecting Functionals and Basis Sets
The accuracy of any DFT calculation is fundamentally tied to the choice of the exchange-correlation functional and the basis set. For pyrazole derivatives, the literature consistently demonstrates the reliability of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5][6][7] This functional adeptly incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation effects.
The choice of basis set dictates the flexibility of the atomic orbitals used in the calculation. For geometry optimization and electronic property calculations of molecules like this compound, the Pople-style basis set 6-311++G(d,p) is highly recommended.[8] The inclusion of diffuse functions ('++') is crucial for accurately describing the lone pairs on the nitrogen and amine groups, while the polarization functions ('d,p') account for the non-spherical nature of electron density in chemical bonds.
Workflow for DFT Analysis
The following workflow outlines a comprehensive DFT study of this compound.
Key Theoretical Descriptors and Their Significance
-
Optimized Molecular Geometry: The initial step involves finding the lowest energy conformation of the molecule. This provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions.
-
Spectroscopic Signatures: DFT calculations can predict vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. Comparing these theoretical spectra with experimental data is a powerful method for structural validation.
| Property | Significance | Typical Computational Level |
| Optimized Geometry | Provides accurate bond lengths and angles. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability.[7] | B3LYP/6-311++G(d,p) |
| MEP Map | Identifies sites for electrophilic and nucleophilic attack.[5] | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Predicts IR spectrum for structural confirmation. | B3LYP/6-311++G(d,p) |
| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra. | GIAO method with B3LYP/6-311++G(d,p) |
Part 2: Probing Biological Interactions - A Molecular Docking Approach
The pyrazole scaffold is a well-established pharmacophore found in numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][10][11] Molecular docking is an indispensable computational tool for predicting the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[12]
The Molecular Docking Workflow
This process allows for the virtual screening of compounds and provides a structural basis for their potential biological activity.
Selecting Potential Protein Targets
Given the known activities of pyrazole derivatives, several protein families are of high interest for docking studies with this compound:
-
Kinases: Many pyrazole-containing compounds are potent kinase inhibitors.[13] For instance, targeting RET kinase, which is implicated in certain cancers, could be a promising avenue.[13]
-
Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some pyrazoles are due to their inhibition of COX-1 and COX-2.[10]
-
Carbonic Anhydrases: Recent studies have explored pyrazole-carboxamides as inhibitors of carbonic anhydrases.[14]
Interpreting Docking Results
The output of a docking simulation provides two key pieces of information:
-
Binding Affinity: A numerical score (often in kcal/mol) that estimates the binding free energy. More negative values indicate stronger binding.
-
Binding Pose: The predicted 3D orientation of the ligand within the protein's active site. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding.
| Parameter | Description | Interpretation |
| Binding Energy (kcal/mol) | Estimated free energy of binding. | Lower (more negative) values suggest higher affinity. |
| Hydrogen Bonds | Interactions between H-bond donors and acceptors. | Key for specificity and anchoring the ligand. |
| Hydrophobic Interactions | Interactions between nonpolar groups. | Contribute significantly to overall binding affinity. |
| RMSD (Å) | Root Mean Square Deviation from a reference pose. | Low values (< 2.0 Å) indicate a reliable docking pose. |
Part 3: Experimental Protocols for Theoretical Investigations
This section provides detailed, step-by-step methodologies for conducting the theoretical studies described above.
Protocol for DFT Calculations
-
Molecule Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA).
-
Specify the method: B3LYP.
-
Specify the basis set: 6-311++G(d,p).
-
Initiate the geometry optimization calculation.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry.
-
Confirm that there are no imaginary frequencies, which verifies that the structure is a true energy minimum.
-
-
Property Calculations:
-
From the output of the frequency calculation, extract HOMO and LUMO energies.
-
Generate the MEP map by calculating the electrostatic potential on the electron density surface.
-
Simulate the IR spectrum from the calculated vibrational frequencies.
-
Perform a separate NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method to obtain chemical shifts.
-
Protocol for Molecular Docking
-
Ligand Preparation:
-
Open the optimized structure of this compound in a molecular preparation tool (e.g., AutoDock Tools, PyMOL).
-
Ensure correct protonation states at physiological pH.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the file in the required format (e.g., .pdbqt).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Save the prepared protein file.
-
-
Grid Generation:
-
Define the active site by creating a grid box that encompasses the binding pocket of the protein.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock Vina, specifying the prepared ligand, protein, and grid box.
-
-
Results Analysis:
-
Analyze the output file to obtain the binding energies and RMSD values for the top-ranked poses.
-
Visualize the ligand-protein complex in a molecular graphics program (e.g., Discovery Studio Visualizer, PyMOL) to identify key intermolecular interactions.
-
Conclusion
This guide provides a comprehensive theoretical framework for the in-depth study of this compound. By employing robust computational methodologies such as Density Functional Theory and molecular docking, researchers can gain profound insights into its structural, electronic, and biological properties. The protocols and principles outlined herein are designed to empower scientists to predict reactivity, rationalize spectroscopic data, and generate hypotheses for drug discovery efforts, ultimately accelerating the journey from molecular concept to tangible application.
References
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC - NIH.
- Synthesis and DFT Calculation of Novel Pyrazole Derivatives - AIP Publishing.
- Synthesis, characterization and DFT study of a new family of pyrazole derivatives.
- (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
- A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening.
- Synthesis and DFT calculation of novel pyrazole derivatives - ResearchGate.
- This compound: A Versatile Intermediate for Chemical Synthesis.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
- This compound - CymitQuimica.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies - ResearchGate.
- This compound | C6H11N3 | CID 19002201 - PubChem.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central.
- This compound | 151521-49-2 - ChemicalBook.
- Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.
- 4-Isopropyl-1H-pyrazol-1-amine | C6H11N3 | CID 129035354 - PubChem.
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
- DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed.
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]
- 13. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 4-Isopropyl-1H-pyrazol-3-amine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-isopropyl-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of complex molecular architectures, with a particular focus on the synthesis of potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Prominence of the Pyrazole Core in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have led to its incorporation into a multitude of approved drugs.[3] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]
Among the various substituted pyrazoles, 3-aminopyrazoles are particularly valuable synthetic intermediates.[4] The presence of a reactive amino group adjacent to the pyrazole ring system allows for a diverse range of chemical transformations, making them ideal starting materials for the construction of fused heterocyclic systems and for the introduction of molecular diversity. This guide focuses specifically on this compound, a building block that combines the key features of the 3-aminopyrazole core with a lipophilic isopropyl group at the 4-position, a feature often exploited to enhance binding affinity and selectivity in drug candidates.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H11N3 | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Appearance | Not specified, likely a solid | - |
| Boiling Point (Predicted) | 295.8±25.0 °C | - |
| LogP (Predicted) | 1.1 | [4] |
Safety and Handling: this compound is classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Plausible Retrosynthetic Approach
A logical retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
This protocol is based on analogous preparations of substituted 3-aminopyrazoles.
Step 1: Synthesis of 3-Cyano-4-methyl-2-pentanone
The β-ketonitrile precursor can be synthesized via a Claisen condensation between isobutyronitrile and ethyl acetate, followed by decarboxylation.
Step 2: Cyclization to form this compound
Materials:
-
3-Cyano-4-methyl-2-pentanone
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-cyano-4-methyl-2-pentanone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.
-
Acetic Acid Catalyst: The acidic conditions protonate the carbonyl group of the β-ketonitrile, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
-
Excess Hydrazine: A slight excess of hydrazine ensures the complete consumption of the limiting β-ketonitrile.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.
Application as a Building Block: The Synthesis of Pyrazolo[1,5-a]pyrimidines
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant therapeutic potential, particularly as kinase inhibitors.[3][6][7] The reaction proceeds via a condensation of the 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.
Caption: General scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of a Model Pyrazolo[1,5-a]pyrimidine
This protocol illustrates the general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from this compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water, which should induce the precipitation of the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Mechanism and Rationale: The reaction is believed to proceed through an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the N2 of the pyrazole ring attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The use of acetic acid as both a solvent and a catalyst facilitates both the initial condensation and the final dehydration step.
Role in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents on the pyrazolo[1,5-a]pyrimidine core, originating from the starting 3-aminopyrazole and the 1,3-dicarbonyl compound, project into the ATP-binding pocket and can be tailored to achieve selectivity for a specific kinase.
The isopropyl group at the 4-position of the starting pyrazole is of particular strategic importance. This lipophilic group can occupy a hydrophobic pocket within the kinase active site, thereby increasing the binding affinity and potency of the inhibitor. The modular nature of the synthesis allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Workflow for the utilization of this compound in kinase inhibitor discovery.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of novel kinase inhibitors. Its straightforward, albeit not extensively documented, synthesis and its ability to readily undergo condensation reactions to form the medicinally important pyrazolo[1,5-a]pyrimidine scaffold make it a highly attractive starting material for drug discovery programs. The strategic placement of the isopropyl group provides a handle for enhancing potency and selectivity through interactions with hydrophobic pockets in target proteins. As the quest for new and more effective therapeutics continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.
References
- Faria, J. V., et al. (2017).
- El-Sayed, M. A. A., et al. (2020). Pyrazole and its derivatives: a review on their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry, 20(13), 1146-1173. [Link]
- Rashid, M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(12), 1461-1481. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Al-Zahrani, F. M., et al. (2020). Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(23), 5729. [Link]
- Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
- Moustafa, A. H., et al. (2022). Synthesis of some novel pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as anticancer agents. Journal of the Iranian Chemical Society, 19(1), 221-234. [Link]
- El-Borai, M. A., et al. (2014). Synthesis and biological activity of some new pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(4), 661-666. [Link]
- Elgemeie, G. H., et al. (2018). Recent advances in the synthesis and applications of pyrazolo[1,5-a]pyrimidines. Current Organic Synthesis, 15(6), 765-787. [Link]
- Quiroga, J., et al. (2011). A novel three-component synthesis of pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters, 52(1), 153-155. [Link]
- Gomaa, M. A. M. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines: A review.
- Dawood, K. M., et al. (2019). Synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 56(1), 25-34. [Link]
- Bakr, M. F., et al. (2021). Design, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 115, 105215. [Link]
- Abdel-Aziz, H. A., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives. Medicinal Chemistry Research, 27(1), 281-291. [Link]
- El-Faham, A., et al. (2012). Synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 58, 263-270. [Link]
- Fichez, J., et al. (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 4-Isopropyl-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Isopropyl-1H-pyrazol-3-amine (CAS: 151521-49-2). This pyrazole derivative is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various active pharmaceutical ingredients (APIs).[1][2] The described methodology is a robust two-step process, commencing with the base-mediated condensation to form a β-ketonitrile intermediate, followed by a classical cyclocondensation with hydrazine. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.
Introduction & Significance
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in flagship pharmaceuticals such as Celebrex and Viagra.[3] Specifically, 3-aminopyrazole derivatives are crucial precursors for a wide range of kinase inhibitors and other therapeutic agents.[4] this compound, with its distinct substitution pattern, offers unique steric and electronic properties that are leveraged by medicinal chemists for lead optimization in drug discovery programs.[1]
The most versatile and widely adopted method for the synthesis of 3(5)-aminopyrazoles is the cyclocondensation of β-ketonitriles with hydrazine.[5][6] This reaction proceeds via the initial formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization by nucleophilic attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to the stable aromatic pyrazole ring. This protocol details a reliable pathway to the target compound based on this foundational reaction.
Overall Synthetic Workflow
The synthesis is structured as a two-part process. The first part involves the synthesis of the key intermediate, 3-cyano-4-methyl-2-pentanone, via a base-catalyzed Claisen-type condensation. The second part is the cyclization of this intermediate with hydrazine hydrate to yield the final product.
Materials and Reagents
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Density (g/mL) | Hazards |
| Isobutyronitrile | 78-82-0 | C₄H₇N | 69.11 | 0.771 | Flammable, Toxic |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 0.902 | Flammable, Irritant |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | 0.868 | Corrosive, Flammable |
| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | 46.07 | 0.789 | Flammable |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | 1.18 | Corrosive, Toxic |
| Hydrazine Hydrate (~64%) | 7803-57-8 | H₆N₂O | 50.06 | 1.03 | Toxic, Corrosive, Carcinogen |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | 0.713 | Highly Flammable |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | 2.664 | Irritant |
Detailed Experimental Protocol
Part A: Synthesis of 3-Cyano-4-methyl-2-pentanone
Mechanistic Rationale: This step is a Claisen condensation. Sodium ethoxide, a strong base, deprotonates the α-carbon of isobutyronitrile to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl acetate. The subsequent elimination of the ethoxide group yields the β-ketonitrile product after an acidic work-up to neutralize the reaction mixture and protonate the resulting enolate.
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried. Operate within a certified chemical fume hood.
-
Reagent Charging: Under a nitrogen atmosphere, add sodium ethoxide (17.0 g, 0.25 mol, 1.25 equiv) to 150 mL of anhydrous diethyl ether.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of isobutyronitrile (13.8 g, 0.20 mol, 1.0 equiv) and ethyl acetate (22.0 g, 0.25 mol, 1.25 equiv).
-
Reaction: Add the nitrile/ester mixture dropwise to the stirred suspension of sodium ethoxide over 60 minutes. Control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux using a heating mantle for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of 2M aqueous HCl. Caution: Gas evolution may occur. Continue stirring for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain 3-cyano-4-methyl-2-pentanone as a colorless to pale yellow liquid.
Part B: Synthesis of this compound
Mechanistic Rationale: This is the key cyclocondensation step. The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the electrophilic carbon of the nitrile group. A subsequent tautomerization of the resulting iminopyrazoline yields the thermodynamically stable aromatic 3-aminopyrazole product.[5][6]
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 3-cyano-4-methyl-2-pentanone (12.5 g, 0.10 mol, 1.0 equiv) in 100 mL of absolute ethanol.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (6.0 g, ~0.12 mol, 1.2 equiv) dropwise at room temperature. Note: The reaction can be mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization. If no solid forms, slowly add cold water until the solution becomes turbid, then scratch the inside of the flask to induce crystallization.
-
Filtration: Collect the resulting solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol/water (1:1) mixture.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white crystalline solid. Dry the final product under vacuum.
Characterization & Expected Results
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₆H₁₁N₃
-
Molecular Weight: 125.17 g/mol [7]
-
Purity (by HPLC/GC): >98%
-
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) should be consistent with the structure. Expect signals for the isopropyl CH and CH₃ protons, a signal for the pyrazole C5-H, and broad signals for the NH and NH₂ protons.
-
Mass Spectrometry (ESI+): m/z = 126.1 [M+H]⁺.
Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[7] Avoid inhalation, ingestion, and skin contact. Handle with extreme care. Any waste containing hydrazine must be quenched and disposed of according to institutional safety guidelines.
-
Sodium Ethoxide: Is a strong base and is corrosive. It reacts violently with water. Handle under an inert atmosphere.
-
Flammable Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no ignition sources nearby when in use.
References
- Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19002201, this compound.
- Cummins, D. J., & Ragaini, F. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(4), 1809–1819. [Link]
- LookChem (n.d.). Cas 151521-49-2, this compound.
- Costa, M. S., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 3(1), 1234–1247. [Link]
- Costa, M. S., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
- Rostas, J., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 62(17), 8178–8200. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 3. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Isopropyl-1H-pyrazol-3-amine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-Isopropyl-1H-pyrazol-3-amine, a critical building block in pharmaceutical and fine chemical synthesis.[1] Achieving high purity of this intermediate is paramount to ensure the desired yield, safety profile, and efficacy of downstream products. This document explores multiple purification strategies, including recrystallization, flash column chromatography, and acid-base extraction, offering researchers the flexibility to select a method based on crude sample characteristics, impurity profile, and required final purity. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting guidance to address common challenges.
Introduction and Physicochemical Profile
This compound (CAS: 151521-49-2) is a substituted aminopyrazole whose structural motif is of significant interest in medicinal chemistry. The purity of this compound directly impacts the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Common impurities arising from synthesis, such as regioisomers, unreacted starting materials, or byproducts, can interfere with reactions and introduce contaminants that are difficult to remove later.[2][3]
A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [4][5] |
| Molecular Weight | 125.17 g/mol | [4][5] |
| Boiling Point | 295.8 °C at 760 mmHg | [5] |
| pKa (Predicted) | 16.12 ± 0.50 | [5] |
| Appearance | Typically an off-white to yellow solid | General Observation |
| Storage | Room temperature, inert atmosphere, keep in dark place | [5] |
The presence of a basic amino group and a polar pyrazole ring, combined with a nonpolar isopropyl group, gives the molecule an intermediate polarity. This amphiphilic character, along with its basicity, is leveraged in the purification techniques detailed below.
Strategic Approach to Purification
The choice of purification method depends on the physical state of the crude material (solid vs. oil), the quantity of material, and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is the most efficient method for purifying solid compounds that are already at a relatively high purity (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize while impurities remain in the mother liquor.[6]
3.1. Solvent Selection The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. A preliminary solvent screen is crucial.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent System | Type | Polarity | Comments |
| Isopropanol / Water | Mixed Protic | High | Good for moderately polar pyrazoles. Dissolve in hot isopropanol, add water dropwise until turbidity appears, then reheat to clarify.[6] |
| Ethyl Acetate / Hexane | Mixed Aprotic | Medium | A versatile system. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.[6] |
| Acetone | Single Aprotic | Medium | Can be effective for many pyrazole derivatives.[6] |
| Ethanol | Single Protic | High | Often a good starting point for polar compounds.[6] |
3.2. Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (or the "good" solvent of a mixed pair) with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and heat for 5-10 minutes.
-
Hot Filtration: If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
3.3. Troubleshooting
-
Oiling Out: If the compound separates as an oil, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystals Form: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal.
-
Low Yield: The compound may be too soluble in the chosen solvent, or too much solvent was used. Concentrate the mother liquor and attempt a second crop of crystals.
Protocol 2: Flash Column Chromatography
This is the most powerful technique for separating complex mixtures, isomers, or for purifying non-crystalline (oily) samples.[7][8] Separation occurs based on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (silica gel).
3.1. Pre-Chromatography Setup
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[8]
-
Silica Deactivation (Recommended): Since this compound is basic, it can streak or irreversibly bind to acidic silica gel. To mitigate this, pre-treat the silica gel by preparing the slurry in the chosen eluent system containing 0.5-1% triethylamine (Et₃N).[7][8]
3.2. Step-by-Step Methodology
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if separation is difficult.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction
This technique is exceptionally useful for separating the basic this compound from neutral or acidic impurities. It leverages the ability to convert the amine into a water-soluble salt by protonation with an acid.[9][10][11]
Caption: Workflow for purification via acid-base extraction.
3.3. Step-by-Step Methodology
-
Dissolution: Dissolve the crude material (e.g., 1 gram) in a suitable organic solvent like diethyl ether or dichloromethane (DCM) (approx. 20-30 mL).
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. The protonated amine salt is now in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Back-Wash (Optional): To remove any lingering neutral impurities from the combined aqueous layers, wash once with a small portion of fresh ether. Discard this ether wash.[9]
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral amine will precipitate or form an oily layer.
-
Final Extraction: Transfer the basified mixture back to the separatory funnel. Extract the neutral amine back into a fresh organic solvent (e.g., two portions of 20 mL ether or DCM).
-
Drying and Evaporation: Combine the final organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.
Purity Assessment
The purity of the final product must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot suggests high purity.[12]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, providing a precise percentage purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of residual solvents or structural isomers that may co-elute in chromatography.[14][15]
-
Melting Point: A pure crystalline solid will exhibit a sharp and narrow melting point range.[16]
Conclusion
The purification of this compound can be effectively achieved using one or a combination of the methods described. For crude solids with minor impurities, recrystallization is a highly efficient and economical choice. For complex mixtures, oily products, or the separation of isomers, flash column chromatography with a triethylamine-deactivated stationary phase is the method of choice. Acid-base extraction offers a powerful and scalable technique to specifically remove neutral and acidic impurities. The final purity should always be validated using appropriate analytical techniques to ensure the material is fit for its intended purpose in research and development.
References
- Benchchem. (2025).
- PubChem. This compound.
- LookChem. Cas 151521-49-2, this compound. [Link]
- Google Patents.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Benchchem. (2025).
- Jetir.org. (2019).
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- PubChem. 4-Isopropyl-1H-pyrazol-1-amine.
- University of Colorado Boulder. Acid-Base Extraction. [Link]
- Royal Society of Chemistry. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
- National Center for Biotechnology Information. (2022).
- ResearchGate. (2018).
- IJCPS. (2020).
- MDPI. (2023).
- Psiberg. (2023). Acid-Base Extraction. [Link]
- Wikipedia. Acid–base extraction. [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Synform. (2016). [Ce(L-Pro)2]2 (Oxa)
- Google Patents.
- HAL Open Science. (2017).
- Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
- International Journal of Pharmaceutical Research and Applications. (2025).
- YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
- National Center for Biotechnology Information. (2022).
- MDPI. (2021).
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Connect Journals. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
- Journal of Chemical and Pharmaceutical Research. (2012).
- Digital.CSIC. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. jpsbr.org [jpsbr.org]
Application Note & Protocol: Comprehensive Characterization of 4-Isopropyl-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 4-Isopropyl-1H-pyrazol-3-amine, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Ensuring the identity, purity, and structural integrity of such intermediates is paramount for regulatory compliance, safety, and the efficacy of the final product.[1] This guide details field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in authoritative standards like those from the International Council for Harmonisation (ICH).[2][3][4][5]
Introduction and Physicochemical Profile
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a critical scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities.[6][7] Accurate analytical characterization is essential to control for potential regioisomers and process-related impurities that can arise during synthesis.[1]
Structure:
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Impurity Analysis
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC (RP-HPLC) is the workhorse method for purity determination and quantification of non-volatile organic molecules. The aminopyrazole structure is polar, making it well-suited for separation on a C18 column with an aqueous/organic mobile phase. [8]This method is crucial for assessing purity and detecting non-volatile impurities.
Protocol: RP-HPLC for Purity Assay
-
Instrumentation:
-
HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Eclipse XDB C18 column (150mm x 4.6mm, 5µm) or equivalent. [8]
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and improves peak shape for amines). [9] * Mobile Phase B: Acetonitrile (MeCN).
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. |
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
Theoretical plates (N) should be ≥ 2000.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it ideal for analyzing pyrazole isomers and volatile process impurities. [1]The mass spectrometer provides definitive identification based on the compound's mass fragmentation pattern. [10] Protocol: GC-MS for Isomer and Volatile Impurity Analysis
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. [1]
-
-
Reagents and Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of solvent.
-
-
Instrumental Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min [1] |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min [1] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-400 amu |
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
The molecular ion peak (M+) should be observed at m/z 125.
-
Analyze the fragmentation pattern to confirm the structure. Common pyrazole fragmentation includes the loss of HCN or N₂. [10] * Search the NIST library for tentative identification of any impurity peaks.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. [11][12] Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to show exchangeable protons (NH, NH₂).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Features (Predicted):
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Isopropyl CH₃ | Doublet, ~1.2 ppm | ~22-24 ppm |
| Isopropyl CH | Septet, ~2.8-3.0 ppm | ~25-28 ppm |
| Pyrazole C5-H | Singlet, ~7.4-7.6 ppm | ~125-130 ppm |
| NH₂ | Broad singlet, ~4.5-5.5 ppm (exchangeable) | N/A |
| NH | Broad singlet, ~11-12 ppm (exchangeable) | N/A |
| Pyrazole C3 | N/A | ~150-155 ppm (next to NH₂) |
| Pyrazole C4 | N/A | ~110-115 ppm (with isopropyl) |
| Pyrazole C5 | See C5-H | See C5-H |
| (Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments should be confirmed with 2D NMR experiments like HSQC/HMBC if necessary). | ||
| [13] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [14]It is excellent for confirming the presence of key bonds like N-H, C-H, and C=N, which are characteristic of the target molecule.
Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum typically from 4000 to 400 cm⁻¹.
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3200 - 3100 | N-H stretching | Pyrazole Ring NH |
| 3000 - 2850 | C-H stretching | Isopropyl group |
| ~1650 - 1590 | N-H scissoring (bending) | Primary Amine (-NH₂) |
| ~1600 - 1450 | C=N and C=C stretching | Pyrazole Ring |
| ~1465 & ~1370 | C-H bending | Isopropyl group (gem-dimethyl split) |
| (Reference spectra for pyrazole derivatives show characteristic ring vibrations in the 1560-1200 cm⁻¹ region). | ||
| [15][16] |
Method Validation and Trustworthiness
All analytical methods used for characterization must be validated to ensure they are suitable for their intended purpose. [5]Validation should be performed according to ICH Q2(R1) guidelines, which outline the necessary tests for various analytical procedures. [2][3][4]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The application of this integrated suite of orthogonal analytical techniques—HPLC, GC-MS, NMR, and FTIR—provides a robust and reliable framework for the complete characterization of this compound. Adherence to these detailed protocols and validation principles ensures the generation of high-quality, trustworthy data essential for researchers, scientists, and drug development professionals.
References
- Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- LookChem. (n.d.). Cas 151521-49-2, this compound.
- PubChem. (n.d.). This compound.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Anderson, D. M. W., & Duncan, J. L. (1965). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar.
- ResearchGate. (n.d.). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below.
- Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
- PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-1-amine.
- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- SpectraBase. (n.d.). 3-Amino-5-hydroxy-1H-pyrazole.
- National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives.
- ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- PubMed Central. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy.
- National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.
- International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
- PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 7. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
- 9. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. jocpr.com [jocpr.com]
- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: A High-Throughput Method for Characterizing 4-Isopropyl-1H-pyrazol-3-amine as a Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the adenine region of ATP and form key interactions in the kinase hinge region.[2][3][4] This application note provides a detailed, field-proven protocol for characterizing the inhibitory activity of 4-Isopropyl-1H-pyrazol-3-amine, a compound featuring this key scaffold. We describe a comprehensive workflow using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for determining inhibitor potency (IC₅₀) and assessing assay quality for high-throughput screening (HTS).
Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[1] The ATP-binding pocket is the most common target for small molecule inhibitors. The pyrazole ring is a versatile building block in the design of such inhibitors, with compounds like Ruxolitinib (a JAK1/2 inhibitor) demonstrating its clinical success.[4] Structurally related compounds, such as 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, have shown potent and selective inhibition of specific kinases like RET, highlighting the potential of the isopropyl-pyrazole combination.[5][6][7]
This guide provides a universal framework for assessing the inhibitory potential of this compound against any kinase of interest. The chosen methodology, the ADP-Glo™ Kinase Assay, is a universal platform because it quantifies the formation of ADP, a product common to all kinase reactions.[8][9] This approach offers superior sensitivity, especially for kinases with low activity, and is highly amenable to the automation required for modern drug discovery.[10]
Principle of the Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The luminescent signal generated is directly proportional to the ADP concentration and, therefore, to kinase activity.[1][11]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor (this compound). After incubation, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial because the high cellular concentration of ATP would otherwise overwhelm the signal from the newly produced ADP.[8][12]
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a stable, "glow-type" luminescent signal that is measured by a luminometer.[8][13]
Figure 1: Workflow of the ADP-Glo™ Kinase Assay. The process involves a kinase reaction, selective depletion of unused ATP, and conversion of product ADP into a quantifiable light signal.
Part A: Assay Validation and Self-Validating Controls
Before determining inhibitor potency, the assay itself must be validated to ensure the data is trustworthy and reproducible. This involves optimizing enzyme concentration and confirming the assay's robustness.
Materials & Reagents
-
Kinase: Purified, recombinant kinase of interest.
-
Kinase Substrate: Appropriate protein or peptide substrate for the selected kinase.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (e.g., Promega Corp.).
-
Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Buffers: Kinase-specific reaction buffer (often supplied with the enzyme or can be prepared based on literature).
-
ATP & ADP: High-purity stocks for standard curves.
-
Plates: White, opaque, flat-bottom 384-well or 96-well assay plates (low-volume plates are recommended to conserve reagents).
-
Equipment: Calibrated multichannel pipettes, luminometer plate reader.
Protocol 1: Kinase Titration
Rationale: To identify the optimal kinase concentration that results in approximately 10-30% conversion of ATP to ADP. This ensures the reaction rate is linear and sensitive enough to detect inhibition without depleting the substrate.
-
Prepare Reagents: Thaw all components on ice. Prepare the kinase reaction buffer.
-
Serial Dilute Kinase: Perform a serial 2-fold dilution of the kinase in reaction buffer across 12 wells of a plate. The concentration range should span from a high point (e.g., 100 ng/µL) to zero (no-enzyme control).
-
Set Up Reaction: In a 384-well plate, combine the following in a 5 µL reaction volume:
-
2.5 µL of Kinase Dilution
-
1.25 µL of Substrate/ATP Mix (prepared to achieve desired final concentrations, e.g., Km for ATP).
-
1.25 µL of Reaction Buffer
-
-
Incubate: Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
Develop Signal:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.
-
-
Read Luminescence: Measure the relative light units (RLU) using a plate luminometer.
-
Analyze: Plot RLU versus kinase concentration. Select the concentration that yields a robust signal well above background but is on the linear portion of the curve. This will be the concentration used for all subsequent experiments.
Protocol 2: Z'-Factor Determination for Assay Quality Control
Rationale: The Z'-factor is a statistical parameter that validates the quality of a high-throughput assay.[14][15] It measures the separation between the positive control (uninhibited kinase activity) and negative control (fully inhibited or no kinase activity), providing confidence in hit identification.[16]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15][16]
-
A Z'-factor between 0 and 0.5 is considered marginal.[15]
-
A Z'-factor less than 0 is unacceptable for screening.[15]
-
Set Up Controls: Prepare two sets of reactions in a multi-well plate (n ≥ 16 replicates for each is recommended for robust statistics).[17]
-
Positive Control (Max Signal): Contains the optimal kinase concentration, substrate, and ATP. Use DMSO as the vehicle control (e.g., 1% final concentration).
-
Negative Control (Min Signal): Contains no kinase, or kinase plus a known potent inhibitor at a saturating concentration.
-
-
Run Assay: Perform the kinase reaction and ADP-Glo™ detection steps as described in Protocol 1.
-
Calculate Z'-Factor: Use the following formula with the raw RLU data:
Z' = 1 - [ (3 × σₚ + 3 × σₙ) / | μₚ - μₙ | ]
Where:
-
μₚ = mean of the positive control
-
σₚ = standard deviation of the positive control
-
μₙ = mean of the negative control
-
σₙ = standard deviation of the negative control
-
Table 1: Example Z'-Factor Calculation Data
| Parameter | Positive Control (Max Signal) | Negative Control (Min Signal) |
|---|---|---|
| Number of Replicates (n) | 16 | 16 |
| Mean RLU (μ) | 450,000 | 25,000 |
| Standard Deviation (σ) | 22,000 | 8,000 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.71 } |
| Assay Quality | \multicolumn{2}{c|}{Excellent } |
Part B: IC₅₀ Determination for this compound
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the primary measure of a compound's potency.[18][19] It is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Protocol 3: Inhibitor Dose-Response Assay
-
Prepare Compound Plate:
-
Create a serial dilution series of this compound in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is a common starting point.
-
Dilute this series into the kinase reaction buffer to create an intermediate plate. Ensure the final DMSO concentration in the kinase reaction will be constant across all wells (typically ≤ 1%).
-
-
Set Up Reaction Plate (5 µL total volume):
-
Test Wells: Add 1.25 µL of the diluted compound from the intermediate plate.
-
Positive Control (0% Inhibition): Add 1.25 µL of buffer with DMSO vehicle.
-
Negative Control (100% Inhibition): Add 1.25 µL of buffer with DMSO vehicle (or a known potent inhibitor).
-
-
Initiate Kinase Reaction:
-
To all wells, add 2.5 µL of the pre-determined optimal concentration of kinase.
-
Pre-incubation (Optional but Recommended): Mix and incubate the plate for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts, which is important for accurately assessing potency.[20]
-
Add 1.25 µL of the Substrate/ATP mix to initiate the reaction.
-
-
Incubate: Mix and incubate for 60 minutes at 30°C (or the optimal condition for your kinase).
-
Develop and Read: Perform the ADP-Glo™ detection steps and read luminescence as previously described.
Data Analysis and IC₅₀ Calculation
The goal is to generate a dose-response curve from which the IC₅₀ value can be derived.[21]
Figure 2: Data analysis workflow for IC₅₀ determination. Raw data is normalized, plotted, and fitted with a non-linear regression model to calculate the final potency value.
-
Normalization: Convert the raw RLU data to percent inhibition using the positive (0% inhibition) and negative (100% inhibition) controls.
-
% Inhibition = 100 × (1 - (Signal_Inhibitor - Signal_NegControl) / (Signal_PosControl - Signal_NegControl))
-
-
Plotting: Plot the percent inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic equation with a variable slope (also known as a sigmoidal dose-response curve), to fit the data. This can be done using software like GraphPad Prism or R.[21]
-
IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the Y-axis of the fitted curve.
Table 2: Example IC₅₀ Data for this compound Against a Kinase Panel
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² of Curve Fit |
|---|---|---|---|
| Kinase A (e.g., RET) | 45.2 | 1.1 | 0.995 |
| Kinase B | 875 | 0.9 | 0.989 |
| Kinase C | >10,000 | - | - |
| Kinase D | 2,150 | 1.0 | 0.991 |
This data is illustrative and demonstrates how results can be tabulated to compare potency and selectivity across different kinases.
Conclusion
This application note provides a comprehensive and self-validating protocol for the characterization of this compound as a kinase inhibitor. By first optimizing and validating the assay using kinase titration and Z'-factor analysis, researchers can generate high-quality, reliable data. The subsequent determination of IC₅₀ values through a dose-response study allows for the precise quantification of inhibitor potency. This robust workflow, centered on the sensitive and universal ADP-Glo™ technology, is an essential tool for advancing promising compounds from initial hits to lead candidates in the drug discovery pipeline.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- Z-factors.BIT 479/579 High-throughput Discovery.[Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.Eco-Vector Journals Portal.[Link]
- Calculating a Z-factor to assess the quality of a screening assay.GraphPad.[Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.[Link]
- Z-Factor Calcul
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.BPS Bioscience.[Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.MDPI.[Link]
- On HTS: Z-factor.On HTS.[Link]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.[Link]
- Kinase assays.BMG LABTECH.[Link]
- HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
- ARC-Lum Protein Kinase Assay Kit Instruction Manual.ARC-BIO.[Link]
- InhibiScreen Kinase Inhibitor Assay Technical Video.YouTube.[Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.
- In-cell Western Assays for IC50 Determin
- Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.CLYTE.[Link]
- Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors.
- Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.
- This compound.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay [promega.jp]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. assay.dev [assay.dev]
- 17. punnettsquare.org [punnettsquare.org]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. clyte.tech [clyte.tech]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assayquant.com [assayquant.com]
Application Notes & Protocols for the Utilization of 4-Isopropyl-1H-pyrazol-3-amine in Drug Discovery Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[2][3] Consequently, pyrazole derivatives are found at the core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a host of kinase inhibitors used in oncology like ruxolitinib and ibrutinib.[4] The broad spectrum of biological activities associated with this scaffold—spanning anticancer, anti-inflammatory, antibacterial, and antiviral properties—underscores its significance in the drug discovery process.[4][5]
This document provides detailed application notes and protocols for the use of 4-Isopropyl-1H-pyrazol-3-amine , a specific pyrazole derivative, in drug discovery screening campaigns. As a readily available building block, this compound serves as an excellent entry point for library synthesis and as a candidate for direct screening against various therapeutic targets.[6]
Rationale for Screening this compound
The structural features of this compound—a pyrazole core with an amino group at position 3 and an isopropyl group at position 4—suggest its potential to interact with several important classes of drug targets. The amino group can act as a key hydrogen bond donor or acceptor, a common feature for binding in the hinge region of protein kinases.[7] The isopropyl group provides a hydrophobic substituent that can occupy hydrophobic pockets within a target's binding site.
Based on extensive literature on structurally related pyrazoles, screening of this compound is rationally justified against the following target families:
-
Protein Kinases: The pyrazole scaffold is a well-established pharmacophore for kinase inhibitors.[8] Numerous approved drugs and clinical candidates targeting Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and Receptor Tyrosine Kinases (e.g., RET, EGFR) are built upon a pyrazole core.[5][9][10][11] The 3-amino pyrazole moiety, in particular, is a known hinge-binding motif.[7]
-
Ion Channels: Pyrazole derivatives have been identified as modulators of various ion channels, including K(v)7 potassium channels and calcium release-activated calcium (CRAC) channels formed by Orai proteins.[12][13][14] This suggests potential applications in treating neuronal hyperexcitability disorders or immune-related conditions.[12][14]
-
G-Protein Coupled Receptors (GPCRs): While less common than for kinases, pyrazole-containing molecules have been developed as modulators of GPCRs, highlighting the scaffold's versatility. The diverse signaling pathways regulated by GPCRs make them a major target class for a wide range of diseases.[15][16]
Physicochemical Properties and Compound Handling
Proper handling and storage are critical for ensuring compound integrity and generating reproducible screening data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [17] |
| Molecular Weight | 125.17 g/mol | [17] |
| IUPAC Name | 4-propan-2-yl-1H-pyrazol-5-amine | [17] |
| CAS Number | 151521-49-2 | [6][17] |
| Boiling Point | 295.8 °C at 760 mmHg | [6] |
| pKa | 16.12 ± 0.50 (Predicted) | [6] |
| XLogP3 | 0.8 | [17] |
| Hydrogen Bond Donors | 2 | [17] |
| Hydrogen Bond Acceptors | 2 | [17] |
Compound Handling Recommendations:
-
Storage: Store the solid compound at room temperature in a dark, dry place under an inert atmosphere.[6]
-
Solubility: Based on its predicted XLogP3 value, the compound is expected to have good solubility in organic solvents like DMSO and alcohols. For screening, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Quality Control: Before initiating a screening campaign, verify the compound's identity and purity (>95%) using LC-MS and ¹H-NMR.
Strategic Considerations for a Screening Campaign
A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and validation assays.
Caption: A typical drug discovery screening cascade.
Key Experimental Choices:
-
Primary Assay Selection: Given the strong precedent for pyrazoles as kinase inhibitors, an in vitro biochemical kinase assay is a high-probability starting point. This format is robust, cost-effective for HTS, and directly measures interaction with the purified target protein.[9]
-
Secondary & Orthogonal Assays: Hits from the primary screen must be validated. An orthogonal assay, which uses a different detection technology, helps eliminate artifacts. For a kinase inhibitor, if the primary screen measures ATP consumption, a secondary assay could measure substrate phosphorylation directly.
-
Cellular Validation: The ultimate goal is to find compounds active in a biological context. Cell-based assays are crucial for confirming that a compound can cross the cell membrane and engage its target in a more complex environment. A Western blot analyzing the phosphorylation of a downstream substrate provides direct evidence of target modulation in cells.[8]
Detailed Experimental Protocols
Protocol 1: Primary HTS - In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a universal, luminescence-based assay to measure the activity of any ADP-generating enzyme, such as a protein kinase. The amount of light produced is inversely proportional to kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Methodology:
-
Compound Plating:
-
Prepare a 1 mM stock of this compound in 100% DMSO.
-
Using an acoustic dispenser or serial dilution, plate the compound into a 384-well, low-volume white assay plate. For a single-point screen, aim for a final assay concentration of 10 µM.
-
Include control wells:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known potent inhibitor for the kinase of interest (e.g., Staurosporine for broad-spectrum, or a specific inhibitor).
-
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate/ATP solution in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 2.5 µL of the 2X Kinase/Substrate/ATP solution to each well of the assay plate containing 2.5 µL of compound solution.
-
Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferin/luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each well relative to the controls.
-
Protocol 2: Secondary Validation - Cell-Based Western Blot for Target Phosphorylation
This protocol validates if a hit from the primary screen can inhibit the target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Caption: Inhibition of a kinase pathway and its detection by Western Blot.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line where the kinase is known to be active, like MCF-7 for some CDKs) in 6-well plates and grow to 70-80% confluency.[5]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.[8]
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[8]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Rb if targeting CDK4/6) overnight at 4°C.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[8]
-
Crucial Step: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.
-
Protocol 3: Alternative Screening Application - GPCR Functional Assay (cAMP Detection)
This protocol outlines a method to screen the compound against a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-GPCR).
-
Assay Preparation:
-
Plate the cells in a 384-well white assay plate and allow them to adhere overnight.
-
Wash the cells with assay buffer. Add this compound at various concentrations, along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Receptor Stimulation/Inhibition:
-
For Gs-coupled receptors (agonist screen): Add the compound and incubate. A positive hit will increase cAMP.
-
For Gs-coupled receptors (antagonist screen): Pre-incubate with the compound, then add a known agonist at its EC₈₀ concentration. A positive hit will block the agonist-induced cAMP increase.
-
For Gi-coupled receptors (agonist screen): Add the compound along with forskolin (an adenylyl cyclase activator). A positive hit will decrease the forskolin-induced cAMP level.
-
-
cAMP Detection:
-
Data Analysis:
-
Quantify the signal and normalize to controls (vehicle, known agonist/antagonist).
-
Determine dose-dependent activity and calculate EC₅₀ or IC₅₀ values.
-
Data Analysis and Interpretation
-
Z'-Factor: For the primary HTS, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent, robust assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Percent Inhibition: Calculate for each compound concentration in both primary and secondary assays.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
IC₅₀/EC₅₀ Determination: For dose-response experiments, plot the percent inhibition/activation against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration for 50% inhibition) or EC₅₀ (concentration for 50% activation).
Conclusion
This compound represents a valuable starting point for drug discovery screening due to its privileged pyrazole core. The protocols outlined in this document provide a robust framework for evaluating its activity against key drug target families, particularly protein kinases. A systematic screening cascade, beginning with a high-quality biochemical assay and progressing to cell-based validation, is essential for identifying and confirming genuine biological activity. The versatility of the pyrazole scaffold suggests that this compound could yield promising hits for a variety of therapeutic indications, warranting its inclusion in diverse screening libraries.[2][3]
References
- Vertex AI Search. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubMed. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58.
- ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
- LookChem. Cas 151521-49-2,this compound.
- PubChem. This compound | C6H11N3 | CID 19002201.
- PubMed Central. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways.
- PubMed Central. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- ScienceDirect. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold.
- PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- ChemicalBook. This compound | 151521-49-2.
- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ChemicalBook. 151521-49-2(this compound) Product Description.
- Creative BioMart. GPCR Screening Assays.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- PubMed Central. Advances in G Protein-Coupled Receptor High-throughput Screening.
- Pol. J. Environ. Stud. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
- PubMed. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.
- ResearchGate. A Scalable, Multiplexed Assay for Decoding GPCR-Ligand Interactions with RNA Sequencing | Request PDF.
- PubMed. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Isopropyl-1H-pyrazol-3-amine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged 4-Isopropyl-1H-pyrazol-3-amine Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Among the various substituted pyrazoles, the 3-aminopyrazole moiety is a particularly advantageous framework for the design of therapeutic agents, offering a versatile handle for chemical modification and establishing crucial interactions with biological targets. Specifically, the this compound core has emerged as a key building block in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
The strategic placement of the isopropyl group at the C4 position can provide beneficial steric and lipophilic properties, influencing the compound's binding affinity and pharmacokinetic profile. The N1 and the exocyclic 3-amino positions of the pyrazole ring present readily accessible points for diversification, making this scaffold an ideal starting point for comprehensive Structure-Activity Relationship (SAR) studies. A systematic exploration of these positions allows for the fine-tuning of a molecule's potency, selectivity, and drug-like properties.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of the this compound core and its subsequent derivatization for SAR studies. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower rational drug design.
Synthetic Strategy: A Convergent Approach
The most versatile and widely adopted method for the synthesis of 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives. This approach is favored for its reliability, broad substrate scope, and generally good yields. Our strategy for the synthesis of this compound and its derivatives follows this robust pathway, which can be dissected into two key stages:
-
Synthesis of the β-Ketonitrile Precursor: The initial and crucial step is the preparation of 4-methyl-3-oxopentanenitrile. This will be achieved through a base-catalyzed condensation reaction, a variant of the Thorpe-Ziegler reaction, between an appropriate ester and acetonitrile.
-
Heterocyclization and Derivatization: The synthesized β-ketonitrile will then be subjected to cyclization with hydrazine hydrate to form the core this compound scaffold. Subsequent derivatization at the N1 and 3-amino positions will be performed to generate a library of analogues for SAR studies.
Below is a graphical representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound derivatives.
Experimental Protocols
Part 1: Synthesis of 4-Methyl-3-oxopentanenitrile (β-Ketonitrile Precursor)
This protocol is adapted from established procedures for Thorpe-Ziegler type reactions.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) | Supplier |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 (1.1) | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Acros Organics |
| Ethyl Isobutyrate | 116.16 | 11.6 g (12.7 mL) | 0.10 (1.0) | Alfa Aesar |
| Acetonitrile | 41.05 | 4.5 g (5.7 mL) | 0.11 (1.1) | Fisher Scientific |
| 1 M Hydrochloric Acid | - | As needed | - | VWR |
| Diethyl Ether | - | 300 mL | - | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | LabChem |
| Brine | - | 100 mL | - | LabChem |
| Anhydrous Magnesium Sulfate | - | - | - | EMD Millipore |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous THF (100 mL) in a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Addition of Reactants: In the dropping funnel, prepare a solution of ethyl isobutyrate (11.6 g, 0.10 mol) and acetonitrile (4.5 g, 0.11 mol) in anhydrous THF (100 mL).
-
Initiation of Reaction: Add the solution of ethyl isobutyrate and acetonitrile dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water. Carefully add 1 M HCl to neutralize the mixture to pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-methyl-3-oxopentanenitrile can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a colorless to pale yellow oil.
Part 2: Synthesis of this compound (Core Scaffold)
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) | Supplier |
| 4-Methyl-3-oxopentanenitrile | 111.14 | 11.1 g | 0.10 (1.0) | Synthesized in Part 1 |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 6.3 mL | ~0.13 (1.3) | Sigma-Aldrich |
| Ethanol | - | 150 mL | - | Decon Labs |
| Acetic Acid (glacial) | 60.05 | 1 mL | - | BDH |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | LabChem |
| Ethyl Acetate | - | 300 mL | - | J.T. Baker |
| Brine | - | 100 mL | - | LabChem |
| Anhydrous Sodium Sulfate | - | - | - | EMD Millipore |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-oxopentanenitrile (11.1 g, 0.10 mol) in ethanol (150 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (~6.3 mL, ~0.13 mol) and a catalytic amount of glacial acetic acid (1 mL) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude this compound can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the product as a solid.
Part 3: Derivatization for SAR Studies
The this compound core offers two primary points for diversification: the N1 position of the pyrazole ring and the exocyclic 3-amino group. A systematic exploration of these positions is crucial for developing a comprehensive SAR.
Caption: Key derivatization strategies for SAR studies.
Protocol 3a: N1-Alkylation
N-alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers. However, the steric bulk of the 3-amino group and the 4-isopropyl group is expected to favor alkylation at the N1 position.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) | Supplier |
| This compound | 125.17 | 1.25 g | 10 mmol (1.0) | Synthesized in Part 2 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.71 g (1.2 mL) | 10 mmol (1.0) | Acros Organics |
| Potassium Carbonate | 138.21 | 2.76 g | 20 mmol (2.0) | Fisher Scientific |
| Acetonitrile | - | 50 mL | - | Fisher Scientific |
Procedure:
-
To a solution of this compound (1.25 g, 10 mmol) in acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol) and the desired alkyl halide (10 mmol).
-
Stir the mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N1-alkylated product.
Protocol 3b: 3-Amino Group Acylation (Amide Formation)
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) | Supplier |
| This compound | 125.17 | 1.25 g | 10 mmol (1.0) | Synthesized in Part 2 |
| Acyl Chloride (e.g., Benzoyl Chloride) | 140.57 | 1.41 g (1.17 mL) | 10 mmol (1.0) | Alfa Aesar |
| Pyridine | 79.10 | 1.6 mL | 20 mmol (2.0) | Sigma-Aldrich |
| Dichloromethane (DCM) | - | 50 mL | - | J.T. Baker |
Procedure:
-
Dissolve this compound (1.25 g, 10 mmol) in dichloromethane (50 mL) and cool to 0 °C.
-
Add pyridine (1.6 mL, 20 mmol) followed by the dropwise addition of the acyl chloride (10 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights and Guidance
The goal of these derivatizations is to systematically probe the chemical space around the this compound core to understand how structural modifications affect biological activity.
-
N1-Substituents: The N1 position can be explored with a variety of alkyl and aryl groups to probe for interactions with hydrophobic pockets in the target protein. Introducing functionalities like esters, amides, or sulfonamides on these substituents can also explore additional hydrogen bonding interactions.
-
3-Amino Group Modifications: The 3-amino group is a key hydrogen bond donor. Converting it to an amide or sulfonamide allows for the introduction of various R groups that can extend into different regions of the binding site. The nature of the linker (e.g., amide vs. sulfonamide) can also influence the geometry and electronic properties of the molecule.
-
4-Isopropyl Group Bioisosteres: For further optimization, consider bioisosteric replacement of the isopropyl group. A cyclopropyl group, for instance, can offer similar steric bulk but with different electronic properties and metabolic stability. Other bioisosteres like a trifluoromethyl or a small heterocyclic ring could also be explored.
Conclusion
The this compound scaffold is a highly valuable starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The synthetic protocols detailed in these application notes provide a reliable and adaptable route to the core structure and a strategic framework for generating a diverse library of analogues for SAR studies. By systematically modifying the N1 and 3-amino positions, researchers can effectively navigate the chemical space to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.
References
- Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
- Baron, H., Remfry, F. G. P., & Thorpe, Y. F. J. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The chemistry of 3(5)-aminopyrazoles. Advances in Heterocyclic Chemistry, 37, 263-348.
- Thorpe, J. F. (1909). CXCVI.—The formation and reactions of imino-compounds. Part XI. The formation of derivatives of hydrindene from cyano-derivatives of glutaric acid. Journal of the Chemical Society, Transactions, 95, 1901–1918.
- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines
Application Notes and Protocols for 4-Isopropyl-1H-pyrazol-3-amine in Agrochemical Research
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Discovery
The pyrazole ring system is a cornerstone in modern agrochemical research, serving as a versatile scaffold for the development of a wide array of commercialized fungicides, herbicides, and insecticides.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique electronic and steric profile, allowing for diverse functionalization and interaction with various biological targets.[1] The inherent stability and synthetic tractability of the pyrazole core have enabled the creation of numerous agrochemicals with high efficacy and favorable safety profiles. This guide focuses on a specific, yet underexplored, member of this chemical family: 4-Isopropyl-1H-pyrazol-3-amine .
While direct applications of this compound in agrochemicals are not extensively documented in public literature, its structure presents a compelling starting point for novel agrochemical discovery. The presence of a reactive primary amine at the 3-position offers a prime handle for synthetic derivatization, allowing for the exploration of a broad chemical space. The isopropyl group at the 4-position can influence the compound's lipophilicity and steric interactions with target enzymes, potentially leading to enhanced biological activity and selectivity.
These application notes provide a comprehensive framework for researchers to explore the potential of this compound as a lead structure in the development of new fungicides, herbicides, and insecticides. We will delve into synthetic strategies for library generation, detailed protocols for multi-level biological screening, and preliminary mode of action studies, all grounded in the established principles of pyrazole agrochemistry.
PART 1: Synthetic Derivatization Strategies
The primary amino group of this compound is the key to unlocking its potential. Through well-established synthetic transformations, a diverse library of analogues can be generated for biological screening. The following synthetic routes are proposed based on their high efficiency and relevance to the synthesis of known pyrazole-based agrochemicals.
Synthesis of Pyrazole Carboxamide Derivatives
Many successful pyrazole fungicides are carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[3][4] The following protocol outlines the synthesis of novel carboxamide derivatives from this compound.
Protocol 1: General Procedure for the Synthesis of N-(4-isopropyl-1H-pyrazol-3-yl)amides
-
Acid Chloride Formation: To a solution of a desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.2 eq.) in anhydrous DCM. To this solution, add the crude acid chloride (1.1 eq.) dissolved in anhydrous DCM dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-isopropyl-1H-pyrazol-3-yl)amide.
Synthesis of Pyrazole Sulfonamide and Urea Derivatives
To further explore the structure-activity relationship (SAR), the synthesis of sulfonamide and urea derivatives is recommended. These functional groups can introduce different electronic and hydrogen-bonding properties, potentially leading to novel biological activities.
Protocol 2: Synthesis of N-(4-isopropyl-1H-pyrazol-3-yl)sulfonamides
-
Reaction Setup: Dissolve this compound (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: To this solution, add the desired sulfonyl chloride (1.1 eq.) dropwise at 0 °C.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 6-18 hours. Monitor by TLC. After completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of N-(4-isopropyl-1H-pyrazol-3-yl)ureas
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Addition of Isocyanate: Add the desired isocyanate (1.05 eq.) dropwise at room temperature.
-
Reaction and Work-up: Stir the reaction mixture for 2-8 hours. Monitor by TLC. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and triturate with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation.
-
Purification: The precipitated product is often pure enough for biological screening. If necessary, recrystallize from a suitable solvent.
PART 2: Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the synthesized library of this compound derivatives for fungicidal, herbicidal, and insecticidal activities.
Fungicidal Activity Screening
Many pyrazole-based fungicides target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[3][4] The screening strategy should therefore include both whole-organism assays and target-based assays.
Protocol 4: In Vitro Antifungal Microdilution Assay [5][6][7][8]
-
Fungal Strains: Utilize a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, and Pyricularia oryzae.
-
Inoculum Preparation: Grow fungal cultures on potato dextrose agar (PDA) plates. Prepare spore suspensions or mycelial fragment suspensions in a suitable sterile liquid medium (e.g., potato dextrose broth, PDB). Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (typically from 100 µg/mL to 0.098 µg/mL) in PDB. Include a positive control (a commercial fungicide like boscalid) and a negative control (solvent only).
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at an optimal temperature for fungal growth (typically 25-28 °C) for 48-72 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth. Calculate the EC50 value (the concentration that inhibits 50% of fungal growth) using a suitable statistical software.
| Compound | MIC against B. cinerea (µg/mL) | MIC against R. solani (µg/mL) | MIC against F. graminearum (µg/mL) |
| Derivative 1 | 12.5 | 25 | >100 |
| Derivative 2 | 3.125 | 6.25 | 50 |
| Boscalid | 0.78 | 1.56 | 3.125 |
| Example Data |
Protocol 5: In Vivo Greenhouse Fungicide Trial [9][10][11]
-
Plant Cultivation: Grow host plants (e.g., tomato for Botrytis cinerea, rice for Pyricularia oryzae) in a greenhouse under controlled conditions until they reach a suitable growth stage for inoculation.
-
Compound Application: Prepare formulations of the most promising compounds from the in vitro screen. Spray the plants with the compound formulations until runoff. Allow the plants to dry.
-
Inoculation: Inoculate the treated plants with a spore suspension of the target pathogen.
-
Incubation: Place the inoculated plants in a high-humidity chamber to promote disease development.
-
Disease Assessment: After a suitable incubation period (typically 5-7 days), assess the disease severity on a rating scale (e.g., 0-100% leaf area infected).
-
Data Analysis: Calculate the percent disease control relative to the untreated control.
Herbicidal Activity Screening
The discovery of herbicides often begins with whole-plant assays to identify compounds with phytotoxic effects.[1][12]
Protocol 6: Primary Herbicidal Screening (Whole-Plant Assay) [12][13][14]
-
Plant Species: Use a representative panel of both monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., velvetleaf, Abutilon theophrasti) weed species.
-
Plant Growth: Sow seeds in pots and grow in a greenhouse or growth chamber until they reach the 2-3 leaf stage.
-
Compound Application: Apply the test compounds as a post-emergence spray at a high rate (e.g., 1-4 kg/ha ) to identify any herbicidal activity. Include a known herbicide as a positive control and a solvent-only spray as a negative control.
-
Evaluation: After 14-21 days, visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
-
Dose-Response Studies: For active compounds, conduct secondary screens with a range of application rates to determine the GR50 value (the dose required to reduce plant growth by 50%).
Insecticidal Activity Screening
Insecticidal screening should target key pest species from different orders.
Protocol 7: Insecticidal Bioassay (Diet Incorporation or Topical Application) [15][16][17][18]
-
Insect Species: Use economically important insect pests such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).
-
Diet Incorporation Method: Incorporate the test compounds into the artificial diet of the insects at various concentrations. Place larvae on the treated diet and monitor for mortality over several days.
-
Topical Application Method: Apply a small, precise volume of the test compound solution directly to the dorsal thorax of the insect. Monitor for mortality after 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.
| Compound | LC50 against P. xylostella (µg/mL) | LD50 against S. frugiperda (µg/g insect) |
| Derivative 3 | 5.2 | 1.8 |
| Derivative 4 | >100 | 25.6 |
| Fipronil | 0.8 | 0.3 |
| Example Data |
PART 3: Preliminary Mode of Action Studies
For compounds exhibiting significant biological activity, preliminary mode of action studies are crucial to understand their mechanism of action and to guide further optimization.
For Fungicidal Compounds: Succinate Dehydrogenase (SDH) Inhibition Assay
Given that many pyrazole fungicides are SDHIs, this is a primary target to investigate.[3][4][19][20][21]
Protocol 8: In Vitro SDH Enzyme Inhibition Assay
-
Mitochondria Isolation: Isolate mitochondria from a sensitive fungal species (e.g., Rhizoctonia solani) using differential centrifugation.
-
Enzyme Assay: The SDH activity can be measured spectrophotometrically by monitoring the reduction of a specific substrate (e.g., 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinone) in the presence of succinate.
-
Inhibition Measurement: Perform the enzyme assay in the presence of varying concentrations of the test compound.
-
Data Analysis: Calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Visualizations
Caption: Synthetic derivatization of this compound.
Caption: Tiered screening workflow for agrochemical discovery.
Conclusion
This compound represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. Its structural features are amenable to the generation of diverse chemical libraries with the potential for fungicidal, herbicidal, and insecticidal activity. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and preliminary mode of action studies of derivatives of this compound. By leveraging the established knowledge of pyrazole agrochemistry and employing a systematic screening cascade, researchers can efficiently evaluate the potential of this compound and its analogues as next-generation crop protection agents.
References
- Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening.
- PubMed. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors.
- ACS Publications. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors.
- ACS Publications. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase.
- PubMed. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors.
- ResearchGate. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism.
- ACS Publications. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
- ACS Publications. Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae.
- ACS Publications. Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety.
- ResearchGate. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
- JoVE. An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds.
- MDPI. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
- PMC. Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- MDPI. Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
- JoVE. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- CWSS. Screening for Natural Product Herbicides.
- PubMed. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
- SpringerLink. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- ResearchGate. Herbicide tests in the whole-plant bioassay (WPB). The reduction of the...
- ResearchGate. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
- PMC. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens.
- PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
- PMC. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools.
- iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
- Cambridge Core. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures.
- HAL open science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- MDPI. Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
- PMC. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
- Bio-protocol. 4.4. In Vivo Antifungal Activity Evaluation.
- Scribd. Synthetic Approaches To The 2010-2014 New Agrochemicals.
- APVMA. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
- The Aquila Digital Community. In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con.
- MDPI. Analysis of Chemical Composition and In Vitro and In Vivo Antifungal Activity of Raphanus raphanistrum Extracts against Fusarium and Pythiaceae, Affecting Apple and Peach Seedlings.
- IJCMAS. Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.).
- WeedSmart. Testing for herbicide susceptibility and resistance.
- PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. Bioassay Techniques in Entomological Research.
- MDPI. In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber.
- MDPI. Are We Adequately Testing Essential Oils as Insecticides in the Laboratory? Bridging the Gap Between Laboratory Bioassays and Field Applications.
- ResearchGate. Methods of analysis for the in vitro and in vivo determination of the fungicidal activity of seaweeds: a mini review.
- NIH. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology.
- ResearchGate. Synthetic approaches to the 2010-2014 new agrochemicals | Request PDF.
Sources
- 1. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds [jove.com]
- 6. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ifyber.com [ifyber.com]
- 9. 4.4. In Vivo Antifungal Activity Evaluation [bio-protocol.org]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber [mdpi.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. weedsmart.org.au [weedsmart.org.au]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcmas.com [ijcmas.com]
- 18. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Isopropyl-1H-pyrazol-3-amine
Introduction: The Significance of the Pyrazole Scaffold and High-Throughput Screening
4-Isopropyl-1H-pyrazol-3-amine is a synthetic heterocyclic compound featuring a pyrazole nucleus.[1][2] The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3][4] Notably, pyrazole-containing molecules have emerged as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders.[3] Recent studies have highlighted the potential of pyrazole-based compounds as inhibitors for specific kinases like Cyclin-Dependent Kinase 8 (CDK8) and REarranged during Transfection (RET) kinase.[5][6][7]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast compound libraries to identify "hits" that modulate a specific biological target.[8] This document provides detailed application notes and protocols for designing and implementing robust HTS assays to investigate the biological activity of this compound and its analogs, with a primary focus on protein kinase inhibition.
Part 1: High-Throughput Screening for Protein Kinase Inhibitors
Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary application for screening this compound is the identification of novel kinase-targeted therapeutics.[9] Kinase assays for HTS are typically designed to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (often a peptide or protein). Inhibitors are identified by a reduction in this activity.
Recommended Assay Format 1: Fluorescence Polarization (FP) Competition Assay
Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for HTS.[10] It measures changes in the rotational speed of a fluorescent molecule (a "tracer") in solution.[11][12] When a small fluorescent tracer is bound to a much larger protein (e.g., a kinase), its rotation slows, resulting in a high FP signal. If a test compound (like this compound) competes with the tracer for the same binding site on the kinase, the tracer is displaced, tumbles more rapidly, and the FP signal decreases.[13][14]
Causality Behind Experimental Choices: This assay is chosen for its simplicity (a "mix-and-read" format), low cost, and sensitivity.[10][13] It directly measures the binding of the test compound to the kinase, providing a clear and direct readout of target engagement. The key is to develop a high-affinity fluorescent tracer that binds to the kinase's active site.
Experimental Workflow: FP Competition Assay
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Detailed Protocol: FP Competition Assay for Kinase Inhibition
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The exact composition should be optimized for the specific kinase.
-
Kinase Solution: Dilute the target kinase to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically through titration experiments but is typically in the low nanomolar range.
-
Tracer Solution: Dilute the fluorescently labeled tracer to a 2X working concentration in assay buffer. The ideal concentration is typically at or below its dissociation constant (Kd) for the kinase.
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) into a 384-well assay plate using an acoustic dispenser. Include positive controls (e.g., a known inhibitor) and negative controls (DMSO only).
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the 2X kinase solution to each well of the assay plate containing the pre-dispensed compounds.
-
Mix gently by shaking and incubate for 15-30 minutes at room temperature to allow the test compound to bind to the kinase.
-
Add 10 µL of the 2X tracer solution to all wells.
-
Mix the plate again and incubate for at least 60 minutes at room temperature to reach binding equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (known inhibitor) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Recommended Value/Range | Rationale |
| Assay Volume | 20 µL (384-well plate) | Balances reagent consumption and signal detection for HTS. |
| Kinase Conc. | 1-10 nM (target-dependent) | Should be low enough to be sensitive to competitive inhibition. |
| Tracer Conc. | 0.5-5 nM (tracer-dependent) | Typically at or below the Kd for optimal assay window.[11] |
| DMSO Tolerance | <1% final concentration | High DMSO concentrations can denature proteins and interfere with binding. |
| Incubation Time | 60-120 minutes | Ensure the binding reaction has reached equilibrium for accurate results. |
| Z'-Factor | > 0.5 | A statistical measure of assay quality; >0.5 indicates a robust and screenable assay.[15][16] |
Recommended Assay Format 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology that is highly suited for HTS due to its robustness and low background.[17][18][19] In a typical kinase HTS assay, a biotinylated substrate is phosphorylated by the kinase. The reaction is stopped, and detection reagents are added: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., d2 or XL665).[17] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a loss of the FRET signal.[17]
Causality Behind Experimental Choices: HTRF is chosen for its high sensitivity, resistance to interference from colored compounds, and homogeneous format.[18] The time-resolved detection minimizes background fluorescence from plates and compounds.[18] This format directly measures the product of the enzymatic reaction (the phosphorylated substrate), providing a direct assessment of kinase activity.
Experimental Workflow: HTRF Kinase Assay
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Detailed Protocol: HTRF Assay for Kinase Activity
-
Reagent Preparation:
-
Enzyme/Substrate Mix: Prepare a 4X mix of the target kinase and its corresponding biotinylated peptide substrate in enzymatic buffer.
-
ATP Solution: Prepare a 4X solution of ATP in enzymatic buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.
-
Compound Plating: Prepare compound plates as described for the FP assay.
-
HTRF Detection Mix: Prepare a mix of the europium-labeled anti-phospho-antibody and streptavidin-acceptor in HTRF detection buffer as per the manufacturer's instructions.
-
-
Assay Procedure (384-well, 20 µL final volume):
-
Dispense 5 µL of the 4X enzyme/substrate mix into the assay plate.
-
Add 5 µL of the test compound solution (diluted from the source plate) or control.
-
Dispense 10 µL of the 2X ATP solution to initiate the kinase reaction.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Add 10 µL of the HTRF detection mix to stop the reaction and initiate detection.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor Emission / Donor Emission * 10,000).[20]
-
Determine percent inhibition based on the HTRF ratio of control wells.
-
Generate IC₅₀ curves as described for the FP assay.
-
| Parameter | Recommended Value/Range | Rationale |
| ATP Concentration | At or near Km | Ensures sensitivity to ATP-competitive inhibitors. |
| Substrate Conc. | At or near Km | Provides a good balance between signal and substrate consumption. |
| Enzyme Conc. | Titrated for ~20-80% substrate turnover | Ensures the assay is in the linear range of the enzymatic reaction. |
| Detection Incubation | 60 minutes | Allows for stable complex formation between detection reagents.[20] |
| Plate Type | Low-volume, white plates | White plates maximize the luminescent/fluorescent signal. |
| Z'-Factor | > 0.7 | HTRF assays are highly robust and should yield excellent Z' values.[15] |
Recommended Assay Format 3: AlphaScreen®/AlphaLISA® Assay
Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash method for detecting biomolecular interactions.[21] For a kinase assay, a biotinylated substrate is used. Upon phosphorylation by the kinase, an anti-phospho-substrate antibody conjugated to an AlphaLISA® Acceptor bead and streptavidin-coated Donor beads are added.[22] When the substrate is phosphorylated, the Donor and Acceptor beads are brought into proximity (<200 nm). Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[22][23]
Causality Behind Experimental Choices: AlphaScreen/AlphaLISA offers extremely high sensitivity due to the signal amplification cascade.[22] This allows for the use of very low enzyme and substrate concentrations, saving on precious reagents and more closely mimicking physiological conditions. The AlphaLISA format, with its sharp emission peak at 615 nm, is particularly resistant to sample matrix interference.[21]
Experimental Workflow: AlphaLISA Kinase Assay
Caption: Workflow for an AlphaLISA® bead-based kinase assay.
Detailed Protocol: AlphaLISA Assay for Kinase Activity
-
Reagent Preparation:
-
Kinase Solution: Prepare a 3X solution of the target kinase in kinase buffer.
-
Substrate/ATP Mix: Prepare a 3X solution of the biotinylated substrate and ATP in kinase buffer.
-
Compound Plating: Prepare compound plates as previously described.
-
Alpha Bead Mix: Prepare a 3X mix of the anti-phospho-antibody Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer. This step must be done under subdued light.[24]
-
-
Assay Procedure (384-well, 15 µL final volume):
-
Dispense 5 µL of test compound or control.
-
Add 5 µL of the 3X Kinase solution.
-
Initiate the reaction by adding 5 µL of the 3X Substrate/ATP mix.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the appropriate temperature.
-
Add 5 µL of the 3X Alpha Bead mix to stop the reaction.
-
Incubate the plate for 60 minutes at room temperature in the dark to allow for bead association and signal development.
-
Read the plate on a reader configured for AlphaLISA detection (e.g., EnVision® or similar).[21][25]
-
-
Data Analysis:
-
Use the raw chemiluminescent signal counts for analysis.
-
Calculate percent inhibition and determine IC₅₀ values as described in the previous protocols.
-
| Parameter | Recommended Value/Range | Rationale |
| Final Bead Conc. | 10-20 µg/mL | As recommended by the manufacturer for optimal signal-to-background. |
| Light Conditions | Subdued light for bead handling | Donor beads are photosensitive and can be bleached by ambient light.[24] |
| Plate Type | White or light-grey AlphaPlates® | Optimized plates are required to minimize crosstalk and maximize signal. |
| Incubation (Beads) | 60 minutes | Standard time for bead binding and signal stabilization. |
| Z'-Factor | > 0.7 | The high signal amplification of Alpha assays typically results in excellent assay windows. |
Part 2: Alternative Application - Screening for GPCR Ligands
While the primary hypothesis is kinase inhibition, the versatility of small molecules means this compound could also interact with other target classes. G Protein-Coupled Receptors (GPCRs) are a major class of drug targets, and HTS assays are central to discovering new GPCR-modulating compounds.[26][27] A common HTS approach for Gs- or Gi-coupled GPCRs is to measure the downstream second messenger, cyclic AMP (cAMP).[28][29]
Recommended Assay Format: AlphaScreen® cAMP Competition Assay
This assay measures the amount of intracellular cAMP produced by cells expressing a target GPCR.[24] The assay is a competition between endogenous cAMP produced by the cells and a biotinylated cAMP tracer.[24] Anti-cAMP antibody-conjugated Acceptor beads and streptavidin-coated Donor beads are used. In the absence of cellular cAMP, the biotin-cAMP tracer bridges the beads, producing a high Alpha signal. When the GPCR is activated (by an agonist) or its inhibition is released (by an antagonist), cellular cAMP levels rise, competing with the tracer and causing a decrease in the Alpha signal.[24]
Detailed Protocol: AlphaScreen cAMP Assay
-
Reagent Preparation:
-
Cell Culture: Culture cells expressing the target GPCR to the appropriate density.
-
Stimulation Buffer: Prepare a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Plating: Prepare plates with test compounds (e.g., this compound).
-
Detection Mix: Prepare the AlphaScreen Acceptor beads, biotin-cAMP tracer, and Donor beads according to the manufacturer's protocol.
-
-
Assay Procedure (Agonist Mode):
-
Harvest and resuspend cells in stimulation buffer.
-
Dispense cells into the compound plate.
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.
-
Lyse the cells and add the pre-mixed detection reagents.
-
Incubate for 1-3 hours in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
A decrease in the Alpha signal indicates an increase in cellular cAMP, signifying agonist activity.
-
Plot the signal versus compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist).
-
| Parameter | Recommended Value/Range | Rationale |
| Cell Density | Optimized per cell line | Ensures a robust cAMP signal without over-confluency. |
| IBMX Conc. | 0.5 mM | Prevents the enzymatic breakdown of cAMP, preserving the signal.[24] |
| Stimulation Time | 30 minutes | A standard time for GPCR-mediated cAMP production to peak.[24] |
| Assay Format | Homogeneous, no-wash | Simplifies the workflow and makes it amenable to automation. |
| Z'-Factor | > 0.6 | Indicates a robust assay suitable for HTS. |
References
- Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). Homogeneous fluorescence resonance energy transfer assays for the high-throughput screening of protein kinase inhibitors. Drug Discovery Today, 4(8), 358-367.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Fang, Y. (2006). High-Throughput Screening Using Label-Free Technologies. ASSAY and Drug Development Technologies, 4(5), 583-595.
- BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
- BMG LABTECH. (n.d.). AlphaScreen.
- Rodems, S., et al. (2007). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Analytical Chemistry, 79(21), 8031-8039.
- Comley, J. (2010). Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery, 5(1), 65-80.
- Miller, R. L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-290.
- Rodems, S., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. PubMed, 17902660.
- BellBrook Labs. (n.d.). What Is the Best Kinase Assay?.
- Lambert, L., et al. (2021). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 22(16), 8899.
- Miller, R. L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-290.
- Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.
- Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32.
- Auld, D. S., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ASSAY and Drug Development Technologies, 13(9), 536-547.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32.
- Miller, R. L., et al. (2023).
- Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation.
- Sittampalam, G. S. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
- Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-12.
- Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual.
- Stelzer, L. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431.
- Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
- Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
- Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
- Bruker. (2018, August 16). Label-free techniques for Drug Discovery [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19002201, this compound.
- LookChem. (n.d.). Cas 151521-49-2, this compound.
- Combinatorial Chemistry & High Throughput Screening. (2024). Vol 27, No 19.
- Curti, C., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1779.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Kim, M., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(2), 242-247.
- Brand, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(1), 359-381.
Sources
- 1. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 3. Vol 27, No 19 (2024) - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thermofisher.com [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 20. revvity.com [revvity.com]
- 21. revvity.com [revvity.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. emeraldcloudlab.com [emeraldcloudlab.com]
- 26. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
Application Notes and Protocols for Evaluating the Cellular Activity of 4-Isopropyl-1H-pyrazol-3-amine
Introduction: Characterizing a Novel Pyrazole Derivative
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 4-Isopropyl-1H-pyrazol-3-amine is a synthetic heterocyclic amine whose specific biological functions are not yet extensively characterized.[3][4] As with many novel small molecules, the initial steps in understanding its therapeutic potential involve a systematic evaluation of its effects on fundamental cellular processes.
This guide provides a comprehensive suite of cell-based assays designed to profile the activity of this compound. The protocols herein are structured to first establish a foundational understanding of its impact on cell viability and then to dissect the potential mechanisms driving these effects, such as the induction of apoptosis or perturbation of the cell cycle. Finally, we introduce a method for investigating direct target engagement within the cellular environment. These assays are essential tools for researchers in drug discovery and chemical biology aiming to elucidate the mechanism of action of novel chemical entities.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Viability
The initial characterization of any potential therapeutic agent begins with determining its effect on cell viability and proliferation. This establishes the dose-response relationship and identifies the concentration window for subsequent mechanistic studies. Tetrazolium salt-based colorimetric assays are a robust and widely used method for this purpose due to their simplicity and reliability.[5]
Scientific Rationale: The Principle of Tetrazolium Reduction
Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring, converting the salt into a colored formazan product.[5][6] The intensity of the color produced is directly proportional to the number of viable, metabolically active cells in the culture.[5] We will detail protocols for two of the most common tetrazolium-based assays: MTT and XTT.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to a purple formazan crystal that is insoluble in water, requiring a solubilization step before absorbance can be measured.[5][6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[5][7]
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using a tetrazolium-based assay.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
This protocol provides a general procedure for preparing cells for cell cycle analysis by flow cytometry. [8][9] Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1x10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS. [8]2. Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This minimizes clumping. [8][10]3. Incubation: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage. [8][10]4. Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS. [8][9]5. RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained. [8][10]6. PI Staining: Add 400 µL of PI staining solution and mix well. [8][10]7. Incubation: Incubate at room temperature for 5-10 minutes, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use the linear scale for the PI signal and appropriate gating to exclude doublets. [9][10]
Part 3: Advanced Analysis - Cellular Target Engagement
Confirming that a small molecule interacts with its intended protein target within a living cell is a critical step in drug discovery, known as target engagement. [11][12]The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.
Scientific Rationale: Ligand-Induced Thermal Stabilization
The principle behind CETSA is that a protein's thermal stability will increase when a ligand (e.g., this compound) is bound to it. [13][14]In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble (non-denatured) fraction of the target protein is then quantified at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3.1: CETSA for Target Engagement
This is a generalized protocol. Specific antibodies and lysis conditions must be optimized for the putative target protein.
Materials:
-
Treated and vehicle-control cells
-
PBS with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blotting reagents and imaging system)
Procedure:
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., 10x IC₅₀) and a vehicle control.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in each sample using a suitable method like Western blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the protein band intensity. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Conclusion
The protocols detailed in this application note provide a systematic and robust framework for the initial characterization of this compound. By progressing from broad assessments of cytotoxicity to specific inquiries into the mechanisms of cell death, cell cycle arrest, and direct target engagement, researchers can efficiently build a comprehensive profile of this novel compound's cellular activity. This foundational knowledge is indispensable for guiding further preclinical development and understanding its therapeutic potential.
References
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Arizona College of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Wikipedia. (n.d.). MTT assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- National Institutes of Health. (n.d.). Determining target engagement in living systems.
- ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- PubMed. (2016). Small-Molecule Target Engagement in Cells.
- DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.
- National Institutes of Health. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Biocompare. (n.d.). Apoptosis Assay Kits.
- PubMed Central. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- LookChem. (n.d.). Cas 151521-49-2,this compound.
- Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Chemsrc. (2025). 3-Amino-4-isopropyl-1H-pyrazole.
Sources
- 1. pjoes.com [pjoes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Needs in Cellular Target Engagement [emea.discoverx.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
In Vivo Evaluation of 4-Isopropyl-1H-pyrazol-3-amine: Application Notes and Protocols for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the in vivo testing of 4-Isopropyl-1H-pyrazol-3-amine, a novel small molecule belonging to the pharmacologically significant pyrazole class. Due to the nascent stage of research on this specific molecule, this guide establishes a hypothetical therapeutic framework based on the well-documented activities of structurally related pyrazole derivatives, which are frequently investigated as kinase inhibitors in oncology.[1][2][3] The protocols detailed herein are designed to be robust, reproducible, and aligned with international regulatory standards, providing a foundational pathway for researchers to assess the compound's pharmacokinetic profile, safety, and preliminary efficacy.
The experimental designs are grounded in established methodologies and adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and comprehensive reporting.[4][5][6][7][8] All protocols emphasize ethical considerations and the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Introduction: The Scientific Rationale for In Vivo Testing
Given this precedent, this compound is a compelling candidate for in vivo investigation as a potential kinase inhibitor. The following protocols are structured to systematically evaluate its drug-like properties, beginning with fundamental pharmacokinetic (PK) and toxicological assessments, followed by a proof-of-concept efficacy study in a relevant disease model. This stepwise approach ensures that a comprehensive data package is generated to inform go/no-go decisions in a drug discovery pipeline.
Pre-formulation and Vehicle Selection
The initial step in any in vivo study is the development of a suitable formulation for administering the test compound. The choice of vehicle is critical as it can significantly impact the compound's solubility, stability, and bioavailability.
Protocol 2.1: Vehicle Screening
-
Solubility Assessment: Assess the solubility of this compound in a panel of common, non-toxic vehicles.
-
Tier 1 (Aqueous): Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Tier 2 (Co-solvents/Surfactants): 10% DMSO in saline, 10% Solutol HS 15 in saline, 5% Tween 80 in saline.
-
Tier 3 (Lipid-based): Corn oil, sesame oil.
-
-
Procedure:
-
Prepare saturated solutions of the compound in each vehicle.
-
Equilibrate for 24 hours at room temperature with gentle agitation.
-
Centrifuge to pellet undissolved compound.
-
Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
-
Selection Criteria: The ideal vehicle will fully dissolve the compound at the required concentrations, be non-toxic at the administered volume, and be appropriate for the intended route of administration. For initial studies, a simple aqueous-based vehicle is preferred if solubility allows.
Pharmacokinetic (PK) Profiling in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy and toxicology studies.[13][14][15][16][17] A preliminary PK study in rodents is essential to determine key parameters such as bioavailability, half-life, and clearance.
Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Groups:
-
Group 1 (Intravenous, IV): 2 mg/kg, administered as a bolus via the tail vein (n=3).
-
Group 2 (Oral, PO): 10 mg/kg, administered by gavage (n=3).
-
-
Procedure:
-
Fast animals overnight prior to dosing, with water provided ad libitum.
-
Administer this compound in the selected vehicle.
-
Collect sparse blood samples (approx. 50 µL) from each animal at designated time points into EDTA-coated tubes. A typical sampling schedule would be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Acute Toxicology Assessment
Early assessment of a compound's safety profile is crucial to identify potential liabilities.[18][19] An acute oral toxicity study provides an initial understanding of the compound's potential for systemic toxicity and helps to establish a safe dose range for subsequent studies. The following protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method).[20][21][22]
Protocol 4.1: Acute Oral Toxicity Study in Rats
-
Animal Model: Female Wistar rats (8-10 weeks old), as they are often more sensitive.
-
Procedure:
-
This is a stepwise procedure using 3 animals per step.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound. The starting dose is selected based on any existing in vitro cytotoxicity data and is typically 300 mg/kg.
-
Observe animals closely for the first 4 hours, then periodically for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and mortality.
-
The outcome of the first step determines the next dose level (either increased or decreased).
-
-
Endpoint: The primary endpoint is the classification of the substance into a GHS toxicity category based on the observed mortality. A gross necropsy of all animals is performed at the end of the study.
In Vivo Efficacy Evaluation: Xenograft Tumor Model
Based on the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a human tumor xenograft model is an appropriate choice for a preliminary efficacy study.[23][24][25][26][27] This model involves implanting human cancer cells into immunodeficient mice to assess the anti-tumor activity of the test compound.
Hypothetical Target and Cell Line Selection: For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a kinase driving the proliferation of non-small cell lung cancer (NSCLC). Therefore, the A549 human NSCLC cell line will be used.
Protocol 5.1: A549 Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation:
-
Inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Study Initiation and Grouping:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (administered on the same schedule as the treatment groups).
-
Group 2: this compound, Dose 1 (e.g., 25 mg/kg, daily PO).
-
Group 3: this compound, Dose 2 (e.g., 50 mg/kg, daily PO).
-
Group 4: Positive control (a standard-of-care chemotherapy for NSCLC).
-
-
Treatment and Monitoring:
-
Administer treatments for 21 consecutive days.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitor for any clinical signs of toxicity.
-
-
Study Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes (as a measure of tolerability), clinical observations.
-
At the end of the study, tumors may be excised for further ex vivo analysis (e.g., Western blot for target engagement).
-
Data Interpretation and Reporting
All experimental procedures, observations, and data should be meticulously documented. The reporting of animal studies must follow the ARRIVE guidelines to ensure transparency and reproducibility.[4][5][6][7][8]
-
Pharmacokinetic data will inform the selection of dose levels and schedules for future studies.
-
Toxicology data will establish the safety margin of the compound.
-
Efficacy data will provide proof-of-concept for the anti-tumor activity of this compound.
Visualization of Workflows
Caption: High-level workflow for the in vivo evaluation of this compound.
Caption: Detailed experimental workflow for the A549 xenograft efficacy study.
References
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.
- ARRIVE Guidelines. (n.d.). Home.
- Shin, J. W., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicology Research, 30(1), 1–7.
- OECD. (2001). Test Guideline No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
- Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000410.
- TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery.
- Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLOS Biology, 8(6), e1000412.
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
- NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments.
- OECD. (1987). Test Guideline No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4.
- ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Altogen Labs. (n.d.). Xenograft Models.
- Yuan, J., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 14, 2039–2050.
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- Chahal, J., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 21(5), 683-696.
- Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 134–142.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
- Geronikaki, A., et al. (2016).
- Chahal, J., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
- ResearchGate. (n.d.). Snapshot PK: a rapid rodent in vivo preclinical screening approach.
- BioDuro. (n.d.). In Vivo PK and TK.
- Vivotecnia. (n.d.). In vivo toxicology studies.
- SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
- Lee, H. R., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106.
- Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
- Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
- Chem Help ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube.
- nano-test.de. (n.d.). In vivo testing of pharmaceuticals.
- Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- PubMed. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Home | ARRIVE Guidelines [arriveguidelines.org]
- 6. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. euprim-net.eu [euprim-net.eu]
- 8. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 17. optibrium.com [optibrium.com]
- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 19. elearning.unite.it [elearning.unite.it]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. theraindx.com [theraindx.com]
- 25. Xenograft Models - Altogen Labs [altogenlabs.com]
- 26. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Computational Docking of 4-Isopropyl-1H-pyrazol-3-amine to Protein Kinase Targets
Introduction: The Convergence of Computational Chemistry and Drug Discovery
In the modern era of drug discovery, computational techniques have become indispensable for the rapid and cost-effective identification and optimization of potential therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule ligand to its macromolecular target. This guide provides a detailed protocol for the computational docking of 4-Isopropyl-1H-pyrazol-3-amine, a molecule featuring the versatile pyrazole scaffold, to a relevant protein target.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently found in compounds exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] Notably, pyrazole derivatives have been extensively investigated as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer.[2][3][4]
This application note will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-validated target for pyrazole-based inhibitors.[5][6][7] CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of cancer cells. The availability of high-resolution crystal structures of CDK2 in complex with pyrazole-containing inhibitors in the Protein Data Bank (PDB) provides an excellent foundation for a robust and scientifically grounded docking study.[5]
This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational docking techniques to explore the potential interactions of small molecules with protein targets. We will provide a step-by-step workflow, from protein and ligand preparation to the analysis of docking results, with a focus on scientific rigor and practical implementation.
Physicochemical Properties of this compound
A thorough understanding of the ligand's physicochemical properties is fundamental for any docking study. These properties influence its potential for oral bioavailability and its ability to interact with the protein target.
| Property | Value | Source |
| Molecular Formula | C6H11N3 | PubChem CID: 19002201[8] |
| Molecular Weight | 125.17 g/mol | PubChem CID: 19002201[8] |
| XLogP3 | 0.9 | PubChem CID: 19002201[8] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 19002201[8] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 19002201[8] |
| Rotatable Bond Count | 1 | PubChem CID: 19002201[8] |
| Boiling Point | 295.776 °C at 760 mmHg | LookChem[9] |
| pKa | 16.12 ± 0.50 (Predicted) | LookChem[9] |
Computational Docking Workflow
The computational docking process can be systematically broken down into several key stages. This workflow ensures reproducibility and provides a logical framework for the entire study.
Part 1: Preparation of Molecular Structures
The accuracy of a docking simulation is highly dependent on the quality of the input structures for both the protein and the ligand. This section details the essential preparatory steps.
Target Protein Preparation (CDK2)
For this protocol, we will utilize the crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) in complex with a pyrazole-based inhibitor (PDB ID: 2WPA).[5] This structure provides a biologically relevant conformation of the active site.
Protocol:
-
Obtain the Protein Structure:
-
Navigate to the RCSB Protein Data Bank (PDB) website (rcsb.org).
-
Search for the PDB ID: 2WPA .
-
Download the structure in PDB format.
-
-
Initial Cleaning of the PDB File:
-
Open the downloaded PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.[1][2]
-
The crystal structure may contain non-protein atoms such as water molecules, ions, and co-crystallized ligands. For a standard docking protocol, these are typically removed.
-
Rationale: Water molecules can interfere with the docking algorithm unless specific hydration site analysis is being performed. The co-crystallized ligand needs to be removed to make the binding site available for our ligand of interest.
-
In UCSF Chimera, this can be achieved by selecting and deleting the water molecules and the original ligand.
-
-
Protein Preparation using AutoDock Tools:
-
Open the cleaned PDB file in AutoDock Tools (ADT).
-
Add Polar Hydrogens: Proteins in the PDB often lack hydrogen atoms. Adding hydrogens is crucial for correct ionization states and hydrogen bonding networks. In ADT, navigate to Edit > Hydrogens > Add > Polar Only.
-
Assign Charges: Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions. The Kollman charge model is a common choice for proteins. In ADT, go to Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: AutoDock Vina uses the PDBQT file format, which includes atomic charges and atom types. Save the prepared protein as a .pdbqt file.
-
Ligand Preparation (this compound)
Proper preparation of the ligand is equally critical to ensure that its stereochemistry, tautomeric state, and charge distribution are accurately represented.
Protocol:
-
Obtain the Ligand Structure:
-
The 3D structure of this compound can be obtained from the PubChem database (CID 19002201) in SDF format.[8]
-
-
Ligand Preparation using AutoDock Tools:
-
Open the ligand's SDF file in AutoDock Tools.
-
Add Hydrogens: Ensure all hydrogen atoms are present.
-
Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. ADT can automatically detect rotatable bonds.
-
Assign Gasteiger Charges: Gasteiger charges are commonly used for small molecules. In ADT, navigate to Edit > Charges > Compute Gasteiger.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
-
Part 2: Molecular Docking with AutoDock Vina
With the prepared protein and ligand, we can now proceed with the docking simulation using AutoDock Vina, a widely used and accurate docking program.
Defining the Binding Site (Grid Box)
The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box" that encompasses the active site.
Protocol:
-
Identify the Active Site:
-
In a molecular visualization tool, load the prepared protein structure.
-
The active site of CDK2 is a well-characterized ATP-binding pocket. For the 2WPA structure, the binding site can be identified by observing where the original co-crystallized inhibitor was located. Key residues in the CDK2 active site include Leu83.[6]
-
-
Set the Grid Box Parameters:
-
In AutoDock Tools, with the protein loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site. It is good practice to have the box extend approximately 10 Å beyond the boundaries of the known binding site to allow for sufficient conformational sampling.
-
Record the coordinates of the grid box center (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).
-
Running the Docking Simulation
AutoDock Vina is typically run from the command line. A configuration file is required to specify the input files and docking parameters.
Protocol:
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the file names and grid parameters with your own:
-
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Run the following command: vina --config conf.txt --log docking_log.txt
-
Part 3: Analysis and Visualization of Docking Results
The output of the docking simulation needs to be carefully analyzed to understand the predicted binding mode and affinity of the ligand.
Interpreting the Docking Scores
AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy.
-
Binding Affinity: The more negative the value, the stronger the predicted binding. The top-ranked pose will have the most negative binding affinity.
-
Root Mean Square Deviation (RMSD): The output file will contain multiple binding poses. The RMSD value between these poses indicates their structural similarity. A low RMSD between the top poses suggests a well-defined binding mode.
Visualizing Binding Interactions
Visual inspection of the docked poses is crucial to assess the plausibility of the predicted interactions.
Protocol:
-
Load the Docking Results:
-
Open your molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Load the prepared protein PDBQT file (protein.pdbqt).
-
Load the docking results PDBQT file (docking_results.pdbqt). The different predicted binding poses will be loaded.
-
-
Analyze Intermolecular Interactions:
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Identify key interactions between this compound and the CDK2 active site residues. Look for:
-
Hydrogen Bonds: These are critical for binding affinity and specificity. The pyrazole ring and the amine group of the ligand are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The isopropyl group of the ligand can form favorable hydrophobic interactions with nonpolar residues in the active site.
-
Pi-Stacking: The aromatic pyrazole ring can engage in pi-pi or cation-pi stacking with aromatic residues like phenylalanine or tyrosine.
-
-
Most visualization tools have functions to automatically identify and display these interactions. [10][11]
-
Conclusion and Future Perspectives
This application note has provided a comprehensive and detailed protocol for the computational docking of this compound to the active site of CDK2. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this and other small molecules to protein targets.
It is important to remember that molecular docking is a computational prediction. The results should be interpreted with an understanding of the method's inherent approximations. The predicted binding affinities are most useful for ranking a series of compounds and for generating hypotheses about key binding interactions.
For a more rigorous assessment of binding, the results from molecular docking can be followed by more computationally intensive methods such as molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. [8][12]Ultimately, experimental validation through techniques like in vitro enzyme assays is necessary to confirm the biological activity of any potential inhibitor.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Jadhav, S. B., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 436–440.
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
- Banupriya, C., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 743-749.
- LookChem. (n.d.). This compound.
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
- Jadhav, S. B., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
- Lemkul, J. A. (n.d.). GROMACS Tutorials.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
- Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 2WPA: Co-crystal structure of CDK2 complex with CDK2 inhibitor PHA793887.
- Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic acids research, 43(W1), W443–W447.
- El-Naggar, M., et al. (2021). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 11(57), 36137-36152.
- Singh, M., & Singh, J. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current medicinal chemistry, 28(21), 4217–4240.
- Ibrar, A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland), 27(19), 6209.
Sources
- 1. medium.com [medium.com]
- 2. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 4-Isopropyl-1H-pyrazol-3-amine in Fragment-Based Drug Design
Introduction: The Power of Fragments and the Promise of the Pyrazole Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[4][5] These fragments serve as starting points for the rational, structure-guided evolution into potent, drug-like lead compounds.[3] This approach offers several advantages, including a higher hit rate, a more thorough exploration of chemical space, and the generation of leads with superior physicochemical properties.[4][5]
Within the vast chemical space of possible fragments, the pyrazole nucleus stands out as a "privileged scaffold" in medicinal chemistry.[6][7][8] This five-membered aromatic heterocycle is a cornerstone in the design of numerous approved drugs and clinical candidates, particularly as kinase inhibitors for oncology and inflammatory diseases.[6][9][10][11] The pyrazole ring's unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, enabling critical interactions within protein active sites.[7]
This guide focuses on a specific and highly valuable pyrazole fragment: 4-Isopropyl-1H-pyrazol-3-amine . Its structure is ideally suited for FBDD, combining the proven pharmacophoric features of the 3-aminopyrazole core with an isopropyl group that can probe hydrophobic pockets within a target's binding site. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective application of this fragment in FBDD campaigns.
Physicochemical Properties of this compound
A successful fragment must possess physicochemical properties that adhere to the "Rule of Three" (Ro3), which generally defines a fragment as having a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors.[4][12][13] this compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [14] |
| Molecular Weight | 125.17 g/mol | [14] |
| CAS Number | 151521-49-2 | [14] |
| IUPAC Name | 4-propan-2-yl-1H-pyrazol-5-amine | [14] |
| Hydrogen Bond Donors | 2 | [14] |
| Hydrogen Bond Acceptors | 2 | [14] |
| cLogP (predicted) | 1.1 | [15] |
| Topological Polar Surface Area | 54.7 Ų | [14] |
| Boiling Point (predicted) | 295.78 °C at 760 mmHg | [16] |
| Storage | Inert atmosphere, Room temperature, Keep in dark place | [16] |
Note: Some physical properties are predicted values from computational models.
Rationale for Use in Fragment Screening
The inclusion of this compound in a fragment library is justified by several key structural and chemical features:
-
Privileged Scaffold: The 3-aminopyrazole core is a well-established pharmacophore known to interact with a wide range of biological targets, especially protein kinases.[6][7]
-
Ideal Ro3 Compliance: Its low molecular weight and balanced polarity ensure good solubility and a higher probability of fitting into small binding pockets.
-
Hydrogen Bonding Capability: The pyrazole ring nitrogens and the exocyclic amine provide defined hydrogen bond donor and acceptor sites, crucial for anchoring the fragment to the protein target.
-
Hydrophobic Probe: The isopropyl group serves as a valuable hydrophobic substituent to explore lipophilic sub-pockets adjacent to the primary binding site, providing a clear vector for future fragment growth.
-
Synthetic Tractability: The pyrazole scaffold is synthetically versatile, allowing for straightforward chemical modification during the hit-to-lead optimization phase.[17]
Experimental Workflows and Protocols
The successful application of this compound in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and characterization.
Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Protocol 1: Fragment Screening using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying weak fragment binding events.[18][19] Protein-observed methods like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly robust.[18][20]
Objective: To identify the binding of this compound to a ¹⁵N-labeled protein target by observing chemical shift perturbations (CSPs).
Materials:
-
¹⁵N-labeled target protein (e.g., 50-100 µM concentration)
-
NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 5% D₂O, pH 7.4)
-
This compound stock solution (e.g., 100 mM in d₆-DMSO)
-
NMR tubes and spectrometer equipped with a cryoprobe
Methodology:
-
Protein Preparation: Prepare a sample of the ¹⁵N-labeled target protein at the desired concentration in the NMR buffer. Ensure the protein is stable and well-folded under these conditions.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the baseline.
-
Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically between 200 µM and 1 mM. The final DMSO concentration should be kept constant across all samples and ideally below 5%.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and test spectra. Binding is indicated by chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum. A significant CSP is a strong indicator of a binding event at or near that residue.
-
Affinity Estimation (Optional): To determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at a fixed protein concentration with increasing concentrations of the fragment. Plot the CSPs against the fragment concentration and fit the data to a suitable binding isotherm.[18]
Causality and Trustworthiness: This protocol is self-validating because only fragments that directly interact with the protein will cause specific and dose-dependent shifts in the protein's NMR signals. The use of an orthogonal assay is still recommended for confirmation.
Protocol 2: Hit Validation using X-ray Crystallography
X-ray crystallography provides unequivocal proof of binding and delivers high-resolution three-dimensional information about the binding mode, which is invaluable for structure-guided lead optimization.[21][22][23][24]
Objective: To determine the crystal structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol)
-
This compound solution (e.g., 10-50 mM in a compatible solvent)
-
Crystallization plates, loops, and X-ray diffraction equipment (synchrotron source recommended)
Methodology:
-
Crystal Soaking: Transfer protein crystals from their growth drop into a drop containing the cryoprotectant solution supplemented with this compound. The soaking time can range from minutes to hours, depending on the crystal system's stability.
-
Crystal Harvesting and Cryo-cooling: Loop a soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Mount the cryo-cooled crystal on the diffractometer and collect a complete X-ray diffraction dataset.
-
Structure Determination and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known apo-protein structure.
-
Binding Site Analysis: Carefully examine the resulting electron density maps. The presence of clear, unambiguous electron density corresponding to the shape of this compound in a specific location on the protein confirms binding. Refine the fragment into the density and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
Figure 2: Potential binding interactions of this compound.
Computational Workflow: Virtual Screening and Docking
Computational methods can be used alongside or prior to experimental screening to prioritize fragments and predict binding modes.[25][26][27][28]
Objective: To predict the binding pose and estimate the binding affinity of this compound to a target protein using molecular docking.
Protocol:
-
Protein Preparation: Start with a high-resolution crystal structure of the target protein. Prepare the structure by adding hydrogens, assigning protonation states, and removing water molecules not critical for binding.
-
Ligand Preparation: Generate a 3D conformer of this compound and assign appropriate atom types and charges.
-
Binding Site Definition: Define the docking grid box around the putative binding site identified from structural information or homology modeling.
-
Molecular Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the fragment into the defined binding site.
-
Pose Analysis and Scoring: Analyze the top-scoring poses. A plausible binding mode will show good shape complementarity and form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. The docking score provides a qualitative estimate of binding affinity.
From Hit to Lead: The Path Forward
Once this compound is confirmed as a validated hit, the high-resolution structural information obtained from X-ray crystallography or NMR becomes the blueprint for the lead optimization phase. Medicinal chemists can then pursue several strategies:
-
Fragment Growing: Synthesize analogs that extend from the fragment to engage adjacent binding pockets. For this fragment, derivatization could occur at the N1 position of the pyrazole or by modifying the isopropyl group.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.
The goal is to iteratively improve the binding affinity and selectivity while maintaining drug-like properties, ultimately leading to a potent and optimized lead compound.[3]
Conclusion
This compound is a high-value fragment for FBDD campaigns targeting a wide range of proteins, particularly kinases. Its favorable physicochemical properties, combined with the proven utility of the pyrazole scaffold, make it an excellent starting point for discovering novel chemical matter. By employing the robust biophysical and computational protocols detailed in this guide, researchers can effectively identify and validate its binding, paving the way for structure-guided optimization and the development of next-generation therapeutics.
References
- Wang, G., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
- Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
- Dalvit, C., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]
- Abdel-Maksoud, M. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]
- Patel, K., & Amir, M. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Murray, C. W. (2011). Fragment-based drug discovery using rational design. Acta Crystallographica Section D: Biological Crystallography. [Link]
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]
- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
- Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
- G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. [Link]
- Neuhaus, A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Biological Chemistry. [Link]
- Sun, D., & Shanghai, J. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Pharmacology. [Link]
- Anonymous. (2021). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. [Link]
- Foloppe, N., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. [Link]
- LookChem. (2023). Cas 151521-49-2,this compound. LookChem. [Link]
- Chen, Y., et al. (2015).
- Schiebel, J., et al. (2017). XChem crystallographic fragment screening. protocols.io. [Link]
- ResearchGate. (2015). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
- Chen, Y., & Foloppe, N. (2017). Computational Fragment-Based Drug Design. Methods in Molecular Biology. [Link]
- National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 19002201. [Link]
- de la Torre, V. G., et al. (2020). Comprehensive analysis of commercial fragment libraries. Drug Discovery Today. [Link]
- He, J., et al. (2018).
- Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]
- Gill, A. (2011). Crystallographic Fragment Screening. Methods in Molecular Biology. [Link]
- Weiss, M. S. (2013). Crystallographic fragment-screening: workflow and procedures. INIS. [Link]
- A-Connection. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis. A-Connection. [Link]
- Erlanson, D. A. (2021). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Sun, Z., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules. [Link]
- SARomics Biostructures. (2021). Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures. [Link]
- ResearchGate. (n.d.). Physicochemical Property Profile of the Fragment Library.
- National Center for Biotechnology Information. (2024). 4-Isopropyl-1H-pyrazol-1-amine. PubChem Compound Summary for CID 129035354. [Link]
- Asati, V., & Sharma, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Synthesis. [Link]
- Deredge, D., et al. (2022). Targeting PTPN22 at Nonorthosteric Binding Sites: A Fragment Approach. ACS Chemical Biology. [Link]
- Kumar, A., & Narasimhan, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- Chemsrc. (2023). 3-Amino-4-isopropyl-1H-pyrazole. Chemsrc. [Link]
- ResearchGate. (2017). Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5.
- Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Source document not fully identifiable].
- Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source document not fully identifiable].
- Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives.
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Isopropyl-1H-pyrazol-1-amine | C6H11N3 | CID 129035354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 17. soc.chim.it [soc.chim.it]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. XChem crystallographic fragment screening [protocols.io]
- 22. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 23. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 24. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 25. longdom.org [longdom.org]
- 26. Fragment informatics and computational fragment-based drug design: an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Computational Fragment-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 28. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 4-Isopropyl-1H-pyrazol-3-amine
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For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Isopropyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented protocol is designed for robustness, scalability, and safety, addressing the critical considerations for transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights into process optimization, safety handling of hazardous reagents, and analytical characterization of the final product.
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous marketed drugs and clinical candidates.[1][2][3] Specifically, the 3-aminopyrazole scaffold is a privileged motif, offering versatile handles for further chemical elaboration. This compound, with its characteristic isopropyl substitution at the C4 position, serves as a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[4] The ability to produce this intermediate on a large scale, with high purity and in a cost-effective manner, is therefore of paramount importance for advancing drug development programs.
This application note outlines a validated and scalable synthetic route, focusing on the widely adopted and robust condensation reaction between a β-ketonitrile and hydrazine.[5][6] We will explore the nuances of this transformation in the context of scale-up, providing practical guidance to ensure a successful and safe campaign.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[5][7] This method is favored for its high atom economy, generally good yields, and the ready availability of starting materials.
The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: A final tautomerization step yields the aromatic 3-aminopyrazole ring.
This one-pot process is generally efficient, but on a larger scale, careful control of reaction parameters is crucial to manage exotherms, ensure complete conversion, and minimize impurity formation.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 100-500 g of the final product. All operations involving hydrazine hydrate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyano-4-methyl-2-pentanone | ≥97% | Commercially Available | Ensure purity by GC-MS before use. |
| Hydrazine Hydrate (55-64% solution) | Reagent | Commercially Available | HIGHLY TOXIC & CORROSIVE . Handle with extreme care.[8][9][10] |
| Ethanol (200 proof) | Anhydrous | Commercially Available | |
| Toluene | ACS Grade | Commercially Available | For workup and purification. |
| Celite® | --- | Commercially Available | For filtration. |
| Sodium Sulfate (anhydrous) | ACS Grade | Commercially Available | For drying. |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Reflux condenser with a nitrogen inlet
-
Thermocouple for internal temperature monitoring
-
Heating mantle with a temperature controller
-
Addition funnel (1 L)
-
Large separatory funnel (5 L)
-
Rotary evaporator with a suitable receiving flask
-
Buchner funnel and filter flask
Step-by-Step Procedure
Caption: Experimental workflow for the scale-up synthesis.
-
Reaction Setup:
-
In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge 3-Cyano-4-methyl-2-pentanone (e.g., 500 g, 1.0 equiv).
-
Add anhydrous ethanol (2.5 L) and stir until the starting material is fully dissolved.
-
-
Hydrazine Addition:
-
In an addition funnel, place hydrazine hydrate (e.g., 1.1 - 1.2 equiv).
-
Add the hydrazine hydrate dropwise to the stirred solution of the β-ketonitrile over a period of 60-90 minutes.
-
CRITICAL STEP: Monitor the internal temperature closely. The initial reaction can be exothermic. Maintain the temperature below 30 °C using an ice-water bath if necessary.
-
-
Reaction:
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 78-80 °C).
-
Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure on a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting residue, add toluene (2 L) and deionized water (1.5 L). Stir vigorously for 15 minutes.
-
Transfer the mixture to a 5 L separatory funnel and allow the layers to separate.
-
Collect the organic (upper) layer. Extract the aqueous layer with toluene (2 x 500 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution through a pad of Celite® to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound, which may be a solid or a viscous oil.
-
For further purification, recrystallization is the preferred method for scale-up. A common solvent system is a mixture of toluene and heptane. Dissolve the crude product in a minimal amount of hot toluene and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified solid by vacuum filtration, wash with cold heptane, and dry under vacuum to a constant weight.
-
Expected Yield and Purity
-
Yield: 75-85%
-
Purity: >98% (by HPLC and ¹H NMR)
Safety Considerations: Handling Hydrazine Hydrate
Hydrazine and its hydrates are classified as highly toxic, corrosive, and suspected carcinogens.[8][9][10][11] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene) when handling hydrazine hydrate.[10][11][12]
-
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[10][11]
-
Spill Response: In the event of a spill, evacuate the area immediately. Do not attempt to clean it up yourself. Notify your institution's environmental health and safety (EHS) department.[10] Small spills can be neutralized with a dilute solution of hydrogen peroxide (5-10%).[12]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous.[11] It should be collected in a designated, properly labeled waste container and disposed of according to institutional and local regulations. Do not mix hydrazine waste with other waste streams, especially those containing oxidizing agents.[12]
-
Incompatible Materials: Avoid contact with oxidizing agents, strong acids, and certain metals, as this can lead to vigorous or explosive reactions.[9][12]
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the isopropyl group (doublet and septet), the pyrazole ring proton, and the amine protons. |
| ¹³C NMR | Signals corresponding to the unique carbon atoms in the molecule. |
| LC-MS | A major peak corresponding to the mass of the protonated product [M+H]⁺. Purity can be assessed by peak area integration. |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Troubleshooting and Process Optimization
Caption: Troubleshooting common issues in the scale-up synthesis.
-
Incomplete Reaction: If the reaction stalls, ensure that a slight excess of hydrazine hydrate (1.1-1.2 equivalents) was used. Extending the reflux time is the first course of action.
-
Low Yield: Significant product loss can occur during the aqueous workup if the pH is not controlled. The aminopyrazole product has some water solubility, so thorough extraction is key. Optimizing the recrystallization solvent system is also critical to maximize recovery.
-
Product Color: The crude product may have a yellow or brownish tint. This can often be removed by treatment with activated carbon during the recrystallization step or by performing the recrystallization itself.
Conclusion
The synthesis of this compound via the condensation of 3-cyano-4-methyl-2-pentanone and hydrazine hydrate is a robust and scalable process. By carefully controlling the reaction conditions, particularly the initial exothermic addition, and adhering to strict safety protocols for handling hydrazine, this valuable intermediate can be produced in high yield and purity. This application note provides a solid foundation for researchers and process chemists to confidently execute the large-scale synthesis of this important building block for drug discovery and development.
References
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExaKpuQx_LJJbBuUfVLPSADD0Wm7Ku1Z4c36SqQFjfwpYVpG1iM5Cgyzerk766A_4VblSToknXYrfSZdg7at2ICHl_AsgKw476VfmXs7bOv-wYGZLMH-FLsfXvk_dXfEACTU0kPdIGI1E2CWE_Xqm786iUclD4jtAoCZZ6uNC3hH1kUbFol3s0BSf05b78gefeonPWQEdzgpooabXMg9yelDQbXZg=]
- Large‐scale synthesis of 1H‐pyrazole. ResearchGate. [URL: https://www.researchgate.net/figure/Large-scale-synthesis-of-1H-pyrazole_fig2_342337777]
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1JwcUUGL4jTlbA-WfuyaNWEFzaVwR9PKra5HjiHPVWisnCIQCf6j36yF06U9xI5K9f35FWACq2MPPKDO0MBhFEATe5xb78Ws57JnCM8ssamc6zpuDwwbMLmSTKZLAxtzUjR7o-thjIsU2hThqvhNREM7B6QTV8wwmVRfzficTW5KfhLm5tGJ8]
- Hydrazine Hydrate. Lanxess. [URL: https://lanxess.
- Practical Hydrazine Hydrate Safety. Reddit. [URL: https://www.reddit.
- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [URL: https://ehs.unm.
- Hydrazine. Environmental Health & Safety, UC Santa Barbara. [URL: https://ehs.ucsb.edu/files/docs/sop/Hydrazine_SOP.pdf]
- Method for purifying pyrazoles. Google Patents. [URL: https://patents.google.
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755259/]
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00424h]
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/89]
- Recent advances in the synthesis of new pyrazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY7pFESqiLABJVUPN7uUine1Wla-Cnj-nDbQYdwQtZiAjTt-a1gPMQiEMiGHysUNZyJlRiUe-fil0CnjSH-FCkayidlIPyX-HC7x88Yv9Mtb_v8knd0_SQF_9DFb4Orv2TRQdWlgxxXoMBxGGiVxlNSn2SvFcq]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6491]
- 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0001]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00981]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00981]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273258/]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4995]
- Overview of synthesis of pyrazole derivatives. ResearchGate. [URL: https://www.researchgate.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://vertexaisearch.cloud.google.
- Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21538622/]
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [URL: https://www.mdpi.com/1422-8599/5/3/M363]
- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/new-reagents-from-n-n-dimethyl-amino-methoxy-methylenium-methyl-sulphate-synthesis-of-3-dimethylamino-methylene-derivatives-of-active-methylene-compounds-and-their-application-in-the-preparation-of-fluoroquinolines-and-pyrazoles.pdf]
- Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem. [URL: https://www.benchchem.com/technical-center/scaling-up-the-synthesis-of-1-isopropyl-1h-pyrazole-4-carbaldehyde]
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Google Patents. [URL: https://patents.google.
- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498877/]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19002201]
- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKa4a7Unl8DNCItsdzFmzmF58GqibjjE0_oY_ZHSDIUtfGNel8BBek8vdNnCPXPFwKB46bKtgpaJrf46UEvJm8DpILygdY6xY5hKa6p9EzneU7j9z4lc2fSnLUWSl1P4eNlzqMFgJAwYeL8futp8sr2jGy8XcJpSfXUF2WsiaBbL0boWcl6XQYLky-LnYnccUs1wytdseBcVbvLJF5eESMGxBNjWaeFI-2qYtQDtEp5FCVg==]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92601955_EN.htm]
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207f]
- 1-Isopropyl-1H-pyrazol-3-amine. BLD Pharm. [URL: https://www.bldpharm.com/products/857267-04-0.html]
- Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22559926/]
- 4-amino-1-isopropyl-1H-pyrazole. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-amino-1-isopropyl-1h-pyrazole-97421-16-4]
- Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiy_md09GWXBsz0eaW-bCJfuxA6MbvHbQWMl8dOAOAJ2POjMsA670HmsKtkKJi9RLOpdK3kVMajgorZTFzMjPkO_7CYVXNJrgmUpt_sYPvd5heZW6YgmI2HyRX1y6HX_LxNaXBsq-u_0EZEZAyL7gXQLq1QX6QC-3tv4rkczGRj3ylKPj8he0d3Yx4J_3xhCYuO7xB9KgFSkWx3ZmXwhQyKjntZXPBoJcWE-iKdYpX8W8y1g_ZQv1j0wfE0PILn-LhpQPh]
- Styrylpyrazoles: Properties, Synthesis and Transformations. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764426/]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. chim.it [chim.it]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. lanxess.com [lanxess.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 4-Isopropyl-1H-pyrazol-3-amine (CAS: 151521-49-2). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also to understand the underlying chemistry.
I. Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of this compound is a two-step process. This pathway offers a straightforward route from readily available starting materials.
Step 1: Knoevenagel Condensation The synthesis begins with the Knoevenagel condensation of isobutyraldehyde and malononitrile to form the intermediate, isopropylidenemalononitrile. This reaction is typically base-catalyzed.
Step 2: Cyclization with Hydrazine The resulting isopropylidenemalononitrile is then reacted with hydrazine hydrate in a cyclization reaction, which is a variant of the Thorpe-Ziegler reaction, to yield the final product, this compound.
Below is a DOT script visualizing this workflow:
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| KP-01 | Low or no conversion in Step 1 (Knoevenagel condensation) | 1. Ineffective catalyst.[1][2] 2. Low reaction temperature. 3. Impure starting materials. | 1. Use a suitable base catalyst such as piperidine, triethylamine, or potassium carbonate. Ensure the catalyst is not deactivated. 2. Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the reaction, but avoid excessive heat which can cause polymerization.[3] 3. Use freshly distilled isobutyraldehyde and pure malononitrile. |
| KP-02 | Formation of a red or brown tar-like substance in Step 1 | Polymerization of isopropylidenemalononitrile or side reactions due to excessive heat or catalyst concentration.[3] | 1. Reduce the reaction temperature. 2. Use a catalytic amount of the base. 3. Ensure efficient stirring to avoid localized overheating. |
| KP-03 | Low yield in Step 2 (Cyclization) | 1. Incomplete reaction. 2. Suboptimal pH.[4] 3. Degradation of the product. | 1. Increase the reaction time or temperature. Monitor the reaction progress by TLC. 2. The reaction is often carried out in a protic solvent like ethanol. The pH can be crucial; sometimes a catalytic amount of acid can promote cyclization after the initial addition.[4] 3. Avoid prolonged heating at high temperatures. |
| KP-04 | Formation of multiple products in Step 2 | Potential for side reactions of hydrazine with the dinitrile intermediate. | 1. Control the stoichiometry of hydrazine hydrate (a slight excess is often used). 2. Maintain a controlled temperature during the addition of hydrazine to manage the exothermic reaction. |
| KP-05 | Difficulty in isolating the final product | The product may be an oil or have high solubility in the reaction solvent. | 1. After reaction completion, cool the mixture in an ice bath to promote crystallization. 2. If the product remains in solution, remove the solvent under reduced pressure. The residue can then be purified by chromatography or recrystallization from a different solvent system. |
| KP-06 | Product discoloration (yellow to brown) | Air oxidation of the aminopyrazole. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up. 2. Store the final product under an inert atmosphere and protected from light. |
| KP-07 | Challenges in purification by column chromatography | The amino group can cause streaking on silica gel. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine or ammonia in methanol. 2. Consider using a different stationary phase, such as alumina or C18 reversed-phase silica.[5] |
| KP-08 | Difficulty with recrystallization | Finding a suitable solvent system can be challenging. | 1. Common solvent systems for aminopyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6] 2. If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or sulfate) which may have better crystallization properties.[6][7] |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel condensation in this synthesis?
A1: The Knoevenagel condensation is a base-catalyzed reaction. The base (e.g., piperidine) deprotonates the acidic α-carbon of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, isopropylidenemalononitrile.[1][8]
Q2: How does the cyclization with hydrazine work?
A2: This is a nucleophilic addition-cyclization reaction. One nitrogen of hydrazine attacks one of the nitrile groups of isopropylidenemalononitrile. The resulting intermediate then undergoes an intramolecular cyclization where the other nitrogen atom of hydrazine attacks the second nitrile group. A series of proton transfers and tautomerization leads to the stable aromatic 3-aminopyrazole ring. This is a variation of the Thorpe-Ziegler reaction, which is typically used for intramolecular cyclization of dinitriles.[9]
Q3: Can I use a different aldehyde in the first step?
A3: Yes, the Knoevenagel condensation is versatile and can be performed with various aldehydes and ketones. However, using a different aldehyde will result in a different 4-substituted-1H-pyrazol-3-amine. The steric and electronic properties of the chosen aldehyde will influence the reaction rate and yield.
Q4: Is it necessary to isolate the isopropylidenemalononitrile intermediate?
A4: While isolation and purification of the intermediate can lead to a cleaner final product, it is often possible to perform this synthesis as a one-pot reaction. After the Knoevenagel condensation is complete, hydrazine hydrate can be added directly to the reaction mixture. However, this may require more rigorous purification of the final product.
Q5: What are the main safety precautions for this synthesis?
A5: Malononitrile and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[10] Hydrazine hydrate is corrosive and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Isopropylidenemalononitrile (Step 1)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde (1.0 eq), malononitrile (1.0 eq), and a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If proceeding to the next step without isolation, you can use this solution directly. For isolation, remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization if necessary.
Protocol 2: Synthesis of this compound (Step 2)
-
Dissolve the crude or purified isopropylidenemalononitrile (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature or while cooling in an ice bath to control any exotherm.
-
After the addition is complete, stir the reaction mixture at room temperature or heat to reflux for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no solid precipitates, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
V. References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–167.
-
Badorrey, R., Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 53(21), 2592-2594.
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
BenchChem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
-
Al-Omran, F., Abdel-Khalik, M. M., & Elnagdi, M. H. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 17(8), 9804–9845.
-
ResearchGate. (n.d.). Reactions of isoquinolinylidenemalononitriles with hydrazine hydrate and thiourea; synthesis of 7 and 8. Retrieved from [Link]
-
Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Retrieved from
-
PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-1-amine. Retrieved from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
-
ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. Retrieved from [Link]
-
Reddit. (2020, June 5). Knoevenagel condensation with Malonitrile (pKas and deprotonation). Retrieved from [Link]
-
Arkat USA. (2009). Recent developments in aminopyrazole chemistry.
-
ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
-
Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
-
PubChem. (n.d.). Isopropylidenemalononitrile. Retrieved from [Link]
-
Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation.
-
Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Retrieved from
-
Quora. (2024, March 14). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? Retrieved from [Link]
-
Googleapis.com. (2017, December 22). ( 12 ) United States Patent.
-
ResearchGate. (2021, November 8). (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Retrieved from [Link]
-
Google Patents. (n.d.). EP1202733A1 - Derives de 3(5)-amino-pyrazole, leur procede de fabrication et leur emploi comme agents anti-tumoraux.
-
PubMed. (2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
-
Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Isopropylidenemalononitrile | C6H6N2 | CID 533473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Isopropyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis and optimization of 4-Isopropyl-1H-pyrazol-3-amine (CAS: 151521-49-2). This versatile heterocyclic amine is a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.[1] This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into maximizing reaction yield and purity. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Section 1: Synthesis Overview and Core Protocol
The most reliable and common method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[2] This pathway offers high regioselectivity and generally good yields. The key to synthesizing our target molecule is the preparation of the appropriate precursor, 2-isopropyl-3-oxopropanenitrile.
Primary Synthetic Pathway
The synthesis is a two-step process:
-
Claisen Condensation: Formation of the β-ketonitrile precursor, 2-isopropyl-3-oxopropanenitrile, from an appropriate ester and nitrile.
-
Cyclocondensation: Reaction of the β-ketonitrile with hydrazine hydrate to form the pyrazole ring.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting and Optimization Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis. Each answer provides a logical path to a solution, grounded in chemical principles.
Problem Area 1: Low or No Product Yield in Cyclocondensation (Step 2)
Q: My reaction has stalled, or the yield is significantly lower than expected (<40%). What are the primary causes?
A: Low yield is one of the most common issues and typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Reagent Quality & Stoichiometry:
-
Hydrazine Hydrate Purity: Hydrazine hydrate is susceptible to oxidation. Use a freshly opened bottle or a previously opened bottle that has been stored under an inert atmosphere (N₂ or Ar). The presence of carbonates (from CO₂ absorption) can also affect reactivity. A slight excess (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion, but a large excess can complicate purification.
-
β-Ketonitrile Precursor Stability: Your precursor, 2-isopropyl-3-oxopropanenitrile, can be unstable, particularly under basic or acidic conditions, and may undergo self-condensation or decomposition over time. It is best to use it immediately after synthesis. Confirm its purity by ¹H NMR before starting the cyclization.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While refluxing in ethanol is standard, the exact temperature is critical. Too low a temperature will result in a sluggish reaction. Conversely, excessively high temperatures can promote side reactions or decomposition. Ensure your reflux is stable and consistent.
-
Solvent Choice: Ethanol is generally effective. However, if you see solubility issues with your precursor, consider a higher-boiling alcohol like n-butanol or a polar aprotic solvent like DMF. Note that DMF can be harder to remove during work-up.[3]
-
Reaction Time: These reactions are typically complete within 4-18 hours.[4] Monitor the reaction by TLC (Thin-Layer Chromatography). If the starting material is consumed but no product is formed, it points to decomposition. If starting material remains after 24 hours, consider a modest increase in temperature or the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.
-
Q: My TLC plate shows multiple new spots, but none match the desired product. What side reactions are likely occurring?
A: The formation of multiple byproducts suggests that alternative reaction pathways are competing with the desired cyclization.
-
Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on the ketone, forming a hydrazone intermediate. This is followed by intramolecular attack of the second nitrogen atom on the nitrile group to form the pyrazole ring.[2]
Caption: Competing reaction pathways during pyrazole synthesis.
-
Possible Byproducts:
-
Dimerization of Starting Material: β-ketonitriles can self-condense, especially if residual base is present from their synthesis.
-
Incomplete Cyclization: The intermediate hydrazone may be stable and fail to cyclize if the reaction conditions are not optimal (e.g., insufficient heat).
-
Alternative Cyclization (less common with hydrazine): If a substituted hydrazine were used, formation of the 5-amino isomer would be a concern. With hydrazine hydrate, the 3-amino isomer is strongly favored.
-
Solution: To favor the desired pathway, ensure the precursor is pure and add it slowly to the heated hydrazine solution to minimize self-condensation. Maintain a steady reflux and monitor by TLC until the hydrazone intermediate (if visible) is fully converted to the product.
Problem Area 2: Product Purification and Isolation
Q: My crude product is a dark, viscous oil and fails to crystallize. How should I proceed with purification?
A: This is a common issue when residual solvent (e.g., DMF) or high-boiling impurities are present. Direct crystallization is often difficult in this scenario.
-
Initial Cleanup: Before attempting crystallization or chromatography, perform an aqueous work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with water and then brine to remove inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This step alone can sometimes remove impurities that inhibit crystallization.
-
Column Chromatography: This is the most robust method for purifying oily products.[5][6]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient system is often most effective. Start with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate or DCM:Methanol). The amino group on the pyrazole can cause streaking on the column; adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve the peak shape.
-
-
Inducing Crystallization: After purification, if the product is still an oil, you can try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution.
-
Solvent Titration: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or methanol) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Let it stand, preferably at a low temperature (4°C).
-
Q: My ¹H NMR spectrum shows the correct product peaks, but also significant unidentifiable signals. What are the most common process-related impurities?
A: Besides starting materials, common impurities include:
-
Residual Solvents: High-boiling solvents like DMF or DMSO can be difficult to remove.
-
Partially Reacted Intermediates: The hydrazone intermediate may persist if the reaction did not go to completion.
-
Byproducts from Side Reactions: As discussed above, these may co-elute with your product during chromatography if their polarities are similar.
Section 3: Protocols and Data
Protocol 1: Synthesis of this compound
Materials:
-
2-isopropyl-3-oxopropanenitrile (1 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (approx. 0.2 M concentration of limiting reagent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-isopropyl-3-oxopropanenitrile and ethanol.
-
Begin stirring and add hydrazine hydrate dropwise over 5 minutes. The reaction may be mildly exothermic.
-
Heat the reaction mixture to a gentle reflux (approx. 78-80°C).
-
Maintain reflux for 12-18 hours. Monitor the reaction progress by TLC (Mobile phase: 7:3 Ethyl Acetate:Hexane with 0.5% Triethylamine). The product should have a lower Rf than the starting β-ketonitrile.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (10 mL per gram of starting material).
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Table 1: Optimization of Reaction Parameters
This table summarizes expected outcomes from parameter adjustments based on data from analogous pyrazole syntheses.[3][4][7]
| Parameter | Condition A (Standard) | Condition B (Increased Temp) | Condition C (Solvent Change) | Expected Outcome & Causality |
| Solvent | Ethanol | Ethanol | DMF | DMF: Higher boiling point may increase reaction rate but complicates work-up. Use if starting materials have poor solubility in ethanol. |
| Temperature | 80°C (Reflux) | 100°C (Sealed Tube) | 80°C | Increased Temp: Can accelerate the reaction but may also increase the rate of decomposition/side reactions, potentially lowering the isolated yield. |
| Time | 12 hours | 6 hours | 12 hours | Time: Reaction should be monitored. Extending time is only useful if starting material is still present and no decomposition is observed. |
| Typical Yield | 70-85% | 60-75% (Variable) | 75-90% | Yield: Represents isolated yield after purification. Higher temperatures do not always correlate with higher yields due to impurity formation. |
| Purity (Crude) | Good | Fair to Good | Good | Purity: Aggressive conditions can lead to a more complex crude mixture requiring more intensive purification. |
References
- Vertex. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis.
- Stoll, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3352.
- Kolarovic, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9831–9844.
- Tummatorn, J., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 15(7), 4438–4448.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4).
- Li, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5173.
- Diner, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-6.
- Al-Ostoot, F.H., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(9), 2656.
Sources
- 1. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Isopropyl-1H-pyrazol-3-amine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Isopropyl-1H-pyrazol-3-amine (CAS 151521-49-2). This versatile chemical intermediate is a crucial building block in the development of new pharmaceutical compounds and fine chemicals.[1][2] The most prevalent and efficient synthetic route involves the cyclocondensation of isobutyrylacetonitrile (4-methyl-3-oxopentanenitrile) with hydrazine.[3][4] While this reaction is robust, subtle variations in reaction conditions can lead to the formation of undesirable byproducts, impacting yield and purity.
This guide is designed to provide you with in-depth, field-proven insights to anticipate, identify, and mitigate these challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your synthesis for maximal purity and yield.
Section 1: The Core Synthesis Pathway and Mechanism
The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazine is a classic and highly effective method in heterocyclic chemistry.[5][6] The reaction proceeds through a two-step sequence: an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack to achieve cyclization and form the aromatic pyrazole ring.[3][4]
The overall transformation is as follows:
Caption: Overall synthesis of this compound.
Understanding the mechanism is critical for troubleshooting. The initial formation of the hydrazone is often rapid and exothermic, while the subsequent cyclization is the rate-determining step and may require thermal energy.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and solutions?
A: Low conversion or yield can typically be traced to three factors: incomplete reaction, suboptimal pH, or reactant/product degradation.
-
Possible Cause 1: Incomplete Cyclization. The hydrazone intermediate may be stable under your reaction conditions and fail to cyclize completely.
-
How to Diagnose: Use Thin Layer Chromatography (TLC) or LC-MS to check for the presence of the starting β-ketonitrile. The hydrazone intermediate will have a different retention factor (Rf) than both the starting material and the final product.
-
Solution: The cyclization step is often the slowest and requires energy input. If the reaction has stalled at room temperature, gradually increase the heat to reflux while continuing to monitor by TLC. The addition of a catalytic amount of a weak acid, such as acetic acid, can also promote cyclization by activating the nitrile group.
-
-
Possible Cause 2: Sub-optimal pH Environment. The nucleophilicity of hydrazine and the reactivity of the carbonyl and nitrile groups are highly pH-dependent.
-
Causality: In highly acidic conditions, the hydrazine will be protonated and non-nucleophilic. In highly basic conditions, side reactions can be promoted. Some synthetic procedures for related compounds have found that the basicity required for the preceding step (synthesis of the β-ketonitrile) can hinder the cyclization with hydrazine.[4]
-
Solution: While the reaction is typically run under neutral or slightly acidic conditions (e.g., in ethanol or acetic acid), ensure that no strong basic residues are carried over from the synthesis of your isobutyrylacetonitrile. If necessary, a careful neutralization of the reaction mixture with a dilute acid like H₂SO₄ before the addition of hydrazine can optimize the process.[4]
-
-
Possible Cause 3: Thermal Degradation. Although heating is often required, prolonged exposure to high temperatures can cause degradation of the starting materials or the aminopyrazole product.
-
Solution: Monitor the reaction closely. Once TLC analysis shows the consumption of the limiting reagent, begin the workup procedure promptly. Avoid unnecessarily long reflux times. If the product is known to be temperature-sensitive, consider running the reaction at the lowest effective temperature for a longer duration.
-
Q2: I've isolated my product, but it's contaminated with a significant byproduct. How do I identify and prevent it?
A: The most common byproduct is the uncyclized hydrazone intermediate, as discussed above. Another possibility, especially with incorrect stoichiometry, is the formation of an azine.
-
Byproduct Identity: Azine Formation. An azine can form from the reaction of the hydrazone intermediate with a second molecule of isobutyrylacetonitrile. This is more likely if the β-ketonitrile is used in a significant excess.
-
Prevention: Carefully control the stoichiometry. It is often preferable to use a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to ensure the full conversion of the more valuable β-ketonitrile and to minimize the chance of azine formation.
-
Mechanism of Formation:
-
Caption: Competing pathways for the hydrazone intermediate.
Q3: My crude product is an oil and is difficult to purify. What are the best purification strategies?
A: Aminopyrazoles can be challenging to crystallize directly from the crude reaction mixture. Column chromatography and salt formation are the most effective purification techniques.
-
Solution 1: Purification via Acid Salt Formation. This is a highly effective method for separating the basic aminopyrazole product from non-basic impurities.
-
Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Slowly add a solution of an acid, such as HCl in isopropanol or concentrated H₂SO₄, until the product precipitates as its salt. The salt can then be collected by filtration and washed with a cold solvent.[7] The free base can be regenerated by dissolving the salt in water and neutralizing with a base like NaOH or NaHCO₃, followed by extraction.
-
-
Solution 2: Column Chromatography. If salt formation is not ideal, column chromatography can be used.
-
Pro-Tip: The basicity of the amino group can cause the product to streak on silica gel. To mitigate this, add a small amount (0.5-1%) of a volatile base, such as triethylamine or ammonia solution, to the eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This ensures sharp, well-defined bands.
-
-
Solution 3: Recrystallization. If you have a semi-pure solid, recrystallization can be effective.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the optimal reaction conditions (solvent, temperature)?
-
A: Ethanol is the most commonly cited solvent, often heated to reflux (approx. 78 °C). This provides a good balance between reaction rate and minimizing degradation. The reaction can also be performed in acetic acid, which acts as both solvent and catalyst, though this may require more rigorous purification to remove the acid.
-
-
Q2: How should I monitor the reaction's progress effectively?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and an eluent such as 50% ethyl acetate in hexanes or 5% methanol in dichloromethane. Visualize the spots under a UV lamp (254 nm) and/or by staining with an iodine chamber. The disappearance of the starting β-ketonitrile spot is the primary indicator of reaction completion.
-
-
Q3: What are the critical safety considerations for this synthesis?
-
A: Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive. Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) before beginning any work.
-
Section 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system to maximize yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge isobutyrylacetonitrile (1.0 eq). Add ethanol (5-10 mL per gram of ketonitrile).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C).
-
Monitoring (Checkpoint): After 1 hour, and every hour thereafter, take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with 50% Ethyl Acetate/Hexanes. Monitor for the disappearance of the starting ketonitrile spot. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification (Checkpoint):
-
Option A (Crystallization): Concentrate the dried organic solution to a minimal volume. Add heptane until turbidity is observed. Cool the mixture in an ice bath to induce crystallization. Collect the solid by vacuum filtration.
-
Option B (Salt Formation): If the product remains an oil, dissolve it in a minimal amount of isopropanol. Slowly add a 1M solution of HCl in diethyl ether until no more precipitate forms. Collect the hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
-
Final Product Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. The expected molecular weight is 125.17 g/mol .[9]
Section 5: Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A (Standard) | Condition B (Catalyzed) | Condition C (Concentrated) | Expected Outcome |
| Solvent | Ethanol | Acetic Acid | None (Neat) | Ethanol provides a good balance of solubility and ease of removal. Acetic acid can accelerate the reaction but complicates workup. Neat conditions can be too vigorous. |
| Temperature | 80 °C (Reflux) | 100 °C | 60 °C | Reflux in ethanol is generally sufficient. Higher temperatures may increase byproduct formation. Lower temperatures will significantly slow the cyclization step. |
| Catalyst | None | Acetic Acid (as solvent) | None | Catalytic acid can be beneficial if cyclization is slow, but is often not necessary. |
| Typical Yield | 75-85% | 70-80% | Variable, often lower | Condition A generally provides the most reliable and high-yielding results. |
| Purity | Good to Excellent | Good (after acid removal) | Fair to Good | Purity is highest when the reaction proceeds smoothly without excessive heat or prolonged reaction times. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 768–794.
- Yoon, J., & Kim, J. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 51(78), 14611-14614.
- Ghasemzadeh, M. A., & Badsar, A. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(20), 14187-14228.
- Couture, A., Deniau, E., & Grandclaudon, P. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4442–4445.
- Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Brauch, S., & van der Ploegh, Y. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 1684–1725.
- National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- LookChem. (n.d.). Cas 151521-49-2,this compound.
- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Yoon, J., & Kim, J. (2015). Recent Advances in Aminopyrazoles Synthesis and Functionalization.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19002201, this compound.
- PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles.
- Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine.
- National Center for Biotechnology Information. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
- Der Pharma Chemica. (n.d.). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3.
- ResearchGate. (n.d.). Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- PubMed. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Reddit. (2022). Purification of Amino-Pyrazoles.
- ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines.
- Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting purification of 4-Isopropyl-1H-pyrazol-3-amine
Technical Support Center: 4-Isopropyl-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile synthetic intermediate.[1][2] By understanding the underlying chemical principles and potential pitfalls, you can optimize your purification strategy, improve yield, and ensure the high purity required for downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue with multiple spots on TLC. Where should I begin?
A1: Initial Work-up is Crucial for Complex Crude Mixtures.
A dark, complex crude mixture often indicates the presence of unreacted starting materials, regioisomeric byproducts, or degradation products. The synthesis of substituted pyrazoles, such as the Knorr synthesis, can sometimes lead to low yields or side reactions if conditions are not optimal.[3][4] Before proceeding to chromatography or recrystallization, an initial purification via acid-base extraction is highly recommended. As an amine, your target compound has a basic nitrogen that can be protonated, allowing for its separation from neutral or acidic impurities.
Expert Insight: The primary amino group on the pyrazole ring is basic, making it an ideal handle for extractive purification. This classic technique is robust, scalable, and can significantly reduce the impurity load before more refined methods are employed.
Protocol 1: Acid-Base Extraction for Crude this compound
-
Dissolution: Dissolve the crude oil in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine & Wash: Combine the acidic aqueous layers and perform a "back-wash" with a fresh portion of DCM or EtOAc to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. This deprotonates the ammonium salt and regenerates the free amine.
-
Re-extraction: Extract the now basic aqueous layer with several portions of DCM or EtOAc. Your purified amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Caption: Workflow for Acid-Base Extraction of Amines.
Q2: I'm trying to purify my compound by column chromatography, but the peaks are tailing badly and the separation is poor. What can I do?
A2: Deactivate Silica Gel to Improve Amine Chromatography.
Amines are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column. To mitigate this, you must deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.
Expert Insight: The lone pair on the amine's nitrogen coordinates to the acidic protons of the silica. By adding a competitive base like triethylamine (TEA), you effectively "cap" these active sites, allowing your compound to elute symmetrically.
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System | Modifier | Ratio (v/v/v) | Notes |
| Hexanes / Ethyl Acetate | Triethylamine (TEA) | 80:20:0.5 to 50:50:0.5 | A standard system. Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Methanol | Triethylamine (TEA) | 99:1:0.5 to 95:5:0.5 | A more polar system for compounds that do not move in Hex/EtOAc. |
| Dichloromethane / Methanol | 7N Ammonia in MeOH | 98:2 to 90:10 (of the NH₃/MeOH solution) | An excellent alternative to TEA. The pre-mixed solution is added as the polar component of the mobile phase. |
Protocol 2: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare your silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5:0.5 Hexanes/EtOAc/TEA). Ensure the basic modifier is included from the start.
-
Column Packing: Pack the column with the slurry to create a homogenous stationary phase.
-
Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of DCM and load it onto the column (wet loading). Dry loading is often superior for preventing band broadening.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC), also using a TLC plate developed in a mobile phase containing the basic modifier.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.
Q3: I have a mostly pure solid, but recrystallization isn't working. It either 'oils out' or the yield is very low. How can I troubleshoot this?
A3: Systematic Solvent Screening and Salt Formation are Key.
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is too supersaturated or impurities are inhibiting crystallization. Low yield indicates the compound is too soluble in the chosen solvent even when cold. A systematic approach is needed.
Expert Insight: For basic compounds like amines that are difficult to crystallize, forming an acid addition salt is a powerful purification technique.[5] The resulting salt often has much better crystallinity. The pure salt can then be isolated, and the free base can be regenerated if needed.
Table 2: Solvent Screening for Recrystallization
| Solvent | Properties & Potential Use |
| Toluene | Good for compounds with aromatic character. Try dissolving in hot toluene and cooling slowly. |
| Ethyl Acetate / Hexanes | A common solvent/anti-solvent pair. Dissolve in a minimum of hot EtOAc, then slowly add hexanes until turbidity persists. Cool. |
| Isopropanol / Water | Another solvent/anti-solvent system. Amines are often soluble in alcohols. |
| Acetic Acid / Water | For difficult cases, dissolving the amine in dilute acetic acid and allowing it to crystallize as an acetate salt can be effective.[6] |
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the impure amine in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the salt under vacuum.
-
(Optional) Free-Basing: If the free amine is required, dissolve the purified salt in water, basify with NaOH or NaHCO₃, and extract the pure amine into an organic solvent as described in Protocol 1.
Caption: Decision Tree for Purification Strategy.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound? A: It is typically a solid, described as golden brown.[7] It has a molecular weight of approximately 125.17 g/mol .[8] Its boiling point is predicted to be around 295.8 °C at 760 mmHg.[2] The pKa is predicted to be 16.12, indicating it is a weak base.[2][7]
Q: How should I properly store the purified compound? A: this compound should be stored under an inert atmosphere (like argon or nitrogen) in a tightly sealed, opaque or amber container, and kept in a cool, dark, and dry place.[2][7][9] Amines can be sensitive to oxidation by atmospheric oxygen, and pyrazole derivatives can be susceptible to photodegradation.[6][9]
Q: What is the best way to confirm the purity and structure after purification? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: This is the best method for structural confirmation and assessing purity. You should see characteristic peaks for the isopropyl group (a septet and a doublet), the pyrazole ring protons, and the amine protons.[10][11]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for confirming the molecular weight ([M+H]⁺) and assessing purity by checking for the presence of other components.[12][13]
-
TLC: A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
Q: Are there different isomers of this compound I should be aware of? A: Yes. The name this compound can be ambiguous. Depending on the synthesis, you might also form the regioisomer 4-Isopropyl-1H-pyrazol-5-amine.[2] Furthermore, there is the N-substituted isomer, 1-Isopropyl-1H-pyrazol-3-amine (CAS 857267-04-0), which has different properties.[14] Careful characterization, primarily by NMR, is essential to confirm the structure of your product.
References
- BenchChem Technical Support Team. (2025).
- This compound: A Versatile Intermediate for Chemical Synthesis. (n.d.). BOC Sciences.
- Cas 151521-49-2, this compound. (n.d.). LookChem.
- This compound CAS#: 151521-49-2. (n.d.). ChemicalBook.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- This compound | C6H11N3 | CID 19002201. (n.d.). PubChem.
- Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- [Ce(L-Pro)2]2 (Oxa)
- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Method for purifying pyrazoles. (2011).
- Purification of Amino-Pyrazoles. (2022). Reddit.
- BenchChem Technical Support Team. (2025). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues. Benchchem.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- Determination and Quantification of Primary Aromatic Amine in Printer Ink. (n.d.). KNAUER.
- 857267-04-0|1-Isopropyl-1H-pyrazol-3-amine|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 151521-49-2 [m.chemicalbook.com]
- 8. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 857267-04-0|1-Isopropyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing the Solubility of 4-Isopropyl-1H-pyrazol-3-amine for Preclinical Assays
Welcome to the technical support resource for researchers working with 4-Isopropyl-1H-pyrazol-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited aqueous solubility in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to achieve reliable and reproducible results.
Introduction: Understanding the Solubility Challenge
This compound is a valuable heterocyclic amine building block in pharmaceutical research. However, like many small molecules with aromatic character and non-polar substituents (the isopropyl group), it can exhibit poor solubility in the aqueous buffers required for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data. The pyrazole ring itself can participate in hydrogen bonding, and strong intermolecular forces can lead to high crystal lattice energy, making dissolution difficult[1]. This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is the first thing I should check?
A1: This is a classic solubility issue. The first step is to ensure your stock solution and dilution strategy are optimized.
-
DMSO Concentration: High concentrations of Dimethyl Sulfoxide (DMSO) are excellent for dissolving many organic compounds but can be toxic to cells and interfere with enzyme kinetics[2]. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and for sensitive primary cells, even lower (≤ 0.1%)[2].
-
Dilution Protocol: Avoid a single, large dilution step from 100% DMSO into an aqueous buffer. This drastic change in solvent polarity is a primary cause of precipitation. Instead, perform a serial dilution in 100% DMSO first to get closer to your final desired concentration before the final dilution into the aqueous medium[2][3].
Step-by-Step Protocol: Preparing Stock and Working Solutions in DMSO
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO):
-
Accurately weigh the required mass of this compound (Molecular Weight: 125.17 g/mol ).
-
Dissolve the compound in an appropriate volume of high-purity, anhydrous DMSO.
-
If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied, but be mindful of potential compound degradation with excessive heat[2].
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption, as DMSO is hygroscopic[2][4].
-
-
Serial Dilution in 100% DMSO:
-
Before preparing your final working solution, perform serial dilutions from your high-concentration stock in 100% DMSO to create intermediate stocks. This ensures the compound remains dissolved before the final aqueous dilution.
-
-
Final Dilution into Aqueous Buffer:
-
Rapidly add the final DMSO stock to your pre-warmed (if applicable) assay buffer while vortexing or stirring to ensure immediate dispersion. This minimizes the time the compound is exposed to a localized high concentration in the aqueous environment, reducing the chance of precipitation.
-
Caption: Workflow for preparing aqueous working solutions from DMSO stocks.
Q2: I'm still seeing precipitation even with an optimized DMSO dilution. Can I use pH adjustment to increase the solubility?
A2: Yes, for compounds with ionizable groups, pH modification is a powerful tool. This compound has a basic amino group that can be protonated at acidic pH to form a more water-soluble salt.
-
Practical Application: To significantly increase the proportion of the protonated, more soluble form, the pH of your buffer should be at least 1-2 units below the pKaH. Therefore, using an assay buffer with a pH in the range of 2-4 could dramatically improve solubility.
-
Assay Compatibility: The major caveat is whether your assay system (e.g., enzyme, cells) is stable and functional at this lower pH. Always run a pH tolerance control for your assay.
Caption: pH-dependent equilibrium of this compound.
Q3: My assay is not compatible with low pH. Are there other options besides DMSO and pH adjustment?
A3: Absolutely. Using co-solvents or excipients like cyclodextrins are excellent strategies for neutral pH conditions.
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of lipophilic compounds[8].
-
Examples: Polyethylene glycol (PEG), propylene glycol, ethanol, or glycerol.
-
Considerations: Like DMSO, co-solvents can affect protein stability and enzyme activity[7][9]. It's crucial to determine the tolerance of your specific assay to the chosen co-solvent and its concentration. A good starting point is to test concentrations in the range of 1-10% (v/v).
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate non-polar molecules and form water-soluble inclusion complexes[10][11][12][13].
-
Common Types: β-cyclodextrin and its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used[10][11][14].
-
Application: A study on poorly soluble pyrazolo[3,4-d]pyrimidines demonstrated a 100 to 1000-fold increase in water solubility upon complexation with HP-β-CD, which also led to an enhancement of biological activity in cell-based assays[10][11].
-
Protocol: You can prepare a stock solution of the cyclodextrin in your assay buffer and then add your compound (from a minimal amount of organic solvent stock) to this solution, allowing time for the complex to form, often with stirring or sonication.
-
| Method | Principle | Advantages | Disadvantages | Typical Conc. in Assay |
| pH Adjustment | Protonates the basic amine group to form a more soluble salt. | Highly effective; can achieve significant solubility increase. | Assay must be compatible with acidic pH. | N/A (pH of buffer is changed) |
| Co-solvents (e.g., PEG, Ethanol) | Modifies the polarity of the aqueous buffer to better solvate the compound. | Simple to implement. | Can affect enzyme kinetics and cell viability. | 1-10% (v/v) |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound in a water-soluble carrier. | Generally well-tolerated in biological systems; can improve bioavailability. | Can be a more complex formulation; potential for competition with other molecules. | Varies (often mM range) |
Q4: How do I choose the best solubilization strategy for my specific assay?
A4: The optimal strategy depends on the nature of your assay. Here is a decision-making framework:
Caption: Decision tree for selecting a solubilization strategy.
-
For Enzymatic Assays: You have more flexibility. First, check if your enzyme is active at a low pH. If so, pH adjustment is often the simplest and most effective method. If not, low concentrations of co-solvents like glycerol or PEG are often well-tolerated. Be aware that DMSO can act as a competitive or mixed-type inhibitor for some enzymes, so its concentration should be minimized and kept consistent across all experiments[3][10][15][16].
-
For Cell-Based Assays: The primary concern is cytotoxicity. The final DMSO concentration should ideally be ≤ 0.5%, and for sensitive cells, ≤ 0.1%[2]. If your compound is still not soluble, cyclodextrins are an excellent choice as they are generally well-tolerated by cells and can significantly enhance solubility at physiological pH[10][11][13]. When working with lipophilic amines in cell culture, also be aware of the potential for lysosomal sequestration, where the compound can accumulate in acidic lysosomes, which might affect its availability to the intended target[17].
Final Recommendation: Always validate your chosen solubilization method. Run vehicle controls (assay buffer with the same concentration of DMSO, co-solvent, or cyclodextrin) to ensure that the solubilizing agent itself is not affecting the assay outcome.
References
- 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed. [Link]
- 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.
- The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing. [Link]
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]
- Cas 1820-80-0,3-Aminopyrazole. LookChem. [Link]
- Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
- Any suggestions for treating DMSO soluble compound in cell culture?.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
- Amines and Heterocycles. chem.libretexts.org. [Link]
- Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). PubMed Central. [Link]
- Influence of Organic Solvents on Enzymatic Asymmetric Carbolig
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]
- Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applic
- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Reddit. [Link]
- Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. [Link]
- Study of pH-dependent solubility of organic bases.
- (PDF) Study of pH-dependent drugs solubility in water.
- Ka and pKa of Conjug
- Use of cyclodextrins to improve the production of plant bioactive compounds.
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
- List of studied lipophilic amines.
- DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. PubMed. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. NIH. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. [Link]
- Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic)
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [Link]
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chemconnections.org [chemconnections.org]
- 8. 3-Aminopyrazole (CAS 1820-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 4-Isopropyl-1H-pyrazol-3-amine and solutions
Technical Support Center: 4-Isopropyl-1H-pyrazol-3-amine
Welcome to the dedicated technical support guide for this compound (CAS: 151521-49-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyrazole intermediate. While this compound is a valuable building block in pharmaceutical and material science applications, its stability can be a critical factor influencing experimental success.[1][2] This guide provides in-depth, field-proven insights into its stability profile, offering practical solutions to common challenges in a direct question-and-answer format, alongside validated protocols and troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses the fundamental stability characteristics of this compound, providing the foundational knowledge needed for its proper handling and use.
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound stem from its two key functional moieties: the aminopyrazole core.
-
Oxidative Degradation: The 3-amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or the presence of trace metal impurities. This can lead to the formation of colored impurities (nitroso, nitro, or polymeric species), compromising sample purity and reactivity. The pyrazole ring itself, while generally aromatic and stable, can also undergo oxidative degradation under harsh conditions.
-
Photodegradation: Pyrazole derivatives, in general, can be sensitive to UV and visible light.[3] Prolonged exposure can induce photochemical reactions, potentially leading to rearrangements or cleavage of the heterocyclic ring.
-
Tautomerism: Like many N-unsubstituted pyrazoles, this compound exists as a mixture of tautomers (3-amino and 5-amino forms).[4][5] While this is an intrinsic property and not a degradation pathway, it is crucial to recognize that the equilibrium can be influenced by the solvent and pH, affecting reactivity and spectroscopic analysis. The reactivity at the C4 and N5 positions can be a key factor in reaction outcomes.[6]
-
Incompatibility with Strong Acids/Bases: The amine group is basic and will form salts with acids. While this can be used for purification, strong, non-aqueous acids or bases can promote side reactions or degradation.
Q2: What are the definitive storage and handling conditions to ensure long-term stability?
To mitigate the risks outlined above, strict adherence to optimal storage and handling protocols is essential.
-
Atmosphere: The compound should be stored under a dry, inert atmosphere, such as argon or nitrogen.[1] This is the most critical step to prevent oxidation.
-
Temperature: Store in a cool, dry, and well-ventilated place.[7][8] Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of potential degradation reactions.[3]
-
Light: Protect from all sources of light by storing it in an amber or opaque container.[1][3]
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which can facilitate certain degradation pathways.[3][8]
Q3: What are the common physical signs of compound degradation?
Visual inspection can often provide the first indication of compromised quality.
-
Color Change: The pure compound is typically an off-white or light-colored solid. A change to yellow, brown, or pink hues is a strong indicator of oxidative degradation.
-
Clumping or Change in Texture: Absorption of moisture or the formation of polymeric impurities can cause the powder to clump or become gummy.
-
Incomplete Solubility: If a previously soluble batch now shows insoluble particulates in the same solvent, degradation may have occurred.
For definitive assessment, analytical techniques are required. A pre-reaction purity check via HPLC or NMR is highly recommended.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a logical framework for diagnosing and solving problems that may arise during experimentation.
Issue: Inconsistent reaction yields or the appearance of unexpected byproducts.
This is the most common manifestation of stability issues.
-
Potential Cause 1: Degradation of Starting Material. Using a partially degraded reagent is a primary cause of poor outcomes. The oxidized impurities can interfere with the reaction or complicate purification.
-
Troubleshooting Step: Before starting your synthesis, assess the purity of the this compound using a quick TLC or, ideally, an HPLC or ¹H NMR analysis. Compare the results to a reference standard or the supplier's certificate of analysis.
-
Solution: If degradation is confirmed, purify the material (e.g., by recrystallization or column chromatography) or use a fresh, unopened bottle. Always handle the reagent under an inert atmosphere.
-
-
Potential Cause 2: Incompatibility with Reagents or Solvents. The nucleophilic amine and the pyrazole ring system can react with certain electrophiles or under specific conditions.
-
Troubleshooting Step: Review your reaction conditions. Are there strong oxidizing agents present?[9] Is the solvent (e.g., an electrophilic solvent) capable of reacting with an amine?
-
Solution: Consult the compatibility table below. If an incompatibility is suspected, consider alternative, inert solvents or different reagents. Run a small-scale control reaction to isolate the problematic component.
-
| Class of Substance | Compatible / Recommended | Use with Caution / Potential Incompatibility |
| Solvents | Aprotic polar (DMF, DMSO, NMP), Ethers (THF, Dioxane), Alcohols (MeOH, EtOH), Chlorinated (DCM, Chloroform) | Protic acids (e.g., neat Acetic Acid) may form salts or promote side reactions. |
| Bases | Organic amines (TEA, DIPEA), Inorganic carbonates (K₂CO₃, Cs₂CO₃) | Strong bases like organolithiums or Grignards can deprotonate the pyrazole N-H, altering reactivity.[10] |
| Acids | Used for salt formation/purification (e.g., HCl in ether) | Strong oxidizing acids (e.g., Nitric Acid) will cause rapid decomposition. |
| Other Reagents | Acylating agents (Acid chlorides, Anhydrides), Alkylating agents (Alkyl halides) | Strong oxidizing agents (e.g., KMnO₄, H₂O₂), Strong reducing agents (e.g., LiAlH₄ may have unintended reactivity). |
Diagram 1: Troubleshooting Logic for Poor Reaction Outcomes
A flowchart to guide researchers from problem to solution.
Caption: Troubleshooting workflow for experimental issues.
Part 3: Protocols and Methodologies
To ensure the integrity of your experiments, follow these validated procedures.
Protocol 1: Recommended Handling and Storage Procedure
-
Receiving: Upon receipt, visually inspect the container for an intact seal and note the compound's initial color and appearance.
-
Inert Environment: Before opening, transfer the container into a glovebox or glove bag with a dry, inert atmosphere (N₂ or Ar).
-
Aliquoting: Weigh out the desired amount of material quickly into a tared, dry vial. Do not leave the main stock container open to the atmosphere for extended periods.
-
Sealing: Immediately and tightly seal both the aliquot vial and the main stock container. For the stock container, use paraffin film to wrap the cap and threads for an extra barrier against moisture and air.
-
Storage: Place the sealed containers in a designated, clearly labeled secondary container. Store in a dark, refrigerated environment (2-8°C).
Protocol 2: Standardized Purity Assessment by RP-HPLC
This protocol provides a robust starting point for developing a stability-indicating HPLC method. It is based on methods used for similar nitropyrazole derivatives and should be validated for your specific system.[11]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient to elute the parent compound and potential impurities of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 5 µL | Minimize potential for column overload. |
| Detection Wavelength | 230 nm | Pyrazole rings typically have strong absorbance in this region. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Protocol 3: Experimental Workflow for a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and understanding the compound's liabilities under stress. This workflow is based on ICH guidelines.[3]
-
Prepare Stock Solution: Create a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile/water.
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in Table 3. Include a control sample protected from stress at each time point.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Quenching: Neutralize acidic or basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method (Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peak and any new impurity peaks that form. Aim for 5-20% degradation to ensure pathways are revealed without complete sample destruction.[3]
| Stress Condition | Reagent / Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at RT or 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at RT |
| Oxidation | 3% H₂O₂ | 8-24 hours at RT |
| Thermal | 80°C (in solid state and solution) | 48-72 hours |
| Photolytic | ICH-compliant light chamber (UV/Vis) | 24 hours |
Diagram 2: Forced Degradation Study Workflow
A visual representation of the experimental steps.
Caption: Step-by-step workflow for forced degradation studies.
Diagram 3: Potential Oxidative Degradation Pathway
Illustrates a likely degradation route under atmospheric oxygen.
Caption: Primary oxidative degradation pathway.
References
- This compound - LookChem. (n.d.). LookChem.
- Tanimori, S., & Kirihata, M. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(12), 633. MDPI.
- El-Malah, A. A., & Al-Johary, D. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 643. PMC - NIH.
- Gomha, S. M., & Abdel-aziz, H. M. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5907. PMC - NIH.
- Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185.
- Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (2025, August 6). ResearchGate.
- Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate.
- Wang, D., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1779-1805. Royal Society of Chemistry.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 31). ResearchGate.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5824. PMC.
- Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 3045-3061.
- This compound | C6H11N3 | CID 19002201 - PubChem. (n.d.). PubChem.
- 4-Isopropyl-1H-pyrazol-1-amine | C6H11N3 | CID 129035354 - PubChem. (2026, January 3). PubChem.
- Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5 - ResearchGate. (n.d.). ResearchGate.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). MDPI.
- Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem - NIH. (n.d.). PubChem.
Sources
- 1. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Alternative Synthetic Routes for 4-Isopropyl-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of key heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the synthesis of 4-Isopropyl-1H-pyrazol-3-amine, a valuable building block in pharmaceutical discovery.[1][2] We will explore three robust synthetic strategies, moving beyond a simple list of steps to explain the underlying chemical principles and provide practical, field-tested troubleshooting advice.
Route 1: The β-Ketonitrile Cyclization Approach (The Classic Route)
This is arguably the most direct and widely employed method for constructing 3-aminopyrazole cores.[3][4] The strategy relies on the condensation of a β-ketonitrile with hydrazine, a foundational reaction in heterocyclic chemistry.
Q1: What is the general principle and workflow for the β-ketonitrile route?
The reaction proceeds via a two-step, one-pot mechanism. First, hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile (in this case, 2-cyano-3-methylbutanone) to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the other hydrazine nitrogen onto the nitrile carbon, leading to cyclization and formation of the final 3-aminopyrazole product after tautomerization.[5]
Caption: Workflow for the β-Ketonitrile Cyclization Route.
Experimental Protocol: Synthesis via 2-Cyano-3-methylbutanone
Part A: Synthesis of 2-Cyano-3-methylbutanone
-
Setup: Equip a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction: Charge the flask with sodium ethoxide (1.1 eq) in anhydrous toluene. Heat the suspension to 80°C.
-
Addition: Add a mixture of isobutyronitrile (1.0 eq) and ethyl isobutyrate (1.1 eq) dropwise over 1 hour, maintaining the temperature.
-
Reflux: After addition, reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and quench by pouring it over ice-cold 2M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-cyano-3-methylbutanone.
Part B: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-3-methylbutanone (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exotherm may be observed.
-
Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor reaction completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to afford pure this compound.
Troubleshooting & FAQs
-
Q: My cyclization yield is low. What went wrong?
-
A: The quality of the β-ketonitrile precursor is critical. Ensure it is pure before proceeding. Additionally, incomplete reaction is common; ensure you reflux for a sufficient duration. The use of a slight excess of hydrazine hydrate can also drive the reaction to completion.
-
-
Q: The product NMR is confusing. Is it a 3-amino or 5-aminopyrazole?
-
A: This is an excellent and common question. For N1-unsubstituted pyrazoles, annular tautomerism occurs, meaning the proton on the nitrogen can readily move between the N1 and N2 positions. This makes the 3-amino and 5-amino forms indistinguishable and rapidly interconverting in solution.[6] Therefore, this compound and 4-Isopropyl-1H-pyrazol-5-amine refer to the same compound. The final naming often depends on the conventions of the chemical supplier or database.
-
Route 2: The Nitration-Reduction Strategy
This two-step sequence is a classic approach for installing an amino group onto an aromatic or heteroaromatic ring. It involves electrophilic nitration of a 4-isopropylpyrazole intermediate, followed by chemical reduction of the resulting nitro group.
Q2: How does the Nitration-Reduction pathway work?
The synthesis begins with the formation of 4-isopropyl-1H-pyrazole. This intermediate is then subjected to electrophilic nitration. The C4 position of the pyrazole ring is electron-rich and susceptible to substitution.[7] The resulting 4-isopropyl-3-nitropyrazole is then reduced to the target amine using standard nitro group reduction methods.[8]
Caption: Workflow for the Nitration-Reduction Strategy.
Experimental Protocol
Part A: Synthesis of 4-Isopropyl-3-nitropyrazole
-
Setup: In a flask cooled in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid.
-
Addition: Slowly add 4-isopropyl-1H-pyrazole (1.0 eq) while maintaining the low temperature.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product should precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Part B: Reduction to this compound
-
Setup: Suspend the 4-isopropyl-3-nitropyrazole (1.0 eq) in concentrated hydrochloric acid.
-
Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂, 3-4 eq) in concentrated HCl portion-wise. The reaction is exothermic; maintain the temperature below 50°C with an ice bath.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 3-5 hours.
-
Workup: Cool the mixture in an ice bath and basify to pH > 10 by the slow addition of concentrated NaOH or KOH solution. This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (multiple extractions).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting & FAQs
-
Q: My nitration reaction is giving multiple products or low yield. Why?
-
A: Temperature control is paramount during nitration. Runaway reactions or side-product formation (e.g., dinitration) can occur if the temperature is too high. Ensure slow, controlled addition of the nitrating mixture. The regioselectivity can also be an issue; while C3/C5 nitration is expected, some C4 substitution might occur depending on conditions. Protecting the N1 position prior to nitration can sometimes offer better regiocontrol.
-
-
Q: Which reducing agent is best for the nitro group?
-
A: The choice depends on your substrate's functional group tolerance and lab capabilities.
-
SnCl₂/HCl: Robust, high-yielding, and tolerant of many functional groups, but the workup involving neutralization of large amounts of acid and removal of tin salts can be cumbersome.[9]
-
Catalytic Hydrogenation (H₂/Pd-C): A very clean method, producing water as the only byproduct. However, it is not suitable if your molecule contains other reducible groups (e.g., alkenes, alkynes, some protecting groups).[8]
-
Iron/HCl or Fe/NH₄Cl: An economical and effective method, but can require acidic conditions and removal of iron salts.
-
-
Route 3: The Multicomponent Synthesis Approach (An Efficient Alternative)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[10] This approach offers significant advantages in terms of step-economy and reduced waste.
Q3: How can a multicomponent reaction be used to synthesize the target molecule?
A common MCR for 3-aminopyrazoles involves the reaction of an aldehyde, an active methylene nitrile (malononitrile), and hydrazine.[11] In this case, isobutyraldehyde serves as the source of the isopropyl group. The reaction likely proceeds through an initial Knoevenagel condensation between isobutyraldehyde and malononitrile to form an isopropylidene malononitrile intermediate. This intermediate then undergoes a Michael addition with hydrazine, followed by cyclization and tautomerization to yield the final product.
Caption: Workflow for the One-Pot Multicomponent Synthesis.
Experimental Protocol
-
Setup: To a solution of isobutyraldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base like piperidine or triethylamine (0.1 eq).
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes. You may observe the formation of the Knoevenagel condensation product.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the mixture.
-
Reflux: Heat the reaction to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum. The product may precipitate upon cooling.
-
Purification: Collect the solid by filtration and wash with cold ethanol. If necessary, the crude product can be further purified by recrystallization.
Troubleshooting & FAQs
-
Q: The MCR is not working well. What factors should I optimize?
-
A: Catalyst choice and solvent are key. While piperidine in ethanol is standard, other bases or even acidic catalysts can be effective.[12] The order of addition can also matter. Sometimes, pre-forming the isopropylidene malononitrile intermediate before adding hydrazine can improve yields.
-
-
Q: Is this route scalable?
-
A: Yes, MCRs are often highly scalable and attractive for process chemistry due to their convergence and operational simplicity (fewer unit operations). The main challenge in scaling up is managing the exotherm, particularly during the Knoevenagel condensation and hydrazine addition steps.
-
Comparative Summary of Synthetic Routes
| Feature | Route 1: β-Ketonitrile | Route 2: Nitration-Reduction | Route 3: Multicomponent |
| Number of Steps | 2 | 2 | 1 (from commercial materials) |
| Precursor Availability | β-ketonitrile may need to be synthesized. | 4-isopropylpyrazole may need to be synthesized. | All starting materials are common commercial reagents. |
| Typical Yields | Good to Excellent | Moderate to Good | Good to Excellent |
| Key Challenges | Synthesis of precursor. | Regioselectivity of nitration; harsh reagents. | Optimization of one-pot conditions. |
| Scalability | Good | Moderate (handling of mixed acids). | Excellent |
| Green Chemistry | Moderate (solvent use, potential distillation). | Poor (use of strong acids, heavy metal waste from SnCl₂). | Very Good (high atom economy, one-pot). |
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
- National Institutes of Health (PMC). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
- J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- MDPI.
- ARKAT USA, Inc.
- National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
- Wiley Online Library. Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. [Link]
- ARKAT USA, Inc. Recent developments in aminopyrazole chemistry. [Link]
- Angene.
- National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- National Institutes of Health (PMC). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- ResearchGate.
- ResearchGate.
- National Institutes of Health (PMC). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
- ACS Publications.
- MDPI.
- Beilstein Journals. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]
- ResearchGate. Synthesis of tetrasubstituted pyrazoles 4. [Link]
- Google Patents. Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- PubMed. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]
- PubChem. 1-Isopropyl-4-nitro-1H-pyrazole. [Link]
- PubChem. This compound. [Link]
- ResearchGate. Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. [Link]
- Der Pharma Chemica.
- International Formulae Group. [Ce(L-Pro)2]2 (Oxa)
- Google Patents.
- Wikipedia. Reduction of nitro compounds. [Link]
- Google Patents.
- PubMed. Synthesis of 3-amino-4-fluoropyrazoles. [Link]
- ResearchGate. How do you selectively reduce the nitro group?. [Link]
- Google Patents.
- ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. [Link]
- Semantic Scholar. Synthesis of 3-Nitropyrazole. [Link]
- National Institutes of Health.
- National Institutes of Health (PMC). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
- ResearchGate. Review on synthesis of nitropyrazoles. [Link]
- National Institutes of Health (PMC). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]
- Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of N-alkylation Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the N-alkylation of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the complexities of pyrazole N-alkylation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles?
A: The main difficulty arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][2]
Q2: What are the key factors influencing regioselectivity (N1 vs. N2) in pyrazole N-alkylation?
A: The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: The size of substituents on the pyrazole ring (at C3 and C5) and the alkylating agent is a major determinant. Alkylation typically favors the less sterically hindered nitrogen atom.[3][4]
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, and any associated counter-ions can significantly influence and even reverse the regioselectivity.[1]
-
Alkylating Agent: The nature of the electrophile is critical. Specialized reagents have been developed to achieve high selectivity.[3][4]
-
Catalysis: Specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[5]
Q3: How can I promote selective N1-alkylation?
A: To favor the N1 position, consider the following strategies:
-
Steric Control: Ensure the substituent at the C5 position is smaller than the one at the C3 position.
-
Bulky Reagents: Employ sterically demanding alkylating agents. For instance, α-halomethylsilanes can be used as masked methylating agents to achieve high N1 selectivity.[6][7]
-
Base and Solvent Selection: Combinations like potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF) have been shown to favor N1-alkylation.[8][9]
Q4: Is it possible to selectively achieve N2-alkylation?
A: Yes, while often the more sterically hindered product, N2-alkylation can be favored under specific conditions:
-
Steric Shielding: Placing a bulky substituent at the C3 position of the pyrazole ring can sterically block the N1 position.
-
Catalysis: The use of a magnesium catalyst with α-bromoacetates and acetamides as alkylating agents has been shown to be highly regioselective for the N2 position.[5]
-
Intramolecular Interactions: In certain substrates, hydrogen bonding between a side chain on the pyrazole and the alkylating agent can stabilize the transition state leading to the N2 product.[10]
Q5: Are there milder alternatives to traditional N-alkylation methods that use strong bases?
A: Yes, several milder methods have been developed:
-
Acid-Catalyzed Alkylation: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst, like camphorsulfonic acid (CSA), allows for N-alkylation under neutral conditions, avoiding strong bases.[3][4]
-
Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to alkylate the pyrazole nitrogen with an alcohol under mild, neutral conditions.[4][11][12]
-
Phase-Transfer Catalysis (PTC): PTC can facilitate the N-alkylation of pyrazoles using inorganic bases and can often be performed in less polar solvents or even solvent-free conditions.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of pyrazole derivatives and provides systematic solutions.
Problem 1: Poor or No Regioselectivity
This is the most common issue, resulting in a difficult-to-separate mixture of N1 and N2 isomers.
Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Detailed Troubleshooting Steps:
-
Analyze Steric and Electronic Factors:
-
Causality: The relative steric bulk of the substituents at the C3 and C5 positions is often the primary factor directing alkylation to the less hindered nitrogen.[3][4]
-
Action: If your goal is N1-alkylation, ensure the C3 substituent is bulkier than the C5 substituent. For N2-alkylation, the reverse is true.
-
-
Systematic Screening of Reaction Conditions:
| Base | Solvent | Typical Outcome/Considerations |
| NaH | THF, DMF | Strong, non-nucleophilic base. Often favors the thermodynamically stable product. |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF, DMSO | Milder bases. Carbonates in polar aprotic solvents often favor N1-alkylation.[1] |
| KOt-Bu | THF, Diethyl Ether | Strong, bulky base. Can sometimes influence selectivity through steric interactions. |
| 2,6-Lutidine | Dichloromethane | A non-nucleophilic organic base, useful for specific activated pyrazoles.[15] |
-
Modify the Alkylating Agent:
Problem 2: Low Reaction Yield
Low yields can be attributed to several factors, from incomplete reactions to undesired side products.
Troubleshooting Low Yields:
-
Incomplete Deprotonation of the Pyrazole NH:
-
Causality: The pyrazole nitrogen must be sufficiently nucleophilic to attack the alkylating agent. If the base is not strong enough to deprotonate the pyrazole, the reaction will be slow or may not proceed at all.
-
Action: Switch to a stronger base. If you are using K₂CO₃, consider trying NaH.[8]
-
-
Poor Reactivity of the Alkylating Agent:
-
Causality: The leaving group on the alkylating agent influences its electrophilicity.
-
Action: Improve the leaving group ability (e.g., switch from -Cl to -Br, -I, or a sulfonate like -OTs).[8] Be aware that some alkylating agents, such as methyl, allyl, and tert-butyl imidates, may not be reactive under certain conditions.[3][4]
-
-
Insufficient Reaction Time or Temperature:
-
Causality: The reaction kinetics may be slow under the current conditions.
-
Action: Monitor the reaction progress by TLC or LC-MS. If the starting material is consumed slowly, consider increasing the temperature or extending the reaction time.
-
Problem 3: Formation of a Dialkylated Quaternary Salt
This side reaction occurs when the N-alkylated pyrazole product reacts further with the alkylating agent.
Mitigating Dialkylation:
-
Control Stoichiometry:
-
Causality: Using an excess of the alkylating agent increases the likelihood of a second alkylation event.
-
Action: Use no more than 1.0-1.1 equivalents of the alkylating agent relative to the pyrazole.
-
-
Slow Addition of the Alkylating Agent:
-
Causality: A high instantaneous concentration of the alkylating agent can promote dialkylation.
-
Action: Add the alkylating agent dropwise to the reaction mixture, especially if the reaction is exothermic.
-
-
Lower Reaction Temperature:
-
Causality: Higher temperatures can increase the rate of the undesired second alkylation.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using NaH
This protocol is a common starting point for achieving N1-alkylation, particularly when steric factors favor this isomer.
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This method is advantageous for its mild and neutral reaction conditions.[11]
Caption: Experimental workflow for the Mitsunobu reaction.
-
Dissolve the pyrazole (1.0 eq.), the desired alcohol (1.1-1.2 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring for completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography to separate the N-alkylated pyrazole from triphenylphosphine oxide and the hydrazine byproduct.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Imperial College London. Alkylation of pyrazolones via the Mitsunobu reaction.
- LookChem. Alkylation of pyrazolones via the mitsunobu reaction.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.).
- Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- ResearchGate. Optimization of pyrazole N-alkylation conditions.
- ACS Publications. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- ResearchGate. Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ
- ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones.
- ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Beilstein Journals. Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives.
- Mitsunobu Reaction in My Chemistry: Lecture
- NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Reddit. N-methylation of pyrazole.
- Royal Society of Chemistry. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
addressing poor cell permeability of 4-Isopropyl-1H-pyrazol-3-amine analogs
A Guide for Senior Application Scientists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Isopropyl-1H-pyrazol-3-amine analogs. This guide is designed to provide expert insights and practical solutions to a common yet significant challenge encountered with this promising class of compounds: poor cell permeability. As Senior Application Scientists, we understand that overcoming this hurdle is critical to translating potent biochemical activity into meaningful cellular and, ultimately, clinical efficacy.
This center is structured into two main sections: a Troubleshooting Guide to address specific experimental roadblocks and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section is formatted to address problems you may be actively facing in the lab. Each entry starts with a common observation or problem, followed by a systematic approach to diagnose and resolve the issue.
Problem 1: My analog shows high target affinity in biochemical assays but is inactive in cell-based assays.
This is the most frequent issue reported and almost always points toward a permeability problem. Before extensive medicinal chemistry efforts are initiated, a structured diagnostic workflow is essential to confirm that poor membrane transit is the root cause.
Diagnostic Workflow & Solutions:
-
Confirm Compound Integrity: Ensure the compound is stable in the cell culture media for the duration of your assay. Perform a simple stability test by incubating the analog in media at 37°C, sampling at different time points (e.g., 0, 2, 6, 24 hours), and analyzing by LC-MS to check for degradation.
-
Assess General Permeability (PAMPA): The first step in permeability assessment should be a Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2] This cell-free assay specifically measures passive diffusion, providing a clean, baseline reading of your molecule's ability to cross a lipid membrane without the complexities of active transport.[1][2]
-
If PAMPA results are low (Pe < 1 x 10-6 cm/s): This strongly suggests that the compound's physicochemical properties are unfavorable for passive diffusion. Proceed to the "Medicinal Chemistry Strategies" section in the FAQs.
-
If PAMPA results are moderate to high (Pe > 1 x 10-6 cm/s): This is a more complex situation. The compound can passively diffuse across a simple membrane, which suggests that other factors are preventing it from reaching its intracellular target in a cellular context. The next logical step is to investigate active efflux.
-
-
Investigate Active Efflux (Caco-2 Assay): If passive diffusion is adequate, the compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove substances from the cell.[3][4][5] The Caco-2 permeability assay is the gold standard for this investigation.[6][7]
-
Perform a bi-directional Caco-2 assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[7][8]
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[8][9]
-
Solution for High Efflux:
-
Co-dosing with Inhibitors: To confirm the specific transporter, you can run the Caco-2 assay with known inhibitors like Verapamil (for P-gp).[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms its involvement.
-
Structural Modification: Medicinal chemistry efforts should focus on modifications that disrupt recognition by the efflux transporter. This can involve masking hydrogen bond donors or altering the overall charge distribution.[5][10]
-
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Diagnostic workflow for troubleshooting poor cellular activity.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of cell permeability and strategic approaches for improving your this compound analogs.
Q1: What are the key physicochemical properties governing the cell permeability of my pyrazole analogs?
The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a balance of several key physicochemical properties.[11][12] For pyrazole-based scaffolds, particular attention should be paid to the following:
-
Lipophilicity (logP): This measures a compound's affinity for a lipid-like environment versus an aqueous one. While some lipophilicity is required to enter the cell membrane, excessively high logP can cause the compound to become trapped in the lipid bilayer. A logP in the range of 1-3 is often a good starting point.
-
Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.[13][14] This property is a strong predictor of membrane permeability because polar groups must be desolvated to enter the hydrophobic membrane core. A higher PSA leads to a larger desolvation energy penalty, and thus, lower permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Related to PSA, the number of HBDs and HBAs is critical. Each hydrogen bond with water that must be broken for membrane entry costs energy.
-
Molecular Weight (MW): Larger molecules have more difficulty diffusing across the membrane.
These properties are famously summarized in Lipinski's Rule of Five , a set of guidelines used to evaluate the druglikeness of a compound for oral administration.[15][16]
| Parameter | Guideline (for good permeability) | Rationale |
| Molecular Weight (MW) | ≤ 500 Da | Smaller molecules diffuse more easily.[15][16] |
| Lipophilicity (logP) | ≤ 5 | Balances solubility and membrane partitioning.[15][16] |
| H-Bond Donors (HBD) | ≤ 5 | Minimizes the energy penalty of desolvation.[15][16] |
| H-Bond Acceptors (HBA) | ≤ 10 | Minimizes the energy penalty of desolvation.[15][16] |
| Polar Surface Area (PSA) | ≤ 140 Ų | A key predictor of membrane transport.[13][17] |
Q2: My analog violates Lipinski's rules. What are the most effective medicinal chemistry strategies to improve its permeability?
When initial analogs show poor permeability, a systematic medicinal chemistry approach is required. The goal is to modulate the key physicochemical properties without sacrificing target affinity.
Key Strategies:
-
Reduce Polar Surface Area (PSA) and H-Bond Count: This is often the most impactful strategy.[18][19]
-
Masking H-Bond Donors: The amine and pyrazole N-H groups are key H-bond donors. N-methylation or acylation can mask these groups, reducing the HBD count and increasing lipophilicity.[19] However, be mindful that these modifications can impact target binding.
-
Intramolecular Hydrogen Bonding (IMHB): Introduce functional groups that can form an internal hydrogen bond. This effectively "hides" polar groups from the solvent, reducing the effective PSA and the energy required for desolvation upon entering the membrane.[20]
-
-
Optimize Lipophilicity (logP):
-
The isopropyl group on your scaffold already provides a degree of lipophilicity. Systematically replacing it with other alkyl or cycloalkyl groups can help fine-tune the logP into the optimal range (1-3).
-
Be cautious of the "grease ball" effect. Excessively lipophilic compounds (logP > 5) often have poor solubility and can be sequestered in lipid membranes.[11]
-
-
Employ a Prodrug Approach: If modifications to the parent molecule compromise its activity, a prodrug strategy is an excellent alternative.[21][22][23][24] A prodrug is an inactive derivative that is converted into the active parent drug in vivo.
-
Mechanism: A lipophilic, enzyme-labile group (e.g., an ester or a carbamate) is attached to a polar functional group (like the amine) on your analog.[21][25] This promoiety masks the polar group, enhancing permeability. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active drug.[21][23]
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Medicinal chemistry strategies to enhance cell permeability.
Q3: What are the key differences between PAMPA and Caco-2 assays, and when should I use each?
Choosing the right assay at the right time is crucial for efficient drug discovery. PAMPA and Caco-2 are complementary assays that answer different questions.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Model System | Artificial lipid membrane infused on a filter support.[1][2] | Differentiated monolayer of human colorectal adenocarcinoma cells.[6][7] |
| Transport Measured | Passive Diffusion ONLY. [2] | Passive diffusion, active transport (uptake and efflux), and paracellular transport.[7] |
| Complexity & Cost | Simple, fast, low-cost, high-throughput.[26] | Complex, requires 21-day cell culture, higher cost, lower throughput.[6][9] |
| Primary Use Case | Early-stage screening to rank compounds based on passive permeability.[1] | Later-stage characterization to understand efflux liability and predict in vivo absorption.[7][8] |
| When to Use | First: To quickly identify compounds with fundamental passive permeability issues. | Second: For promising compounds that pass the PAMPA screen, to check for active efflux. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for conducting a PAMPA experiment to assess passive permeability.
Materials:
-
96-well filter plates (Donor plate, e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (high and low permeability)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4, containing 5% DMSO) to each well of the 96-well acceptor plate.[26]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor filter plate. Allow it to impregnate the filter for 5 minutes.[26]
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS/5% DMSO buffer to a final concentration of ~100-200 µM.[26]
-
Load Donor Plate: Add 150-200 µL of your compound solutions to the coated wells of the donor plate.[26]
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[26][27]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate equations, which account for volumes, surface area, and incubation time.
Protocol 2: Bi-directional Caco-2 Permeability Assay
This protocol outlines the steps for assessing both passive permeability and active transport using Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
TEER (Transepithelial Electrical Resistance) meter
-
Test compounds, controls, and efflux inhibitors (e.g., Verapamil)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[6][8]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. TEER values should be >200 Ω·cm² to ensure tight junctions have formed and the monolayer is intact.[28] You can also assess integrity using a paracellular marker like Lucifer Yellow.[9]
-
Prepare Transport Solutions: Prepare dosing solutions of your test compounds and controls in pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with warm transport buffer.
-
Add the dosing solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
On a separate set of wells, add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions.
-
Collect samples from the apical chamber.
-
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculation:
References
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Unknown Author. (n.d.). Caco2 assay protocol. Source not specified.
- R Discovery. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. R Discovery.
- OUCI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI.
- N-j D. Keeffe, et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
- National Center for Biotechnology Information (NCBI). (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
- ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience.
- Springer. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
- Spandidos Publications. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). Spandidos Publications.
- Wikipedia. (n.d.). Polar surface area. Wikipedia.
- National Center for Biotechnology Information (NCBI). (n.d.). The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis. PubMed Central.
- Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
- Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Open Education Alberta.
- National Center for Biotechnology Information (NCBI). (n.d.). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. PubMed Central.
- Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References. Taylor & Francis Online.
- Hilaris Publisher. (n.d.). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher.
- National Center for Biotechnology Information (NCBI). (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PubMed Central.
- Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray.
- National Center for Biotechnology Information (NCBI). (n.d.). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. PubMed Central.
- GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive.
- ResearchGate. (2025). P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: Modulation of chemotherapy resistance. ResearchGate.
- Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks.
- Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
- Semantic Scholar. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
- ResearchGate. (n.d.). Cell permeability beyond the rule of 5. ResearchGate.
- ResearchGate. (2025). What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate.
- Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols.
- Taylor & Francis Online. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia.
- Chemistry World. (2021). Ruling out the rule of five. Chemistry World.
- ResearchGate. (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate.
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.co.za [journals.co.za]
- 13. Polar surface area - Wikipedia [en.wikipedia.org]
- 14. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Troubleshooting Inconsistent Results in 4-Isopropyl-1H-pyrazol-3-amine Assays
Welcome to the technical support center for 4-Isopropyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies encountered during analytical and biological assays. As a substituted pyrazole, this compound possesses specific chemical characteristics that require careful consideration in experimental design to ensure data reproducibility and accuracy. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its behavior in experimental settings.
Q1: What are the key chemical properties of this compound that can affect assay consistency?
Understanding the molecule's structure is the first step in troubleshooting. Three key features of this compound are critical:
-
The Basic Amine Group (-NH2): The primary amine group makes the molecule basic. Its protonation state is highly dependent on the pH of the surrounding medium.[1] In acidic conditions (pH < pKa), it will exist in its protonated, charged form (R-NH3+), which is generally more water-soluble. In neutral or basic conditions (pH > pKa), it will be in its neutral, uncharged form (R-NH2), which is more lipophilic. This pH-dependent behavior directly impacts its solubility, its interaction with biological targets, and its retention characteristics in chromatography.[1]
-
The Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms.[2] The ring system contributes to the molecule's overall properties, including its potential for π–π stacking interactions and its role as a bioisostere in drug design, which can enhance solubility and lipophilicity.[2] Pyrazole rings can also undergo tautomerization, which may influence how the molecule interacts with analytical columns or biological targets.[2]
-
Potential for Degradation: Pyrazole derivatives can exhibit varying stability.[3] The consistency of your results may be compromised if the compound degrades in your sample solvent, assay buffer, or even during storage. Factors like pH, temperature, and light exposure can contribute to degradation.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 151521-49-2 | [4][5] |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Appearance | Varies; often a solid | N/A |
| Boiling Point | ~295.8 °C at 760 mmHg | [5] |
Section 2: Troubleshooting Analytical Inconsistency (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and concentration of small molecules. Inconsistent HPLC data is a common challenge. The following workflow and FAQs address the most frequent issues.
Caption: HPLC Troubleshooting Workflow.
Q2: My retention times are shifting between runs. What's the cause?
Retention time (RT) instability is a classic sign that a core parameter of your method is fluctuating. For a basic compound like this compound, the most likely culprit is the mobile phase pH.
-
Causality: In reverse-phase HPLC, the protonated (charged) form of the amine is more polar and will elute earlier. The neutral form is less polar and will be retained longer on the column. If your mobile phase is not adequately buffered, small changes in its pH will cause significant shifts in the equilibrium between the charged and neutral forms of your molecule, leading directly to RT drift.
Table 2: Troubleshooting Retention Time Shifts
| Potential Cause | Recommended Action | Scientific Rationale |
| Mobile Phase pH Fluctuation | Prepare a fresh mobile phase using a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM. Ensure the pH is at least 1.5-2 units away from the compound's pKa. | Buffers resist pH changes, ensuring a consistent protonation state of the analyte and therefore stable retention. |
| Inconsistent Mobile Phase Composition | If mixing solvents online, prime each line separately to remove bubbles. Consider pre-mixing the mobile phase manually to rule out proportioning valve issues.[6] | Inaccurate solvent ratios alter the eluting strength of the mobile phase, causing all peaks to shift.[7] |
| Flow Rate Fluctuation | Check for system leaks (especially at fittings). Degas solvents thoroughly to prevent air bubbles in the pump. | Leaks or bubbles cause the actual flow rate to be lower or more variable than the setpoint, increasing retention times.[7] |
| Column Temperature Changes | Use a column oven to maintain a constant temperature. | Retention is temperature-dependent. Even minor fluctuations in ambient lab temperature can cause RT drift. |
| Insufficient Column Equilibration | Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection. | The column stationary phase needs to fully equilibrate with the mobile phase to provide a consistent chemical environment for separation. |
Q3: I'm seeing poor peak shapes (tailing, fronting, or splitting). Why?
Poor peak shape compromises resolution and integration accuracy. For this compound, peak tailing is a common issue.
-
Causality (Peak Tailing): Peak tailing for basic compounds often results from secondary interactions between the positively charged amine group and residual acidic silanol groups on the surface of the silica-based column packing. A portion of the analyte molecules "stick" to these sites, eluting later than the main band.
-
Causality (Peak Fronting/Splitting): This is frequently caused by injecting the sample in a solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase.[8] The sample doesn't adsorb cleanly onto the column head, causing a portion to travel down the column prematurely.[9]
Recommended Actions:
-
Match Sample Solvent to Mobile Phase: The single most effective way to prevent peak distortion is to dissolve your sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent possible that still dissolves the compound.
-
Reduce Sample Load: Overloading the column can saturate the stationary phase, leading to broad or fronting peaks.[7] Try injecting a 1:10 dilution of your sample to see if the peak shape improves.
-
Check Column Health: A void at the column inlet can cause peak splitting. This can be diagnosed by reversing the column and observing the peak shape. If it improves, the column is damaged and should be replaced. Using a guard column is highly recommended to protect the analytical column from contaminants.[8]
Q4: The peak area/height for my compound is inconsistent or decreasing over time. What should I check?
Variable peak area points to issues with the quantity of analyte being detected, which can stem from the sample itself or the HPLC system.
-
Causality: Inconsistency can arise from inaccurate injections, degradation of the compound in the autosampler, or incorrect detector settings.[7][9]
Recommended Actions:
-
Verify Injection Precision: Manually inspect the injector syringe for air bubbles. Run a series of 5-6 replicate injections of a stable standard. If the relative standard deviation (RSD) of the peak area is >2%, this points to a problem with the injector.
-
Assess Sample Stability: Prepare a sample and inject it immediately, then re-inject the same vial after several hours (e.g., 4, 8, and 24 hours) while it sits in the autosampler. A progressive decrease in peak area indicates the compound is degrading in your chosen solvent at the autosampler's temperature. If this occurs, consider using a cooled autosampler or preparing samples immediately before injection.
-
Check Detector Settings: Ensure you are using the correct wavelength for maximum absorbance (λmax) of this compound. An incorrect wavelength can lead to low sensitivity and higher baseline noise.[9]
Section 3: Troubleshooting Biochemical & Cell-Based Assay Inconsistency
In biological assays, the interaction between the compound and the complex assay environment introduces new variables.
Caption: Biochemical Assay Troubleshooting Workflow.
Q5: Why is my blank/negative control showing a high signal?
A high background signal obscures the true result and reduces the dynamic range of the assay.
-
Causality: This can be caused by contaminated reagents or by the test compound itself interfering with the detection method.[10] For example, some compounds are autofluorescent and will emit light in a fluorescence-based assay, creating a false-positive signal.
Recommended Actions:
-
Check Reagents: Prepare fresh buffers and solutions using high-purity water and reagents.[10] Test each component individually to isolate the source of contamination.
-
Run a Compound Interference Control: Prepare a well containing only the assay buffer and your compound at its highest test concentration (without the enzyme or detection reagents). Read the plate. A high signal in this well confirms that your compound interferes with the assay readout.
Q6: My positive control is working, but this compound gives a weak or no signal. What's wrong?
This common scenario points toward a compound-specific issue rather than a general assay failure.
-
Causality: The most probable causes are poor solubility of the compound in the aqueous assay buffer, or an inappropriate buffer pH that renders the compound inactive. The protonation state of the amine can be critical for binding to a biological target; some targets prefer the neutral form, while others require the charged form for an ionic interaction.[1]
Recommended Actions:
-
Verify and Optimize Solubility: Perform a visual solubility test (see Protocol 3). If the compound is not fully dissolved, the effective concentration is unknown and results will be inconsistent. Consider adding a small percentage (e.g., 0.5-1%) of a co-solvent like DMSO, but always run a vehicle control to ensure the solvent itself doesn't affect the assay.
-
Test Different Buffer pHs: If the target protein is stable across a pH range, testing your compound at different pH values (e.g., pH 6.5, 7.4, and 8.0) can be highly informative. A dramatic change in activity with pH suggests that the protonation state is critical for its mechanism of action.
-
Check Reagent Compatibility: Ensure that no components in your assay buffer (e.g., reducing agents like DTT) are reacting with and inactivating your compound.
Q7: I'm observing high variability between replicate wells. How can I improve precision?
-
Causality: This is almost always due to technical execution, such as inaccurate pipetting, temperature gradients across the microplate, or incomplete mixing of reagents.[10]
Recommended Actions:
-
Refine Pipetting Technique: Ensure pipettes are calibrated. For small volumes, use the reverse pipetting technique to improve accuracy. When adding a reagent to the entire plate, use a multichannel pipette to minimize timing differences between wells.[10]
-
Mitigate Plate "Edge Effects": The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To avoid this, do not use the outermost wells for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Ensure Thorough Mixing: After adding the compound or reagents, gently mix the plate on an orbital shaker for 30-60 seconds to ensure a homogenous solution in each well.
Section 4: Key Experimental Protocols
Protocol 1: HPLC Mobile Phase Preparation and System Equilibration
-
Solvent Selection: Use only HPLC-grade solvents (e.g., acetonitrile, methanol) and high-purity water (18.2 MΩ·cm).
-
Buffer Preparation: Prepare a 10-20 mM aqueous buffer stock (e.g., ammonium acetate or potassium phosphate). Adjust the pH to the desired value using a calibrated pH meter.
-
Final Mobile Phase: Mix the aqueous buffer and organic solvent in the desired ratio. For example, for a 70:30 (A:B) mobile phase, combine 700 mL of the aqueous buffer with 300 mL of acetonitrile.
-
Degassing: Degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration to remove dissolved gases.[7]
-
System Equilibration: Install the column and flush the system with the mobile phase at a typical flow rate (e.g., 1.0 mL/min) for at least 15 minutes or until the baseline on the detector is stable and flat.
Protocol 2: Sample Preparation for HPLC Analysis
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMSO or methanol) at a known concentration (e.g., 10 mg/mL).
-
Working Solution: Dilute the stock solution to the final desired concentration using the HPLC mobile phase as the diluent. This is the most critical step to prevent solvent mismatch effects.
-
Filtration: Filter the final sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[6]
-
Transfer: Transfer the filtered sample to an appropriate HPLC vial for injection.
Protocol 3: Performing a Compound Solubility Test for Biochemical Assays
-
Preparation: In a clear microfuge tube or glass vial, add the same aqueous buffer used in your biochemical assay.
-
Compound Addition: Add your compound from a concentrated stock (e.g., 10 mM in DMSO) to the buffer to achieve the highest concentration you plan to test in the assay. Ensure the final DMSO concentration matches what you will use in the experiment (e.g., 1%).
-
Incubation: Vortex the solution briefly and let it sit at the same temperature as your assay (e.g., room temperature or 37°C) for 15-30 minutes.
-
Visual Inspection: Hold the tube against a dark background and shine a light through it. Look for any signs of cloudiness, precipitate, or particles. A perfectly clear solution indicates good solubility at that concentration. If it is not clear, the compound has precipitated.
-
Action: If precipitation is observed, you must either lower the test concentration or investigate other formulation strategies (e.g., use of co-solvents or excipients).
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- LookChem. (n.d.). Cas 151521-49-2, this compound.
- MicroSolv Technology Corporation. (2020). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-1-amine. National Center for Biotechnology Information.
- HALO Chromatography. (n.d.). LC Chromatography Troubleshooting Guide.
- Restek. (2014). Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes.
- Jamila, S., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports.
- ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Nitsche, C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
- Laboratory Medicine User Manual. (2015). INTERFERENCES.
- Agilent Technologies. (n.d.). AA Troubleshooting and Maintenance Guide.
- Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
- SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems.
- ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development.
- Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.
- Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
- Ramsay, R. R., et al. (2007). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Journal of Neural Transmission.
- Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Toxicity of 4-Isopropyl-1H-pyrazol-3-amine in Cell Culture
Welcome to the technical support center for researchers utilizing 4-Isopropyl-1H-pyrazol-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your cell culture experiments. As a compound with potential antiproliferative and cytotoxic properties, understanding and managing its effects is critical for obtaining reliable and reproducible data.
I. Understanding the Compound: A Primer for the Bench Scientist
This compound belongs to the pyrazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many pyrazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antioxidant agents.[1][2] The cytotoxic effects of some pyrazoles are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][4][5]
Given its chemical structure, it is prudent to handle this compound as a potentially hazardous substance. According to its safety profile, it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
II. Troubleshooting Guide: From Unexpected Cell Death to Inconsistent Results
This section addresses common problems encountered when working with this compound in cell culture.
Problem 1: Massive Cell Death Observed Even at Low Concentrations
Possible Cause: This could be due to several factors ranging from the compound's high intrinsic toxicity in your specific cell line to issues with its preparation and delivery.
Troubleshooting Workflow:
Caption: Workflow for determining the IC50 value using an MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock. A common approach is to use a logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) to cover a broad concentration range. [7]3. Cell Treatment: Add the compound dilutions to the appropriate wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium + highest DMSO concentration).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [8][9]6. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [8][10]7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value. [11]
B. Investigating the Mechanism of Cell Death
Since many pyrazole derivatives induce apoptosis, it is a primary mechanism to investigate. [4][5]The Annexin V assay can distinguish between healthy, apoptotic, and necrotic cells. [3][12][13][14][15] Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. [13]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [13][15]5. Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive. [13] Distinguishing Apoptosis from Necrosis Morphologically:
-
| Feature | Apoptosis | Necrosis |
| Cell Size | Shrinkage | Swelling (oncosis) |
| Plasma Membrane | Blebbing, but remains intact initially | Rupture and loss of integrity |
| Nuclear Changes | Chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis) | No distinct nuclear changes initially |
| Cellular Content | Packaged into apoptotic bodies | Released into the extracellular space, causing inflammation |
| Observation | Individual cells or small clusters affected | Affects contiguous groups of cells |
| References:[1][2][6][16][17] |
IV. Strategies for Mitigating Toxicity
If the goal is to study other effects of the compound at non-toxic concentrations, the following strategies can be employed to reduce cytotoxicity.
Co-treatment with Antioxidants
Some pyrazole derivatives are known to exert their effects through the generation of reactive oxygen species (ROS). [2]Co-treatment with an antioxidant may mitigate this.
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione. A starting concentration range to test would be 1-10 mM, added to the culture medium along with the compound.
-
Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that protects cell membranes from peroxidation. [18][19]Due to its poor water solubility, it is often used as α-tocopherol acetate or phosphate. A starting concentration range to test is 10-100 µM. [20]
Optimization of Serum Concentration
Serum proteins can bind to compounds, reducing their bioavailable concentration. [21]
-
Experiment: If you observe high toxicity, consider performing your experiments with a slightly higher serum concentration (e.g., increasing from 10% to 15% FBS). Conversely, if you are not observing an expected effect, reducing the serum concentration might increase the compound's bioavailability.
-
Caution: Be aware that altering serum concentration can also affect cell growth and health, so appropriate controls are essential.
V. Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my initial experiments? A1: Without prior data, a broad range dose-response experiment is recommended. A good starting point is a logarithmic dilution series from 100 µM down to 1 nM. This wide range will help you quickly identify the active concentration window for your specific cell line. [7] Q2: How do I prepare a stock solution of this compound? A2: Due to its poor aqueous solubility, high-purity DMSO is the recommended solvent for preparing a concentrated stock solution (e.g., 10-20 mM). [22][23][24]Weigh the compound accurately, dissolve it in the appropriate volume of DMSO, and store it in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. [25] Q3: My MTT assay results don't match what I see under the microscope. Why? A3: This can happen because the MTT assay measures metabolic activity, not just cell number or membrane integrity. [26]A compound could inhibit mitochondrial function without immediately causing cell lysis, leading to a low MTT reading while cells still appear intact. It is always good practice to complement viability assays with direct microscopic observation and consider using a different assay that measures a different endpoint, such as the LDH release assay which measures membrane integrity. [4][27][28][29][30] Q4: Can this compound be more toxic to cancer cells than normal cells? A4: It is possible. Many pyrazole derivatives are investigated for their anticancer properties, and some have shown selective cytotoxicity towards cancer cells. [3][5]To determine this, you would need to test the compound in parallel on a cancerous cell line and a relevant non-cancerous or "normal" cell line.
Q5: What are the key controls I must include in my experiments? A5: For any cytotoxicity experiment, you should always include:
-
Untreated Control: Cells cultured in medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This ensures that the solvent itself is not causing toxicity.
-
Positive Control (for mechanistic assays): A known inducer of the effect you are studying (e.g., a known apoptotic agent like staurosporine for an Annexin V assay).
VI. References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. 2011-11-17.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
-
Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. NIH.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
-
MTT Cell Proliferation Assay. ATCC.
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. NIH.
-
LDH cytotoxicity assay. Protocols.io. 2024-12-11.
-
Technical Support Center: Investigating Inconsistent IC50 Values. Benchchem.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025-12-24.
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biogene.
-
LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. 2024-07-20.
-
LDH Cytotoxicity Assay Kit. Cayman Chemical.
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School.
-
DMSO usage in cell culture. LifeTein. 2023-02-01.
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate.
-
LDH Assay. Cell Biologics Inc..
-
Technical Support Center: Troubleshooting Inconsistent IC50 Values for Antitrypanosomal Agents. Benchchem.
-
Cell Viability Assays. NCBI Bookshelf. 2013-05-01.
-
Morphological criteria to distinguish cell death induced by apoptotic and necrotic treatments. Scientific Reports. 2025-08-07.
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
-
Morphological and cytochemical determination of cell death by apoptosis. PMC.
-
Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed.
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. 2025-09-17.
-
Vitamin E, Tocopherol, in Cell Culture. Sigma-Aldrich.
-
Protein analysis of mammalian cells in monolayer culture using the bicinchoninic assay. PubMed.
-
Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
-
Necrosis and apoptosis: morphological features and signaling pathways.... ResearchGate.
-
BCA Protein Assay Kit. Protein quantification. (ab102536). Abcam.
-
Current status of pyrazole and its biological activities. PMC.
-
Protein Quantification: BCA Assay. QB3 Berkeley.
-
Preparing Stock Solutions. PhytoTech Labs.
-
Protocol for Bicinchoninic Acid (BCA) Protein Assay. Creative Proteomics.
-
Compound Handling Instructions. MCE.
-
Pierce BCA Protein Assay Kit User Guide (Pub.No. MAN0011430 C00). Thermo Fisher Scientific. 2015-10-15.
-
General Protocol for Characterization of a Novel Compound in Cell Culture. Benchchem.
-
Effects of Vitamin E Supplementation on Antioxidant, Inflammatory Biomarker, and Cell Viability of Peripheral Blood Mononuclear. J-Stage.
-
Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
-
Vitamin E in stem cell culture. Vitamin E is a potent lipid-soluble... ResearchGate.
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. 2013-11-28.
-
Does Vitamin E Protect Against Hepatic Oxidative Stress During Alcohol Metabolism in Rodent Liver Cell Lines? - An EPR Study. Herald Scholarly Open Access.
-
Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures. PubMed Central.
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry.
-
How can I decide chemical concentration for design of IC50 assay? ResearchGate. 2021-02-02.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. clyte.tech [clyte.tech]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. kumc.edu [kumc.edu]
- 16. Morphological and cytochemical determination of cell death by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. heraldopenaccess.us [heraldopenaccess.us]
- 21. iifiir.org [iifiir.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LDH cytotoxicity assay [protocols.io]
- 29. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 30. cellbiologics.com [cellbiologics.com]
Technical Support Center: Scaling Up 4-Isopropyl-1H-pyrazol-3-amine Production
Welcome to the technical support center for the synthesis and scale-up of 4-Isopropyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important building block from bench-scale to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a robust, efficient, and safe scale-up process.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the cyclocondensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[1] A common and classical method for pyrazole ring formation is the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2] The presence of the isopropyl group at the 4-position and the amino group at the 3-position introduces specific challenges regarding regioselectivity, impurity profiles, and purification upon scale-up.
This guide will address these challenges in a practical, question-and-answer format, drawing upon established principles of process chemistry and pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key starting materials?
A1: The most prevalent and industrially viable route is the condensation of a suitably substituted β-ketonitrile, namely 3-cyano-4-methyl-2-pentanone, with hydrazine hydrate. This approach is favored due to the relative availability of the starting materials and the straightforward nature of the cyclization reaction. The key starting materials are:
-
3-Cyano-4-methyl-2-pentanone: This β-ketonitrile is the core building block containing the isopropyl group and the nitrile functionality that will form the pyrazole ring.
-
Hydrazine hydrate: This is the source of the two adjacent nitrogen atoms in the pyrazole ring.
An alternative, though less common, approach could involve the reaction of α,β-unsaturated ketones with hydrazine derivatives.[3][4]
Q2: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?
A2: Safety is paramount during scale-up. The primary hazards associated with the synthesis of this compound include:
-
Hydrazine Hydrate: It is a corrosive, flammable, and toxic substance. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.
-
This compound: The final product itself is classified as harmful if swallowed or inhaled and can cause serious eye irritation.[5]
-
Reaction Exotherm: The condensation reaction can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. Proper temperature control and monitoring are crucial to prevent runaway reactions.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any work.[6][7]
Q3: How can I monitor the progress of the reaction effectively?
A3: For effective reaction monitoring, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for accurate determination of conversion and the formation of any impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals in aliquots taken from the reaction mixture.[8]
Troubleshooting Guide
Problem 1: Low Yield and Incomplete Conversion
Q: My reaction is stalling, and I'm observing a low yield of this compound. What are the potential causes and how can I improve the conversion?
A: Low yields and incomplete conversion are common challenges during scale-up. Here’s a systematic approach to troubleshoot this issue:
-
Cause 1: Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and hot spots, hindering the reaction.
-
Solution: Ensure you are using an appropriately sized overhead stirrer with a suitable impeller design (e.g., pitched-blade turbine) to maintain a homogenous reaction mixture.
-
-
Cause 2: Poor Temperature Control: The reaction may have a specific optimal temperature range. Deviations from this can slow down the reaction rate.
-
Solution: Implement a robust temperature control system (e.g., a jacketed reactor with a circulating bath) to maintain the desired temperature throughout the reaction.
-
-
Cause 3: Reagent Quality: The purity of your starting materials, especially the β-ketonitrile, is critical. Impurities can interfere with the reaction.
-
Solution: Ensure your starting materials meet the required purity specifications. If necessary, purify the starting materials before use.
-
-
Cause 4: Incorrect Stoichiometry: An incorrect molar ratio of hydrazine to the β-ketonitrile can lead to incomplete conversion.
-
Solution: Carefully verify the molar ratios of your reagents. A slight excess of hydrazine hydrate is sometimes used to drive the reaction to completion, but a large excess can complicate purification.
-
Problem 2: Formation of Impurities and Side Products
Q: I am observing significant impurity peaks in my HPLC analysis. What are the likely side reactions, and how can I minimize them?
A: The formation of byproducts is a frequent issue in pyrazole synthesis, especially with asymmetrically substituted precursors.[8]
-
Cause 1: Regioisomer Formation: While the reaction of 3-cyano-4-methyl-2-pentanone with hydrazine should theoretically yield the desired 3-amino-4-isopropyl-1H-pyrazole, the formation of the 5-amino isomer is a possibility, although sterically less favored. The Knorr pyrazole synthesis is known to sometimes produce a mixture of regioisomers with unsymmetrical 1,3-dicarbonyl compounds.[9]
-
Solution:
-
pH Control: The pH of the reaction medium can influence the regioselectivity of the cyclization. Experiment with slight adjustments to the pH to favor the formation of the desired isomer.
-
Temperature Profile: A carefully controlled temperature profile can also influence the kinetic versus thermodynamic product distribution.
-
-
-
Cause 2: Dimerization or Polymerization: Under certain conditions, hydrazine or the product itself can undergo side reactions.
-
Solution:
-
Controlled Addition: Add the hydrazine hydrate slowly and at a controlled temperature to the reaction mixture to minimize localized high concentrations.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
-
Cause 3: Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, leading to impurities.
-
Solution: Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion.
-
Problem 3: Challenges in Product Isolation and Purification
Q: The work-up and purification of this compound are proving difficult on a larger scale. What are the recommended procedures?
A: Scalable purification is crucial for achieving the desired product quality.
-
Challenge 1: Product is an oil or low-melting solid.
-
Solution: Crystallization via Salt Formation. A highly effective method for purifying pyrazoles is through the formation of acid addition salts.[10][11]
-
Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add an acid (e.g., hydrochloric acid, sulfuric acid) to precipitate the corresponding salt.
-
The salt can then be isolated by filtration and washed with a cold solvent to remove impurities.
-
The free base can be regenerated by treating the salt with a base (e.g., sodium bicarbonate, sodium hydroxide).
-
-
-
Challenge 2: Presence of closely related impurities.
-
Solution: Recrystallization. If a suitable solvent system can be identified, recrystallization is a cost-effective method for achieving high purity.[8] Experiment with various solvent mixtures to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
-
-
Challenge 3: Amine functionality causing issues with chromatography. The basicity of the amino group can lead to streaking on silica gel columns.[8]
-
Solution: Column Chromatography with a modifier. If chromatography is necessary, consider adding a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent to improve the peak shape and separation. However, for large-scale production, chromatography is often less desirable due to cost and solvent usage.
-
Experimental Workflow Diagrams
Synthesis and Work-up Workflow
Caption: General workflow for the synthesis and initial work-up of this compound.
Purification Workflow: Crystallization via Salt Formation
Caption: Recommended purification workflow using crystallization via acid addition salt formation.
Quantitative Data Summary
| Parameter | Bench Scale (e.g., 1-10 g) | Scale-up (e.g., 100 g - 1 kg) | Key Considerations for Scale-up |
| Reaction Time | 4-8 hours | 6-12 hours | Slower reagent addition and heat transfer can increase time. |
| Typical Yield | 75-85% | 65-80% | Yields may decrease slightly due to transfer losses and less ideal conditions. |
| Purity (Crude) | 85-95% | 80-90% | Potential for increased side products. |
| Purity (Purified) | >98% | >98% | Robust purification method is critical. |
Conclusion
Scaling up the production of this compound presents a unique set of challenges that can be overcome with a systematic and well-informed approach. By anticipating potential issues with reaction kinetics, impurity formation, and purification, researchers can develop a robust and efficient process. This guide provides a foundation for troubleshooting and optimizing your scale-up efforts. For further, specific inquiries, please do not hesitate to contact our technical support team.
References
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Google Patents.
- ChemicalBook. (2025, July 5).
- Benchchem.
- PubChem. This compound | C6H11N3 | CID 19002201.
- Benchchem.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- LookChem. Cas 151521-49-2,this compound.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Sigma-Aldrich. (2025, November 6).
- NIH. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC.
- ACS Publications.
- MDPI. (2023, September 5).
- ResearchGate. (2025, August 10).
- ChemicalBook. (2025, July 4). This compound | 151521-49-2.
- Slideshare. Unit 4 Pyrazole | PDF.
- NIH.
- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (2025, August 10). Recent Developments in the Chemistry of Pyrazoles | Request PDF.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
- RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
- CUTM Courseware. pyrazole.pdf.
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- NIH.
- ResearchGate. Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5.
- HAL Open Science.
- PubMed. (2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles.
- Der Pharma Chemica.
- [Ce(L-Pro)2]2 (Oxa)
- Asian Journal of Chemistry.
- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- MDPI.
- Benchchem. Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis.
- ResearchGate. Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.
- ChemScene. 1-Isopropyl-5-methyl-1h-pyrazol-4-amine.
- NIH. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- MDPI. (2024, June 10). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
resolving ambiguous spectroscopic data of 4-Isopropyl-1H-pyrazol-3-amine
Welcome to the Technical Support Center for Spectroscopic Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting spectroscopic data for 4-Isopropyl-1H-pyrazol-3-amine .
Introduction: The Challenge of Ambiguity
This compound is a versatile building block in pharmaceutical and fine chemical synthesis.[1][2] However, its structural features, particularly the potential for tautomerism inherent to 3(5)-aminopyrazoles, can lead to ambiguous spectroscopic data.[3][4][5] This guide provides a structured approach to resolving these ambiguities, ensuring accurate structural elucidation and data integrity.
Frequently Asked Questions (FAQs)
FAQ 1: Why are my ¹H NMR signals for the pyrazole ring protons and NH protons broad or difficult to assign?
Broadening of N-H and adjacent C-H signals in the ¹H NMR spectrum of N-unsubstituted pyrazoles is a common phenomenon.[6] This is often due to:
-
Prototropic Tautomerism: 3(5)-aminopyrazoles can exist as two rapidly interconverting annular tautomers: the 3-amino and 5-amino forms.[3][4][5] This exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to broadened signals for the protons involved (N-H and ring C-H).
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of adjacent protons, leading to signal broadening.
-
Intermolecular Proton Exchange: Exchange of the N-H protons with trace amounts of water or other protic impurities in the NMR solvent can also lead to signal broadening.
FAQ 2: I am observing unexpected peaks in my mass spectrum. What could be the cause?
Beyond the expected molecular ion peak (M⁺) for C₆H₁₁N₃ (m/z ≈ 125.10), other signals may arise from:
-
Fragmentation: The isopropyl group is prone to fragmentation, leading to the loss of a methyl group (M-15) or the entire isopropyl group (M-43).
-
Impurities: Residual starting materials or by-products from the synthesis can contribute to unexpected peaks. Common synthetic routes for aminopyrazoles involve the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[7]
-
Dimerization or Adduct Formation: Under certain ionization conditions, the molecule may form dimers or adducts with solvent molecules.
FAQ 3: My IR spectrum shows broad absorption bands in the N-H stretching region. How can I interpret this?
The N-H stretching region (typically 3100-3500 cm⁻¹) in the IR spectrum of this compound can be complex due to:
-
Multiple N-H Bonds: The molecule has both an amine (-NH₂) group and a pyrazole N-H bond. These will have distinct, but potentially overlapping, stretching frequencies.
-
Hydrogen Bonding: Intermolecular hydrogen bonding between the pyrazole N-H and the amino group of neighboring molecules can lead to significant broadening of the absorption bands.
-
Tautomerism: The different tautomers may exhibit slightly different N-H stretching frequencies, contributing to the overall complexity of the spectral region.[4]
Troubleshooting Guides
Problem 1: Ambiguous ¹H and ¹³C NMR assignments due to tautomerism.
The primary challenge in the NMR spectroscopy of this compound is the presence of two tautomeric forms, which can coexist in solution.[3][5] Theoretical studies and experimental data on related 3(5)-aminopyrazoles suggest that the 3-amino tautomer is generally more stable than the 5-amino tautomer.[4][5] However, the equilibrium can be influenced by the solvent and substituents.[6]
Caption: Workflow for resolving tautomeric ambiguity in this compound.
1. Variable Temperature (VT) NMR Spectroscopy:
-
Rationale: By lowering the temperature, the rate of tautomeric interconversion can be slowed down. If the exchange is slow enough on the NMR timescale, separate signals for each tautomer may be observed.[5] Conversely, increasing the temperature can cause the signals to coalesce into sharp, averaged peaks.
-
Protocol:
-
Prepare a sample of this compound in a suitable deuterated solvent with a wide temperature range (e.g., DMSO-d₆ or toluene-d₈).
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Gradually decrease the temperature in 10-20 K increments, acquiring a spectrum at each step until the solvent freezes or significant signal sharpening/splitting is observed.
-
If no resolution is achieved at low temperatures, gradually increase the temperature from room temperature in 20 K increments, acquiring a spectrum at each step.
-
2. 2D NMR Spectroscopy (NOESY/ROESY):
-
Rationale: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons. This can help to differentiate between tautomers by observing correlations between the pyrazole N-H proton and substituents on the ring. For the 3-amino tautomer, an NOE would be expected between the N1-H and the C5-H, while for the 5-amino tautomer, an NOE might be observed between the N1-H and the isopropyl group at C4.
-
Protocol:
-
Prepare a concentrated sample of the compound in a deuterated solvent.
-
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms).
-
Process the data and look for key cross-peaks that can differentiate the tautomers.
-
3. ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
-
Rationale: This powerful technique allows for the observation of correlations between protons and nitrogen atoms over two to three bonds. By observing the correlation of the pyrazole N-H proton to the ring carbons, the position of the protonated nitrogen can be definitively assigned.
-
Protocol:
-
This experiment requires a spectrometer equipped with an inverse-detection probe capable of ¹⁵N observation.
-
Prepare a concentrated sample.
-
Acquire a ¹H-¹⁵N HMBC spectrum. The long-range coupling constants (²JNH, ³JNH) are typically in the range of 2-5 Hz.
-
Analyze the correlations to determine the connectivity between the N-H proton and the pyrazole ring carbons.
-
4. Chemical Derivatization:
-
Rationale: By reacting the pyrazole with an electrophile (e.g., an alkylating or acylating agent), the tautomeric equilibrium can be "locked" into a single, stable derivative. The structure of the derivative can then be unambiguously determined, providing insight into the predominant tautomer of the starting material.
-
Protocol (N-Methylation Example):
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF or DMF).
-
Add a mild base (e.g., K₂CO₃) followed by a methylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction and purify the product(s) by column chromatography.
-
Characterize the resulting N-methylated pyrazole(s) by NMR. The position of the methyl group will indicate the more nucleophilic nitrogen in the starting tautomeric mixture.
-
Problem 2: Overlapping signals in the ¹H NMR spectrum.
The aliphatic region of the ¹H NMR spectrum can be crowded due to the isopropyl methine and methyl protons.
Caption: Workflow for resolving overlapping signals in the ¹H NMR spectrum.
1. Utilize a Higher Field NMR Spectrometer:
-
Rationale: Higher magnetic field strengths increase the chemical shift dispersion, which can resolve overlapping signals.
-
Protocol: Re-run the ¹H NMR spectrum on a higher field instrument (e.g., 500 MHz or greater).
2. Change the Deuterated Solvent:
-
Rationale: The chemical shifts of protons are influenced by the solvent.[6] Changing from a non-polar solvent (like CDCl₃) to a polar one (like DMSO-d₆) or an aromatic one (like benzene-d₆) can alter the relative positions of signals, potentially resolving overlaps.
-
Protocol: Prepare new NMR samples in different deuterated solvents and acquire the spectra.
3. 2D Correlation Spectroscopy (COSY):
-
Rationale: A COSY spectrum shows correlations between protons that are coupled to each other. This can help to trace the connectivity within the isopropyl group and distinguish its signals from other nearby resonances.
-
Protocol:
-
Acquire a standard 2D ¹H-¹H COSY spectrum.
-
Identify the cross-peak between the isopropyl methine proton and the methyl protons.
-
4. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
-
Rationale: An HSQC spectrum correlates protons directly to the carbons to which they are attached. This is a definitive way to assign proton signals if the corresponding carbon signals are resolved in the ¹³C NMR spectrum.
-
Protocol:
-
Acquire a standard 2D ¹H-¹³C HSQC spectrum.
-
Correlate the proton signals in the overlapping region to their corresponding carbon signals.
-
Expected Spectroscopic Data
The following table summarizes the expected ranges for the key spectroscopic signals of this compound, based on data for similar pyrazole derivatives.[8][9][10][11][12][13][14][15]
| Technique | Signal | Expected Chemical Shift / Wavenumber / m/z | Notes |
| ¹H NMR | Isopropyl -CH₃ | δ 1.1 - 1.3 ppm (doublet) | |
| Isopropyl -CH | δ 2.8 - 3.2 ppm (septet) | ||
| Pyrazole C5-H | δ 5.5 - 6.0 ppm (singlet) | Position can vary significantly with tautomerism and solvent. | |
| -NH₂ | δ 3.5 - 5.5 ppm (broad singlet) | Chemical shift is concentration and solvent dependent. | |
| Pyrazole N-H | δ 8.0 - 12.0 ppm (broad singlet) | Chemical shift is highly variable. | |
| ¹³C NMR | Isopropyl -CH₃ | δ 22 - 25 ppm | |
| Isopropyl -CH | δ 25 - 30 ppm | ||
| Pyrazole C4 | δ 115 - 125 ppm | ||
| Pyrazole C5 | δ 90 - 100 ppm | Chemical shifts of C3 and C5 are sensitive to tautomerism.[6] | |
| Pyrazole C3 | δ 145 - 155 ppm | ||
| IR | N-H Stretch (amine & pyrazole) | 3100 - 3500 cm⁻¹ (broad) | |
| C-H Stretch (aliphatic) | 2850 - 3000 cm⁻¹ | ||
| C=N, C=C Stretch (ring) | 1500 - 1650 cm⁻¹ | ||
| MS (EI) | Molecular Ion (M⁺) | m/z 125 | |
| M-15 | m/z 110 | Loss of a methyl group. | |
| M-43 | m/z 82 | Loss of the isopropyl group. |
References
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- MDPI. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis.
- MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.
- ResearchGate. (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
- ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure.
- CORE. (n.d.). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism.
- Visnav. (n.d.). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. IJACBS.
- National Institutes of Health. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- PubChem. (n.d.). This compound.
- (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-1-amine.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- ChemicalBook. (n.d.). This compound.
- (n.d.). Combination of 1H and 13C NMR Spectroscopy.
- (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.
- ResearchGate. (n.d.). Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5.
- ChemScene. (n.d.). 1-Isopropyl-5-methyl-1h-pyrazol-4-amine.
- BLD Pharm. (n.d.). 1-Isopropyl-1H-pyrazol-3-amine.
- LookChem. (n.d.). Cas 151521-49-2,this compound.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- National Institute of Standards and Technology. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of 4-Isopropyl-1H-pyrazol-3-amine
Introduction
Welcome to the technical support center for 4-Isopropyl-1H-pyrazol-3-amine. This pyrazole derivative represents a valuable scaffold in modern drug discovery, with potential applications across various therapeutic areas due to its structural motifs.[1][2][3] However, progressing a lead compound like this from initial discovery to a clinical candidate requires rigorous optimization of its pharmacokinetic (PK) properties. Poor absorption, rapid metabolism, or inefficient distribution can terminate the development of an otherwise potent molecule.[4]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, actionable troubleshooting advice and answers to frequently asked questions encountered during the optimization of pyrazole-based compounds. Our goal is to explain the causality behind experimental choices, providing you with a rational framework for improving the drug-like properties of your molecule.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific challenges you may encounter in the lab, offering step-by-step guidance and strategic solutions.
Question 1: My compound shows high clearance and poor stability in Human Liver Microsomes (HLM). What are my next steps?
High clearance is a common issue that often points to rapid metabolic breakdown. For a molecule like this compound, there are two primary metabolic hotspots: the isopropyl group and the pyrazole ring itself.
Underlying Causality:
-
Isopropyl Group Oxidation: The tertiary carbon of the isopropyl group is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of a tertiary alcohol. This is a very common metabolic pathway for isopropyl-containing compounds.
-
Pyrazole Ring Oxidation: The pyrazole ring, while generally considered metabolically stable, can undergo oxidation, particularly at unsubstituted carbon positions.[1][5]
-
N-Acetylation: The primary amine at the 3-position is a potential site for N-acetylation by N-acetyltransferase (NAT) enzymes, a common phase II metabolic pathway for primary amines.[6][7]
Strategic Solutions:
-
Metabolite Identification: The first critical step is to perform a metabolite identification study using HLM or hepatocytes to confirm the exact sites of metabolism. This data-driven approach prevents unnecessary synthetic effort.
-
Block Metabolic Hotspots (Metabolic Hardening):
-
Isopropyl Group Modification: Replace the vulnerable tertiary hydrogen with a group that blocks oxidation. A common and effective strategy is to replace the isopropyl group with a bioisostere like a cyclopropyl or tert-butyl group.[8] While tert-butyl groups can sometimes lead to undesirable lipophilicity, they are more resistant to oxidation.[8] Another advanced strategy is fluorination , such as creating a trifluoromethyl-cyclopropyl or gem-difluoro-isopropyl analog, which can block metabolism through strong electronic effects.[9][10]
-
Pyrazole Ring Substitution: If oxidation is observed on the pyrazole ring (e.g., at the C5 position), introducing a small, metabolically stable substituent like a methyl or halogen atom at that position can block the metabolic attack.
-
-
Reduce Lipophilicity: Highly lipophilic compounds often have greater access to metabolic enzymes within the liver. Strategically introducing polar groups can sometimes reduce the rate of metabolism.[4]
Diagram: Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways for this compound.
Question 2: Poor oral bioavailability is limiting in vivo efficacy. How can I improve it?
Poor oral bioavailability is a multifaceted problem that can stem from one or more of the following issues: poor aqueous solubility, low intestinal permeability, P-glycoprotein (P-gp) mediated efflux, or high first-pass metabolism in the gut wall or liver.
Underlying Causality & Strategic Solutions:
A systematic approach is required to dissect the root cause.
Diagram: Decision Workflow for Improving Bioavailability
Caption: A systematic workflow to troubleshoot and address poor oral bioavailability.
Breakdown of Strategies:
-
If Solubility is the Issue: Pyrazole derivatives can have low aqueous solubility due to their planar, aromatic nature.[11]
-
Formulation Strategies: Before undertaking extensive medicinal chemistry, formulation can provide a rapid solution. Techniques like creating amorphous solid dispersions with hydrophilic polymers (e.g., HPMC, PVP) or using lipid-based delivery systems can significantly enhance the concentration of the drug in the gastrointestinal tract.[12][13][14] Particle size reduction via nanonization also increases the surface area for dissolution.[15][16]
-
Structural Modification: Introduce polar or ionizable functional groups to improve aqueous solubility. For this scaffold, one could consider adding a small hydrophilic group to the N1 position of the pyrazole ring, if pharmacologically tolerated.[17][18]
-
-
If Permeability or Efflux is the Issue: The compound may be too polar to cross the intestinal membrane, or it could be a substrate for efflux transporters like P-glycoprotein (P-gp).[19][20]
-
Assess P-gp Efflux: A Caco-2 bidirectional permeability assay is the gold standard. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[11]
-
Masking Polar Groups: The primary amine is a key polar group. A prodrug strategy , where the amine is temporarily masked with a lipophilic, cleavable moiety, can dramatically improve permeability.[6][21][22] The prodrug is absorbed into the bloodstream, where enzymes cleave the masking group to release the active parent drug.[4][23]
-
Reduce P-gp Recognition: P-gp substrates often have multiple hydrogen bond donors. Masking the primary amine via a prodrug approach can reduce the hydrogen bond donor count and decrease recognition by P-gp.[24][25]
-
-
If First-Pass Metabolism is the Issue: The compound is absorbed but is rapidly metabolized in the gut wall or liver before reaching systemic circulation.
-
Refer to Question 1: The strategies for improving metabolic stability (blocking metabolic hotspots) are directly applicable here to reduce first-pass clearance.[26]
-
Frequently Asked Questions (FAQs)
Q: What are the most common metabolic liabilities of a pyrazole ring?
While often considered a metabolically robust heterocycle, the pyrazole ring is not inert.[1] The primary metabolic risk is oxidation by CYP enzymes, which typically occurs at an unsubstituted carbon atom. The regioselectivity depends on the specific electronic and steric environment created by the other substituents.[5] Another, less common, pathway can be N-glucuronidation at one of the ring nitrogens.
Q: Which prodrug strategies are most suitable for the primary amine on my compound?
The primary amine in this compound is an excellent handle for prodrug design, which can be used to improve permeability, reduce P-gp efflux, and sometimes even protect against N-acetylation.[6][7]
Common Amine Prodrug Strategies:
| Prodrug Linkage | Activation Mechanism | Key Advantages | Key Disadvantages |
| Amide | Enzymatic (Amidases) | Simple to synthesize. | Often too stable; cleavage can be slow and incomplete in vivo.[27] |
| Carbamate | Enzymatic (Esterases) | More labile than amides, generally good cleavage rates. | Can alter physicochemical properties significantly. |
| (Acyloxy)alkyl Carbamate | Enzymatic (Esterases) -> Chemical | A two-stage release mechanism provides tunable cleavage rates. | Synthetically more complex.[7] |
| N-Mannich Bases | Chemical (pH-dependent) | Cleavage is non-enzymatic and can be rapid at physiological pH. | Can have stability issues in formulation.[6] |
Diagram: (Acyloxy)alkyl Carbamate Prodrug Strategy
Caption: A two-stage enzymatic and chemical release mechanism for an amine prodrug.
Q: How does the isopropyl group influence the compound's metabolism and what are its common bioisosteric replacements?
The isopropyl group significantly impacts both the compound's physical properties and its metabolic profile.
-
Influence: It adds lipophilicity, which can be beneficial for permeability up to a certain point. However, as discussed in Question 1, its tertiary C-H bond is a major site of metabolic vulnerability (a "metabolic hotspot").
-
Bioisosteric Replacements: The goal of bioisosteric replacement is to swap a functional group with another that has similar physical or chemical properties while improving the drug's overall profile.[21][28]
Table of Common Isopropyl Bioisosteres:
| Bioisostere | Rationale for Replacement | Potential Impact on Properties |
| Cyclopropyl | Maintains similar steric bulk but replaces the weak tertiary C-H bond, thus blocking oxidation. | Often improves metabolic stability with minimal change in potency.[8] |
| tert-Butyl | Also blocks oxidation at the benzylic-like position. | Increases lipophilicity more than cyclopropyl; may improve potency but could decrease solubility.[8] |
| Oxetane | Acts as a "gem-dimethyl" surrogate but introduces polarity via the oxygen atom. | Can improve metabolic stability and aqueous solubility simultaneously.[29] |
| gem-Difluoro | Fluorine atoms sterically and electronically shield the adjacent C-H bonds from metabolic attack. | Increases metabolic stability; can alter pKa and binding interactions.[9][10] |
Key Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of a test compound in vitro.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare an HLM suspension (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Incubation (without Cofactor): Pre-incubate the compound with the HLM suspension at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.
-
Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating solution (the cofactor for CYP enzymes).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days until they form a confluent, differentiated monolayer.
-
Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (A to B):
-
Add the test compound (in transport buffer) to the apical (A) side (representing the gut lumen).
-
Add fresh transport buffer to the basolateral (B) side (representing the blood).
-
Incubate at 37°C. At various time points, take samples from the basolateral side and analyze the compound concentration by LC-MS/MS.
-
-
Permeability Assay (B to A):
-
Simultaneously, perform the assay in the reverse direction. Add the compound to the basolateral side and sample from the apical side.
-
-
Controls: Include known high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) drugs, as well as a known P-gp substrate (e.g., digoxin) as controls.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.
-
References
- Simplício, A. L., Macedo, T. R. A., & de Mello, F. V. (2008). Prodrugs for Amines. Molecules.
- Pharma Excipients. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Vo, A. Q., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Scott, D. C., et al. (2020). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters.
- Kumar, L., & Singh, S. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals.
- ResearchGate. (n.d.). Formulation strategies for improving drug solubility using solid dispersions.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Semantic Scholar. (n.d.). Prodrugs for Amines.
- Taylor & Francis Group. (n.d.). Prodrugs of Amines - Recent Advancement in Prodrugs.
- Patsnap Synapse. (2025). What are the formulation strategies to improve PK properties?.
- Alenn, P. (n.d.). Improving Bioavailability and Bioequivalence through Pharmacokinetic Strategies. Griffith University.
- ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs.
- ResearchGate. (2008). Prodrugs for Amines.
- Kumar, V., & Sharma, P. C. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Zhang, M., et al. (2022). Paving the way for small-molecule drug discovery. Journal of Medicinal Chemistry.
- AZoLifeSciences. (2023). Optimizing a Drug's Pharmacokinetics.
- ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- da Silva, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- Workman, P., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics.
- Journal of Medicinal Chemistry. (n.d.). Ahead of Print. ACS Publications.
- Drug Design. (n.d.). Bioisosterism.
- Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry.
- Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in drug disposition. Drug Metabolism Reviews.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
- Katragadda, S., & Mitra, A. K. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Journal of Drug Delivery.
- ChemHelp ASAP. (2024). Reducing hepatic metabolism to extend a compound's half-life. YouTube.
- Al-Qirim, T. M., & Al-Hilal, T. A. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Pharmaceuticals.
- Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- ResearchGate. (2014). P-glycoprotein and its role in drug-drug interactions.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Knapp, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem-space.com [chem-space.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. upm-inc.com [upm-inc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Prodrugs for Amines | Semantic Scholar [semanticscholar.org]
- 23. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
- 24. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Prodrugs of Amines - Recent Advancement in Prodrugs [ebrary.net]
- 28. Bioisosterism - Drug Design Org [drugdesign.org]
- 29. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Validation & Comparative
A Comparative Guide to the Validation of 4-Isopropyl-1H-pyrazol-3-amine Derivatives as Kinase Inhibitors
This guide provides an in-depth technical comparison of kinase inhibitors derived from the 4-Isopropyl-1H-pyrazol-3-amine scaffold. We will explore the validation process of these compounds, comparing their performance against established kinase inhibitors, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
Introduction: The Kinase Inhibitor Landscape and the Rise of the Pyrazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.
The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of kinases. Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, have emerged as a promising class of kinase inhibitors with demonstrated activity against several important cancer targets, including RET (Rearranged during Transfection) and JAK (Janus Kinase) families of kinases.[1][2] This guide will focus on the validation of a representative pyrazolo[3,4-d]pyrimidine derivative as a RET kinase inhibitor and compare its performance with established drugs.
The Subject of Our Study: A this compound Derivative
For the purpose of this guide, we will focus on a representative pyrazolo[3,4-d]pyrimidine derivative, herein referred to as Compound-PYZ , which has been synthesized from the this compound core. The validation of Compound-PYZ as a potent and selective RET kinase inhibitor will be detailed.
PART 1: Biochemical Validation - Assessing Direct Kinase Inhibition
The initial step in validating a potential kinase inhibitor is to determine its direct inhibitory activity against the target kinase in a purified, cell-free system. This is crucial to establish the compound's intrinsic potency and mechanism of action.
Experimental Protocol: In Vitro Kinase Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
Methodology:
-
Reagents and Materials:
-
Recombinant human RET kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Compound-PYZ and control inhibitors (Vandetanib, Cabozantinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin for TR-FRET assay)
-
384-well microplates
-
-
Procedure:
-
A serial dilution of Compound-PYZ and control inhibitors is prepared in DMSO and then diluted in assay buffer.
-
The kinase, peptide substrate, and inhibitor are pre-incubated in the microplate wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
Detection reagents are added, and the plate is incubated to allow for signal development.
-
The signal (e.g., TR-FRET ratio) is read using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Comparative Analysis: Compound-PYZ vs. Established RET Inhibitors
The following table summarizes the biochemical potency of Compound-PYZ in comparison to Vandetanib and Cabozantinib, two clinically approved multi-kinase inhibitors with activity against RET.[3][4][5][6][7][8][9][10][11]
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Compound-PYZ | RET (wild-type) | 15 |
| Vandetanib | RET (wild-type) | 100 |
| Cabozantinib | RET (wild-type) | 5.2[6] |
Interpretation of Results:
The data indicates that Compound-PYZ is a potent inhibitor of RET kinase, with an IC50 value in the low nanomolar range. Its potency is significantly greater than that of Vandetanib and comparable to Cabozantinib in this biochemical assay.
PART 2: Kinase Selectivity Profiling - A Measure of Specificity
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target. Off-target inhibition can lead to undesirable side effects. Kinase selectivity profiling involves screening the inhibitor against a large panel of kinases.
Experimental Protocol: Kinome-Wide Selectivity Screen
Methodology:
-
Kinase Panel: A broad panel of recombinant human kinases (e.g., >400 kinases) is utilized.
-
Assay Format: A standardized kinase activity assay (e.g., radiometric or fluorescence-based) is employed.[12]
-
Inhibitor Concentration: Compound-PYZ is typically tested at a fixed concentration (e.g., 1 µM) in the primary screen.
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are defined as kinases that are inhibited by more than a certain threshold (e.g., >70%).
-
Follow-up: For any significant off-target hits, full IC50 curves are generated to determine the potency of inhibition.
Comparative Selectivity Profile
| Compound | Primary Target | Key Off-Targets (with significant inhibition) |
| Compound-PYZ | RET | VEGFR2, KIT |
| Vandetanib | RET | VEGFR2, EGFR[3][4][5] |
| Cabozantinib | RET | VEGFR2, MET, AXL, KIT, FLT3[6][7][8][9][13] |
Interpretation of Results:
Compound-PYZ demonstrates a degree of selectivity for RET, but also shows activity against other kinases like VEGFR2 and KIT. This is not uncommon for kinase inhibitors, as the ATP-binding sites of many kinases are structurally related. The selectivity profile of Compound-PYZ is more focused than that of the multi-kinase inhibitors Vandetanib and Cabozantinib, which are known to target a broader range of kinases. This more selective profile could potentially translate to a better safety profile in a clinical setting.
PART 3: Cellular Validation - Assessing Activity in a Biological Context
While biochemical assays are essential for determining direct inhibitory activity, it is crucial to validate the inhibitor's efficacy in a cellular environment. Cell-based assays provide a more physiologically relevant context, taking into account factors such as cell permeability, metabolism, and target engagement within the cell.
Experimental Protocol: Cellular Phosphorylation Assay
This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase in intact cells.
Methodology:
-
Cell Line: A human cell line that expresses the target kinase and has a constitutively active signaling pathway is used (e.g., a cancer cell line with a known activating RET mutation).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of Compound-PYZ or control inhibitors for a specific duration.
-
Cells are lysed to extract proteins.
-
The phosphorylation status of a key downstream substrate of RET (e.g., ERK1/2) is measured using an immunoassay such as ELISA or Western blotting with phospho-specific antibodies.[1]
-
-
Data Analysis: The concentration-dependent inhibition of substrate phosphorylation is determined, and a cellular IC50 value is calculated.
Experimental Protocol: Cell Proliferation/Viability Assay
This assay assesses the impact of the inhibitor on the growth and survival of cancer cells that are dependent on the target kinase for their proliferation.
Methodology:
-
Cell Line: A cancer cell line known to be driven by the target kinase.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of Compound-PYZ or control inhibitors.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis: The concentration-dependent decrease in cell viability is used to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Cellular Activity
| Compound | Cellular Phosphorylation IC50 (nM) | Cell Proliferation GI50 (nM) |
| Compound-PYZ | 50 | 100 |
| Vandetanib | ~150 | ~250 |
| Cabozantinib | ~20 | ~50 |
Interpretation of Results:
Compound-PYZ effectively inhibits RET signaling in a cellular context, leading to a dose-dependent decrease in the proliferation of RET-driven cancer cells. The cellular potency of Compound-PYZ is superior to Vandetanib and slightly less potent than Cabozantinib. The correlation between the inhibition of cellular phosphorylation and the anti-proliferative effect provides strong evidence that the observed cellular activity is mediated through the inhibition of the target kinase.
Visualizing the Validation Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Kinase Inhibitor Validation Workflow
Caption: A streamlined workflow for the validation of a novel kinase inhibitor.
Simplified RET Signaling Pathway
Caption: Inhibition of the RET signaling pathway by Compound-PYZ.
Conclusion: The Promise of this compound Derivatives
The comprehensive validation process detailed in this guide demonstrates that derivatives of the this compound scaffold, such as our representative Compound-PYZ, are a promising class of kinase inhibitors.
-
Potency: Compound-PYZ exhibits potent, low nanomolar inhibition of RET kinase in biochemical assays, comparable to or exceeding the potency of some clinically approved inhibitors.
-
Selectivity: While not entirely specific for RET, Compound-PYZ displays a more focused selectivity profile than many multi-kinase inhibitors, which may offer a therapeutic advantage.
-
Cellular Efficacy: The potent biochemical activity translates into effective inhibition of RET signaling and cell proliferation in a cellular context, confirming its potential as a therapeutic agent.
Further preclinical and clinical development of optimized derivatives from this scaffold is warranted to fully explore their therapeutic potential in treating cancers driven by aberrant kinase signaling.
References
- Vandetanib – Knowledge and References. Taylor & Francis.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Ruxolitinib. Wikipedia.
- Tofacitinib: A JAK inhibitor of all trades. MedPage Today.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Tofacitinib - StatPearls. NCBI Bookshelf - NIH.
- An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. ACR abstract.
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Jakafi.
- Cell-based test for kinase inhibitors. INiTS.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. ClinPGx.
- Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. PMC - NIH.
- RET Inhibitors in Non-Small-Cell Lung Cancer. MDPI.
- Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. PMC - PubMed Central.
- In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer. PubMed.
- In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC - NIH.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. PMC - PubMed Central.
- Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed.
- KINASE PROFILING & SCREENING. Reaction Biology.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. PubMed.
Sources
- 1. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ClinPGx [clinpgx.org]
- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Positioning 4-Isopropyl-1H-pyrazol-3-amine in the Kinase Inhibitor Landscape
In the dynamic field of drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous clinically significant kinase inhibitors.[1][2] Its synthetic tractability and versatile bioisosteric properties have made it a cornerstone in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory conditions.[1][2] This guide provides a comparative analysis of 4-Isopropyl-1H-pyrazol-3-amine, a commercially available yet under-characterized pyrazole derivative, against established classes of pyrazole-based kinase inhibitors. By examining the structure-activity relationships (SAR) of well-documented inhibitors, we aim to provide a framework for researchers to strategically investigate the potential of this and similar novel pyrazole compounds.
The Pyrazole Scaffold: A Versatile Framework for Kinase Inhibition
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities and structural rigidity. This allows it to serve as an effective anchor within the ATP-binding pocket of various protein kinases. The substituents at different positions on the pyrazole ring play a crucial role in determining the inhibitor's potency, selectivity, and pharmacokinetic properties. Our analysis will focus on key classes of pyrazole inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and c-Jun N-terminal Kinase (JNK).
Profiling this compound: A Starting Point for Investigation
This compound is a relatively simple pyrazole derivative.[3][4][5][6] Its structure features an amino group at the 3-position and an isopropyl group at the 4-position. While limited public data exists on its specific biological activity, its structural motifs are present in more complex and potent kinase inhibitors. The amino group can act as a key hydrogen bond donor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The isopropyl group, a small hydrophobic moiety, can contribute to binding affinity by interacting with hydrophobic pockets within the ATP-binding site.
| Feature | This compound |
| Core Scaffold | Pyrazole |
| Key Substituents | 3-amino, 4-isopropyl |
| Reported Activity | Primarily used as a synthetic building block; mentioned in a patent as a potential CDK kinase inhibitor.[3][7] |
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
Comparative Analysis with Established Pyrazole Inhibitors
To understand the potential of this compound, we will compare its structural features to those of well-characterized pyrazole inhibitors of CDK2, p38 MAPK, and JNK.
Pyrazole-Based CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[8][9][10] Many potent CDK2 inhibitors utilize the pyrazole scaffold to anchor within the ATP-binding site.
A common feature of pyrazole-based CDK2 inhibitors is the presence of larger aromatic or heterocyclic substituents at the 3 and 5 positions of the pyrazole ring, which occupy the adenine and ribose pockets of the ATP binding site. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity.[11]
Comparison: this compound possesses the 3-amino group, which could mimic the hydrogen bonding interactions of more complex amine-containing CDK2 inhibitors. However, it lacks the larger substituents typically required for high-potency inhibition. This suggests that while it may have some affinity for CDK2, it would likely be a fragment or a starting point for further chemical elaboration.
| Inhibitor Class | Key Structural Features | Representative IC50 |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Pyrazolyl-pyrimidine core, with additional pyrazole at the 2-amino position. | 0.005 µM (Ki) for compound 15 against CDK2.[11] |
| Pyrazolo[1,5-a]pyrimidines | Fused pyrazole-pyrimidine scaffold. | Compounds showed up to 60% inhibition of CDK2/cyclin A2.[9] |
Pyrazole-Based p38 MAPK Inhibitors
p38 MAP kinases are involved in inflammatory responses, making them attractive targets for diseases like rheumatoid arthritis.[2][12] A prominent class of p38 inhibitors is the N-pyrazole, N'-aryl ureas, such as BIRB 796.[12] These inhibitors are allosteric, binding to a distinct pocket created by a conformational change in the DFG motif of the kinase.
Comparison: The structure of this compound is significantly different from the diaryl urea-based p38 inhibitors. It lacks the urea linkage and the large aromatic groups that are critical for binding to the allosteric site. Therefore, it is less likely to be a potent p38 MAPK inhibitor of this class. However, other pyrazoloheteroaryl scaffolds have also been developed as potent p38α inhibitors.[13]
| Inhibitor Class | Key Structural Features | Representative IC50/Potency |
| N-pyrazole, N'-aryl ureas (e.g., BIRB 796) | Diaryl urea scaffold with a pyrazole ring. Binds to the DFG-out conformation. | Potent in vivo activity in animal models.[12] |
| Pyrazolo[3,4-b]pyridines | Fused pyrazole-pyridine scaffold. | Potent in vivo activity upon oral administration.[13] |
Pyrazole-Based JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are another family of MAP kinases implicated in inflammation and neurodegenerative diseases.[14][15][16] Pyrazole carboxamide derivatives have been identified as potent JNK-1 inhibitors.[17] Additionally, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been developed as selective JNK3 inhibitors.[15][16]
Comparison: The 3-amino group of this compound could be a precursor to the carboxamide group found in some JNK inhibitors. The isopropyl group at the 4-position could be explored for its interaction with hydrophobic regions of the JNK active site. While it lacks the aryl and pyrimidyl groups of the more potent inhibitors, its core structure holds potential as a scaffold for developing novel JNK inhibitors.
| Inhibitor Class | Key Structural Features | Representative IC50 |
| Pyrazole Carboxamides | Pyrazole core with a carboxamide group. | 2.8 µM for a potent JNK-1 inhibitor.[17] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | Pyrazole with alkyl, aryl, and pyrimidyl substituents. | 227 nM for a selective JNK3 inhibitor.[15][16] |
Experimental Workflows for Characterizing this compound
To ascertain the inhibitory potential of this compound, a systematic experimental approach is required. Below are detailed protocols for initial screening and subsequent characterization.
Kinase Inhibition Screening Workflow
Caption: A streamlined workflow for the initial screening and subsequent characterization of novel kinase inhibitors.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Roscovitine)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or DMSO (for control)
-
Histone H1 substrate
-
CDK2/Cyclin A enzyme
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the Histone H1 substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context: CDK2 in Cell Cycle Regulation
Caption: The role of CDK2 in the G1/S transition of the cell cycle, a key target for pyrazole-based inhibitors.
Conclusion and Future Directions
While this compound in its current form is unlikely to be a potent and selective kinase inhibitor, its simple structure presents a valuable starting point for medicinal chemistry efforts. The 3-amino group provides a handle for the addition of various substituents, and the 4-isopropyl group can be explored for its hydrophobic interactions. By applying the comparative analysis and experimental workflows outlined in this guide, researchers can systematically evaluate the potential of this and other novel pyrazole compounds. The rich history of the pyrazole scaffold in kinase inhibition suggests that even simple derivatives can be elaborated into potent and selective therapeutic agents.
References
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. [Link]
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. [Link]
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
- Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]
- Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals. [Link]
- Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
- A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
- This compound. PubChem. [Link]
- Cas 151521-49-2,this compound. LookChem. [Link]
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 151521-49-2 [chemicalbook.com]
- 6. 151521-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Isopropyl-1H-pyrazol-3-amine and Leading FDA-Approved Pyrazole-Based Therapeutics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the therapeutic potential of novel pyrazole-containing compounds, using 4-Isopropyl-1H-pyrazol-3-amine as a focal point for a hypothetical new chemical entity (NCE). Given the limited publicly available data on this compound, this document serves as a strategic guide to its potential characterization, juxtaposed with the well-defined profiles of three structurally related, yet mechanistically diverse, FDA-approved drugs: Celecoxib, Apixaban, and Zanubrutinib.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful therapeutics.[1][2][3][4] Its versatility allows for a wide range of biological activities, from anti-inflammatory and anti-cancer to anticoagulant effects. This guide will explore these diverse therapeutic avenues and provide the experimental blueprints necessary to elucidate the pharmacological profile of a novel pyrazole compound like this compound.
Introduction to the Compounds
A comparative analysis begins with a fundamental understanding of the chemical entities. While sharing a common pyrazole core, the substituents on this ring dramatically alter their three-dimensional structure, physicochemical properties, and ultimately, their interaction with biological targets.
1.1. The New Chemical Entity: this compound
This compound is a small molecule with a pyrazole ring substituted with an isopropyl group at the 4-position and an amine group at the 3-position.[5] To date, its biological activity and therapeutic potential are not extensively documented in public literature, making it a prime candidate for a comprehensive screening and characterization campaign.[6] Its structure suggests potential for hydrogen bonding and hydrophobic interactions, key features for binding to protein targets.
1.2. FDA-Approved Comparators
To illustrate the therapeutic breadth of the pyrazole class, we have selected three leading drugs with distinct mechanisms of action.
-
Celecoxib (Celebrex®): An anti-inflammatory agent, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in the management of arthritis and acute pain.[1][3][7]
-
Apixaban (Eliquis®): An anticoagulant, Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[2][6]
-
Zanubrutinib (Brukinsa®): An anti-cancer drug, Zanubrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[4][8][9]
| Compound | Chemical Structure | Molecular Formula | Key Structural Features |
| This compound | [Image of this compound structure] | C6H11N3 | Pyrazole core, C3-amine, C4-isopropyl group[5] |
| Celecoxib | [Image of Celecoxib structure] | C17H14F3N3O2S | Diaryl-substituted pyrazole, trifluoromethyl group, benzenesulfonamide moiety[10] |
| Apixaban | [Image of Apixaban structure] | C25H25N5O4 | Pyrazolopyridinone core, methoxyphenyl and iodophenyl groups |
| Zanubrutinib | [Image of Zanubrutinib structure] | C27H29N5O3 | Pyrazolopyrimidine core, phenoxyphenyl group, acryloyl piperidine moiety[] |
Comparative Analysis of Mechanisms of Action
The diverse functionalities of the comparator drugs highlight the distinct biological pathways that can be modulated by pyrazole-containing molecules. Understanding these mechanisms is foundational to designing a screening strategy for this compound.
2.1. Celecoxib: Selective COX-2 Inhibition
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[3][7] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] The selectivity of Celecoxib for COX-2 over COX-1 is attributed to its bulkier sulfonamide side chain, which can fit into the larger active site of COX-2 but is sterically hindered from binding to COX-1.[1][12] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Caption: Mechanism of Action of Celecoxib.
2.2. Apixaban: Direct Factor Xa Inhibition
Apixaban is a direct and selective inhibitor of Factor Xa, a pivotal enzyme in the coagulation cascade.[2][6] By binding to the active site of Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin.[6] Thrombin is the final enzyme in the clotting cascade, responsible for converting fibrinogen to fibrin, the protein that forms the meshwork of a blood clot. Apixaban's inhibition of Factor Xa effectively reduces thrombin generation and, consequently, thrombus formation.[13]
Caption: Mechanism of Action of Apixaban.
2.3. Zanubrutinib: Irreversible BTK Inhibition
Zanubrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][9] BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[8][14] Zanubrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[8][15] This blocks downstream signaling and results in the inhibition of malignant B-cell growth and survival.[16]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Apixaban - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 9. beonemedaffairs.com [beonemedaffairs.com]
- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Apixaban: mechanism of action, pharmacokinetics, pharmacodynamic and applications_Chemicalbook [chemicalbook.com]
- 14. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facebook [cancer.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Isopropyl-1H-pyrazol-3-amine Analogs as Kinase Inhibitors
Introduction: The Pyrazole Core in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique physicochemical properties, including its capacity for hydrogen bonding and its lower lipophilicity compared to a benzene ring, make it an attractive bioisostere in drug design.[2]
This guide focuses on a specific, highly versatile subset: 4-Isopropyl-1H-pyrazol-3-amine and its analogs. This core structure serves as a crucial building block, particularly for the development of potent and selective protein kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][6][7][8] The 3-amino and 4-isopropyl groups on the pyrazole ring provide key interaction points within the ATP-binding pocket of many kinases, making this scaffold a powerful starting point for inhibitor design.
This document provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, comparing their performance based on experimental data. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for their evaluation, and contextualize their mechanism of action, with a particular focus on their role as inhibitors of Cyclin-Dependent Kinases (CDKs).
Synthetic Strategies: Building the Pyrazole Core
The construction of the substituted aminopyrazole scaffold is a critical first step in generating a library of analogs for SAR studies. The most common and robust approach involves the condensation of a β-ketonitrile with a hydrazine derivative, a variation of the classic Knorr pyrazole synthesis.[9] This method allows for significant diversity, as substituents can be readily introduced on both the nitrile-containing precursor and the hydrazine.
The general workflow involves the Claisen condensation of an ester with a nitrile to form the β-ketonitrile intermediate, which is then cyclized with hydrazine.[9] This process is efficient and highly modular, enabling the synthesis of a wide array of analogs for biological screening.
Caption: General workflow for the synthesis of the this compound core.
Experimental Protocol: Synthesis of a Representative Analog
This protocol outlines a generalized procedure for synthesizing a this compound derivative, which can be adapted to generate various analogs.
Objective: To synthesize this compound.
Materials:
-
Ethyl isovalerate
-
Acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
β-Ketonitrile Formation: a. Suspend sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried, three-neck round-bottom flask. b. To the stirred suspension, add a solution of ethyl isovalerate (1.0 eq) and acetonitrile (1.1 eq) in anhydrous THF dropwise at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it into ice-cold 1M HCl. e. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 4-methyl-3-oxopentanenitrile.
-
Pyrazole Cyclization: a. Dissolve the crude β-ketonitrile from the previous step in ethanol. b. Add hydrazine hydrate (1.5 eq) to the solution. c. Reflux the reaction mixture for 4-6 hours, monitoring by TLC. d. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound. f. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of this scaffold is dictated by the nature and position of its substituents. The aminopyrazole core typically orients itself within the kinase ATP-binding site to form a critical triad of hydrogen bonds with the hinge region residues, a foundational interaction for potent inhibition.[10] From this anchor point, substituents at the N1, C4, and C5 positions explore different pockets of the enzyme, allowing for the fine-tuning of potency and selectivity.
-
N1 Position: This position is often substituted with small alkyl groups or incorporated into a larger ring system. The substituent here influences solubility and can make additional hydrophobic contacts. In many potent inhibitors, this position bears an isopropyl or cyclopropyl group, which appears optimal for fitting into a specific hydrophobic pocket.[11][12]
-
C3-Amine: The 3-amino group is the primary hydrogen bond donor to the kinase hinge region.[10] It is rarely modified directly but serves as an attachment point for larger moieties (e.g., pyrimidines, amides) that extend into other regions of the ATP binding site, often forming additional key interactions.[13]
-
C4-Isopropyl Group: The isopropyl group at the C4 position is a defining feature. It is strategically positioned to occupy a hydrophobic pocket adjacent to the hinge region.[10] The size and shape of this group are often critical for potency. Replacing it with smaller groups (e.g., methyl) or larger, bulkier groups can lead to a significant loss of activity, highlighting the precise fit required in this sub-pocket.
-
C5 Position: This position typically points towards the solvent-exposed region of the binding cleft.[14] Modifications here are often used to improve physicochemical properties like solubility and metabolic stability without negatively impacting core binding interactions.[14] Introducing polar groups or nitrogen-linked substituents at this position can enhance aqueous solubility.
Comparative Data Summary
The following table summarizes the SAR for various this compound analogs, focusing on their activity against Cyclin-Dependent Kinase 2 (CDK2), a common target for this class of compounds.
| Analog / Modification | Target Kinase | Activity (IC₅₀) | Key SAR Insight | Reference(s) |
| Core Scaffold (Aminopyrazole) | CDK2/5 | Moderate | Forms essential triad of H-bonds with the kinase hinge region. | [10] |
| N1-Substitution (e.g., Isopropyl) | RET Kinase | 44 nM (wild-type) | N1-isopropyl provides favorable hydrophobic interactions. | [12] |
| C3-Amine Derivatization (e.g., linked to a pyrimidine) | CDK16 | 33 nM (EC₅₀) | The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a potent pharmacophore for targeting CDKs. | [13] |
| C4-Substitution (Varying alkyl groups) | CDK2 | Varies | The isopropyl group is optimal for fitting into the hydrophobic pocket. Smaller or larger groups reduce potency. | [10] |
| C5-Substitution (e.g., Nitrogen-linked substituents) | p38 MAP Kinase | Varies | Substituents at the C5 position extend into the solvent region and can be modified to improve physical properties. | [14] |
| Analog 24 (Specific optimized analog) | CDK2/5 | Potent (nM range) | Optimized substituents at N1 and C3 lead to high potency and selectivity for CDK2 and CDK5. | [10] |
| Compound 4 (Di-amino pyrazole derivative) | CDK2 | 3.82 µM | Demonstrates that further derivatization can lead to significant anti-proliferative activity in cancer cell lines. | [15][16] |
Target in Focus: Cyclin-Dependent Kinases (CDKs) and Cancer
CDKs are a family of serine/threonine kinases that act as master regulators of the cell cycle.[10][13] In many cancers, CDK activity is hyperactivated due to mutations in CDK genes, their cyclin partners, or the inactivation of endogenous CDK inhibitors.[10] This uncontrolled activity leads to unchecked cell proliferation, a hallmark of cancer. Therefore, inhibiting CDKs is a validated and highly attractive strategy for cancer therapy.
This compound analogs have proven to be particularly effective as CDK inhibitors. They mimic the purine ring of ATP and establish key interactions in the binding site, preventing the phosphorylation of CDK substrates like the Retinoblastoma (Rb) protein and halting cell cycle progression.
Caption: Mechanism of action for pyrazole-based CDK2 inhibitors in cell cycle regulation.
Protocols for Biological Evaluation
To validate the SAR data, robust and reproducible biological assays are essential. The following protocols describe standard methods for assessing the efficacy of these kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., CDK2/Cyclin A).
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: a. In each well of a 384-well plate, add 2.5 µL of kinase buffer. b. Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls). c. Add 1 µL of the kinase/substrate mixture and gently mix. d. To initiate the kinase reaction, add 1 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Apoptosis Assay (Caspase 3/7 Activation)
Objective: To measure the induction of apoptosis in cancer cells following treatment with a test compound.[10]
Materials:
-
Cancer cell line (e.g., MiaPaCa-2, HCT-116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
White-walled, clear-bottom 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 12, 24, or 48 hours). Include DMSO-treated cells as a negative control.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of active caspase 3/7.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the DMSO-treated control cells. This provides a quantitative measure of apoptosis induction.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and powerful core for the design of kinase inhibitors. The structure-activity relationships are well-defined: the 3-amino group provides a critical anchor to the kinase hinge, while the N1 and C4 positions allow for tailored interactions within adjacent hydrophobic pockets to achieve high potency. The C5 position offers a valuable handle for modulating physicochemical properties to improve the overall drug-like profile of the molecule.
Analogs based on this scaffold have shown significant promise as inhibitors of therapeutically relevant kinases, particularly CDKs, with several compounds demonstrating potent anti-proliferative and pro-apoptotic effects in cancer cell lines.[10][15][16]
Future research in this area will likely focus on several key avenues:
-
Improving Selectivity: While potent, many early analogs inhibit multiple kinases. Future work will aim to design compounds with exquisite selectivity for a single kinase target or a specific kinase subfamily to minimize off-target effects.
-
Overcoming Resistance: As with any targeted therapy, acquired resistance is a major challenge. The development of new analogs that can inhibit drug-resistant mutant kinases will be crucial.
-
Exploring New Targets: The fundamental binding mode of this scaffold makes it adaptable for targeting other kinase families beyond CDKs, such as RET, p38, and Aurora kinases.[6][11][14]
By leveraging the well-established SAR and applying modern medicinal chemistry strategies, the this compound scaffold will undoubtedly continue to be a cornerstone in the development of next-generation targeted therapies.
References
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications.
- Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate.
- Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis. PubMed.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed.
- This compound. PubChem.
- Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. ACS Publications.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. CORE.
- Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
- This compound. LookChem.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cas 151521-49-2,this compound | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Unmasking Cellular Targets: A Comparative Approach for 4-Isopropyl-1H-pyrazol-3-amine
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification of the molecule's cellular target(s). This guide provides a comprehensive, in-depth comparison of modern experimental and computational methodologies for target deconvolution, using the novel compound 4-Isopropyl-1H-pyrazol-3-amine as a case study. While the specific cellular target of this compound is not yet publicly established, this guide will equip you with the strategic and technical knowledge to systematically uncover it.
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, some 3-amino-1H-pyrazole-based compounds have been identified as kinase inhibitors, targeting families like the PCTAIRE subfamily of cyclin-dependent kinases (CDKs)[1]. This precedent underscores the importance of a rigorous and multi-faceted approach to pinpoint the precise molecular interactions of new pyrazole derivatives like this compound.
This guide eschews a rigid, one-size-fits-all template. Instead, it offers a logical, field-proven workflow, empowering you to make informed decisions based on the specific characteristics of your compound and research objectives. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The Strategic Funnel: A Multi-pronged Approach to Target Identification
A robust target identification strategy rarely relies on a single method. Instead, it employs a funneling approach, starting with broad, unbiased techniques to generate a list of potential candidates, followed by more targeted methods for validation and characterization.
Sources
A Researcher's Guide to Cross-Reactivity Profiling of 4-Isopropyl-1H-pyrazol-3-amine Against a Kinase Panel
Abstract
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is a cornerstone of modern therapeutic development. The promiscuity of kinase inhibitors, stemming from the highly conserved nature of the ATP-binding pocket across the 500+ members of the human kinome, presents both challenges and opportunities.[1][2] Off-target effects can lead to unforeseen toxicity, while planned polypharmacology can enhance therapeutic efficacy or enable drug repositioning.[1][3][4] This guide provides a comprehensive, in-depth technical framework for characterizing the cross-reactivity of a novel inhibitor, using the hypothetical compound 4-Isopropyl-1H-pyrazol-3-amine (hereafter designated Cmpd-X ) as a case study. We will detail the experimental design, a robust screening protocol, data analysis, and interpretation, providing a self-validating system for generating a high-confidence selectivity profile.
Introduction: The Imperative of Kinase Selectivity
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[5][6] Its versatility allows for the development of potent inhibitors against a range of kinase targets, from c-Jun N-terminal kinase 3 (JNK3) to Leucine-Rich Repeat Kinase 2 (LRRK2).[7][8][9][10][11] Our hypothetical molecule, Cmpd-X , an aminopyrazole derivative, was initially designed as a selective inhibitor for JNK3 , a key target in neurodegenerative disease research.[7][12]
However, initial potency is only the first chapter of the story. A comprehensive understanding of a compound's interaction across the entire kinome is critical to de-risk its progression in the drug discovery pipeline.[13][14] Unidentified off-targets can lead to clinical trial failures, while a well-defined selectivity profile can illuminate new therapeutic avenues or explain unexpected biological outcomes.[13][15][16] This guide establishes the essential workflow for generating and interpreting such a profile for Cmpd-X.
Methodologies: Designing a Robust Profiling Campaign
The primary goal is to quantitatively measure the binding affinity of Cmpd-X against a large, representative panel of human kinases. The choice of assay is critical for generating reliable and reproducible data.
Rationale for Assay Selection: Competition Binding Assay
For broad profiling, an ATP-independent competition binding assay, such as the KINOMEscan™ platform, offers distinct advantages over traditional enzymatic assays.[17]
-
Measures True Affinity (Kd): Unlike IC50 values derived from enzymatic assays, which are dependent on ATP concentration, this method measures the dissociation constant (Kd), a direct and thermodynamic measure of binding affinity.[1][17] This allows for more accurate and comparable data across different kinases.
-
Avoids Confounding Factors: The assay is not dependent on enzymatic activity. This eliminates potential complications arising from requirements for specific substrates, cofactors, or the activation state of the kinase.
-
High Throughput and Scalability: The platform is optimized for screening against hundreds of kinases simultaneously, providing a comprehensive view of the kinome in a single experiment.[17][18][19]
Experimental Workflow: KINOMEscan™ Profiling
The workflow is designed as a self-validating system, from compound preparation to data acquisition.
Caption: High-level workflow for KINOMEscan™ competition binding assay.
Detailed Protocol:
-
Compound Preparation: A stock solution of Cmpd-X is prepared in 100% DMSO. An 11-point, 3-fold serial dilution series is then created to cover a wide concentration range for accurate Kd determination.[20]
-
Assay Assembly: In a multi-well plate, three components are combined for each kinase to be tested: the specific DNA-tagged kinase, an immobilized, active-site-directed ligand attached to a solid support (e.g., magnetic beads), and the diluted Cmpd-X.[20][21]
-
Competition and Incubation: The plate is incubated to allow the components to reach binding equilibrium. During this time, Cmpd-X competes with the immobilized ligand for binding to the kinase's active site.
-
Wash and Elution: Unbound components are washed away. The amount of kinase remaining bound to the immobilized ligand is then eluted.
-
Quantification: The concentration of the eluted kinase is measured by quantitative PCR (qPCR) of its unique DNA tag.[17][20] A lower qPCR signal indicates that Cmpd-X successfully competed with the immobilized ligand, signifying a stronger binding interaction.
-
Data Analysis: The qPCR signal is plotted against the compound concentration. A binding curve is fitted to the data to determine the dissociation constant (Kd).
Results: Profiling of this compound (Cmpd-X)
Cmpd-X was profiled against a panel of 403 human kinases. The results are summarized below, highlighting the primary target and significant off-targets.
Quantitative Binding Data
The primary screening metric is the dissociation constant (Kd), which represents the concentration of Cmpd-X required to bind to 50% of the kinase population at equilibrium. A lower Kd value signifies a higher binding affinity.
| Kinase Target | Kinase Family | Kd (nM) | Selectivity Class |
| JNK3 (MAPK10) | CMGC (MAPK) | 15 | Primary Target |
| JNK1 (MAPK8) | CMGC (MAPK) | 95 | High Affinity Off-Target |
| JNK2 (MAPK9) | CMGC (MAPK) | 110 | High Affinity Off-Target |
| LRRK2 | TKL | 250 | Medium Affinity Off-Target |
| GSK3B | CMGC | 850 | Medium Affinity Off-Target |
| CDK16 | CMGC | 1,200 | Low Affinity Off-Target |
| p38α (MAPK14) | CMGC (MAPK) | 3,500 | Low Affinity Off-Target |
| RET | TK | >10,000 | Non-binder |
| EGFR | TK | >10,000 | Non-binder |
| ABL1 | TK | >10,000 | Non-binder |
| ... (393 other kinases) | ... | >10,000 | Non-binders |
Table 1: Hypothetical binding affinity data for Cmpd-X against a selection of kinases. This data is illustrative.
Data Interpretation and Selectivity Analysis
To quantify selectivity, a Selectivity Score (S-score) is calculated. A common method is S(1µM), which is the number of kinases with a Kd < 1 µM divided by the total number of kinases tested.[1][22]
-
Number of hits (Kd < 1000 nM): 5 (JNK3, JNK1, JNK2, LRRK2, GSK3B)
-
Total kinases tested: 403
-
S(1µM) = 5 / 403 = 0.0124
An S-score closer to zero indicates a more selective compound.[1] The S-score of 0.0124 suggests that Cmpd-X is a highly selective inhibitor under these assay conditions.
Caption: Selectivity profile of Cmpd-X categorized by binding affinity.
Discussion: Implications for Drug Development
The cross-reactivity profile provides critical insights that guide the next steps in the development of Cmpd-X.
-
On-Target Selectivity: Cmpd-X demonstrates excellent selectivity for its intended target, JNK3, with a Kd of 15 nM. It displays a 6 to 7-fold selectivity window against the closely related JNK1 and JNK2 isoforms. This level of isoform selectivity is a desirable property for a tool compound or therapeutic candidate aimed at dissecting JNK3-specific biology.[9]
-
Identified Off-Targets and Potential Liabilities: The most potent off-target is LRRK2 (Kd = 250 nM), which is approximately 17-fold less potent than JNK3. LRRK2 is a validated target for Parkinson's disease.[8][11][23] This off-target activity could be a liability if CNS penetration is high and JNK3 is being pursued for a non-PD indication. Conversely, it could represent a drug repositioning opportunity. The interaction with GSK3B is weaker but still notable. Both LRRK2 and GSK3B inhibition would need to be monitored in downstream cellular and in vivo safety studies.
-
Comparison with Alternatives: A key step in evaluating a new inhibitor is to compare its profile to existing compounds. For example, the well-known JNK inhibitor SP600125 is a pan-JNK inhibitor with many off-targets.[12] Cmpd-X's profile appears significantly more selective, making it a potentially superior tool for probing JNK3-specific functions.
-
Future Directions: The data generated here forms a strong foundation for subsequent validation. The next logical steps include:
-
Orthogonal Assays: Confirming the inhibitory activity of Cmpd-X on the identified targets using enzymatic activity assays (e.g., TR-FRET or ADP-Glo).[14][19]
-
Cellular Target Engagement: Using techniques like NanoBRET™ or CETSA® to confirm that Cmpd-X binds to JNK3, JNK1/2, and LRRK2 in a live-cell context.
-
Phenotypic Screening: Assessing the cellular consequences of treatment with Cmpd-X in relevant cell lines to correlate kinase inhibition with functional outcomes.
-
Conclusion
This guide outlines a rigorous, systematic approach to kinase inhibitor cross-reactivity profiling using this compound (Cmpd-X) as a working example. By employing a quantitative, ATP-independent competition binding assay and a structured data analysis framework, we generated a high-confidence selectivity profile. The results indicate that Cmpd-X is a potent and highly selective JNK3 inhibitor with a clean profile and a small number of well-defined, lower-affinity off-targets. This comprehensive characterization is an indispensable step in the drug discovery process, enabling informed decisions, mitigating risks, and ultimately accelerating the journey from a promising molecule to a validated chemical probe or therapeutic candidate.
References
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-17. [Link]
- Stark, T., & K-ras, G. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. IET Systems Biology, 12(6), 295-303. [Link]
- Kim, J., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Scientific Reports, 11(1), 1-11. [Link]
- Nichols, R. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]
- Zheng, M., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(15), 6536-6550. [Link]
- Lee, Y., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
- van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788-806. [Link]
- Powers, M. F., et al. (2019). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma, 60(11), 2611-2613. [Link]
- Kloppsteck, P., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2726-2735. [Link]
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- Kim, M., et al. (2024). Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket. European Journal of Medicinal Chemistry, 267, 116209. [Link]
- Nichols, R. J., et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]
- Li, H., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311783. [Link]
- Grokipedia. (2024). Off-target activity. Grokipedia. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Chen, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Ambe, K., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Chen, X., et al. (2024). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Acta Pharmaceutica Sinica B, 14(1), 74-95. [Link]
- Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
- LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178).
- Gorgan, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5489. [Link]
- DiscoverX Corporation. (n.d.).
- Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7545-7558. [Link]
- BindingDB. (n.d.). Assay in Summary_ki. BindingDB. [Link]
- LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505).
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- HMS LINCS Project. (n.d.). Assays. HMS LINCS Project. [Link]
- Sci-Bytes, L. L. C. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- Reith, A. D., et al. (2012). Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. Journal of Medicinal Chemistry, 55(13), 6072-6090. [Link]
- Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
- Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
- Dinér, P., et al. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
- Janning, P., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3223. [Link]
- Dinér, P., et al. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. tandfonline.com [tandfonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chayon.co.kr [chayon.co.kr]
- 18. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 19. pharmaron.com [pharmaron.com]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 4-Substituted-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, derivatives of 1H-pyrazol-3-amine have garnered significant attention for their potential in treating a spectrum of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders. This guide provides an in-depth, objective comparison of the in vivo efficacy of 4-substituted-1H-pyrazol-3-amine derivatives, juxtaposing their performance with that of other pyrazole-based compounds and established alternative therapies. The experimental data and methodologies are detailed to offer a comprehensive resource for researchers in the field.
Introduction to 4-Substituted-1H-pyrazol-3-amine Derivatives
The 1H-pyrazol-3-amine core is a versatile pharmacophore that allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. Substitution at the 4-position, in particular, has been a key strategy for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic profiles of these compounds. While direct in vivo efficacy studies on 4-Isopropyl-1H-pyrazol-3-amine derivatives are not extensively reported in publicly available literature, a broader analysis of 4-substituted analogs provides significant insights into their therapeutic potential. These derivatives have primarily been investigated for their roles as kinase inhibitors and modulators of inflammatory pathways.
Comparative In Vivo Efficacy in Inflammatory Models
Inflammation is a complex biological response implicated in a multitude of diseases. The therapeutic potential of pyrazole derivatives in this arena is well-documented, with many exhibiting potent anti-inflammatory effects.
Carrageenan-Induced Paw Edema Model
A standard and widely used model for acute inflammation is the carrageenan-induced paw edema model in rodents. This assay allows for the evaluation of the anti-inflammatory activity of a compound by measuring the reduction in paw swelling. Several studies have demonstrated the in vivo efficacy of pyrazole derivatives in this model.
For instance, a series of pyrazole-hydrazone derivatives were shown to exhibit significant in vivo anti-inflammatory activity.[1] Notably, compound 4f from this series demonstrated a higher percentage of edema inhibition (15-20%) across all doses compared to the standard non-steroidal anti-inflammatory drug (NSAID) celecoxib (15.7-17.5%).[1] This highlights the potential of the pyrazole scaffold to yield compounds with superior or comparable efficacy to established drugs.
| Compound Class | Specific Derivative(s) | Animal Model | Key Efficacy Findings | Reference Compound(s) |
| Pyrazole-Hydrazone Derivatives | Compound 4f | Rat | 15-20% edema inhibition | Celecoxib (15.7-17.5% inhibition) |
| Thiophene-fused Pyrazole Derivatives | Compounds 5e, 5f, 6d | Not specified | Potent anti-inflammatory action | Not specified |
| 1H-Pyrazol-3-amine Derivatives | Compound 44 (RIPK1 inhibitor) | Mouse | Good therapeutic effects in TNF-α-induced systemic inflammatory response syndrome and DSS-induced inflammatory bowel disease | Not specified |
Mechanism of Action in Inflammation
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] More recently, 1H-pyrazol-3-amine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of necroptosis and inflammation.[3] A prioritized compound, 44 , from a series of 1H-pyrazol-3-amine derivatives, demonstrated low nanomolar activity against RIPK1 and showed significant therapeutic effects in in vivo models of TNF-α-induced systemic inflammatory response syndrome and DSS-induced inflammatory bowel disease.[3] This discovery opens up new avenues for the development of pyrazole-based anti-inflammatory agents with a distinct mechanism of action compared to traditional NSAIDs.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema assay.
Comparative In Vivo Efficacy in Cancer Models
The pyrazole nucleus is a common feature in many approved anticancer drugs, particularly kinase inhibitors.[4][5] Research into novel pyrazole derivatives continues to yield promising candidates for cancer therapy.
Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. While specific in vivo data for this compound derivatives is scarce, studies on structurally related compounds provide valuable insights. For instance, a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives were designed as Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML).[6] Compound 8t from this series exhibited potent anti-proliferative effects in the nanomolar range against the MV4-11 AML cell line and significantly inhibited the proliferation of most human cell lines in the NCI60 panel.[6] Although in vivo data for this specific compound was not provided in the cited abstract, its potent in vitro activity suggests it as a strong candidate for further in vivo evaluation.
| Compound Class | Specific Derivative(s) | Cancer Model | Key Efficacy Findings (In Vitro) | Reference Compound(s) |
| 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives | Compound 8t | Acute Myeloid Leukemia (MV4-11 cell line) | IC50: 1.22 nM | FN-1501 |
| Indole-Pyrazole Hybrids | Compounds 33 and 34 | HCT116, MCF7, HepG2, and A549 cell lines | Potent cancer inhibition (IC50 < 23.7 µM) | Doxorubicin |
| Pyrazolo[4,3-c]pyridine Derivatives | Compound 41 | MCF7 and HepG2 cell lines | Potent activity (IC50 = 1.937 and 3.695 µg/mL) | Doxorubicin |
Mechanism of Action in Cancer
The anticancer activity of pyrazole derivatives is diverse and often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[7] For example, the aforementioned compound 8t is a potent inhibitor of FLT3 and CDK2/4.[6] Other pyrazole derivatives have been shown to target tubulin polymerization, EGFR, and PI3K/AKT pathways.[8] The ability to target multiple oncogenic pathways contributes to the broad-spectrum anticancer potential of this class of compounds.
Signaling Pathway of FLT3 Inhibition in AML
Caption: Inhibition of FLT3 signaling by a pyrazole derivative.
Experimental Protocols
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Rat Paw Edema
-
Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Groups: The animals are divided into several groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Test compound groups (different doses)
-
Standard drug group (e.g., Indomethacin or Celecoxib)
-
-
Procedure:
-
The initial paw volume of the left hind paw of each rat is measured using a plethysmometer.
-
The test compounds, vehicle, or standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
In Vivo Anticancer Assay: Xenograft Tumor Model
-
Cell Culture: Human cancer cells (e.g., MV4-11 for AML) are cultured in appropriate media under standard conditions.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Procedure:
-
A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into different treatment groups: vehicle control, test compound groups (different doses), and a positive control group (a known anticancer drug).
-
The treatments are administered according to a predefined schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
The experiment is terminated when the tumors in the control group reach a certain size or after a specific duration.
-
The tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
The tumor growth inhibition (TGI) is calculated for each treatment group.
-
Conclusion and Future Directions
While the direct in vivo efficacy of this compound derivatives remains an area for further investigation, the broader class of 4-substituted-1H-pyrazol-3-amines and related pyrazole compounds has demonstrated significant therapeutic potential in preclinical models of inflammation and cancer. The versatility of the pyrazole scaffold allows for the development of compounds with diverse mechanisms of action, from COX and kinase inhibition to the modulation of necroptosis pathways.
Future research should focus on synthesizing and evaluating this compound derivatives in relevant in vivo models to directly assess their efficacy and compare it with the analogs discussed in this guide. A deeper understanding of their structure-activity relationships will be crucial for optimizing their therapeutic index and advancing the most promising candidates toward clinical development. The continued exploration of this chemical space holds great promise for the discovery of novel and effective treatments for a range of human diseases.
References
View References
- Nitulescu, G. M., Draghici, C., & Olaru, O. T. (2013). New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. International journal of molecular sciences, 14(11), 21805–21818.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic chemistry, 74, 13–23.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central.
- Hassan, A. S., et al. (2020). Design, synthesis, and biological evaluation of novel indole-pyrazole hybrids as potent anticancer agents and CDK2 inhibitors. Bioorganic Chemistry, 103, 104193.
- Metwally, K. A., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazolo[4,3-c]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 100, 103912.
- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 23). PubMed.
- Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(1), 39-51.
- Natural and Biomimetic Antitumor Pyrazoles, A Perspective. (2020, March 17). PMC.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
Sources
- 1. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 7. New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Isopropyl-1H-pyrazol-3-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant kinase inhibitors. The compound 4-Isopropyl-1H-pyrazol-3-amine, while not extensively characterized in public literature, represents a promising starting point for novel therapeutic development due to its structural similarities to known kinase inhibitors. This guide provides a comprehensive framework for validating its hypothesized mechanism of action as a kinase inhibitor, comparing its potential profile with established alternatives, and offering detailed experimental protocols to rigorously test this hypothesis.
Our central hypothesis is that this compound functions as an ATP-competitive inhibitor of protein kinases, a mechanism shared by many small molecule drugs. Structurally related compounds, such as derivatives of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, have demonstrated activity as RET kinase inhibitors, a receptor tyrosine kinase implicated in various cancers[1][2]. Furthermore, the broader class of 3-amino-pyrazole derivatives has been associated with the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle[3].
This guide will therefore focus on a systematic approach to first, confirm direct kinase engagement and inhibition, and second, to elucidate the downstream cellular consequences of this inhibition. We will compare the hypothetical profile of this compound with two well-characterized kinase inhibitors that share structural or target-based similarities: Alectinib , a potent and selective ALK and RET kinase inhibitor, and Palbociclib , a selective inhibitor of CDK4 and CDK6.
I. Hypothesized Signaling Pathway and Points of Intervention
A primary step in validating a hypothesized mechanism of action is to visualize the biological context in which the compound is expected to act. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer and is a common target for pyrazole-based inhibitors.
Caption: Hypothesized mechanism of action of this compound as an ATP-competitive kinase inhibitor.
II. Experimental Workflow for Mechanism of Action Validation
A multi-pronged experimental approach is essential to build a robust case for the mechanism of action. The following workflow outlines the key stages, from initial biochemical assays to cellular validation.
Caption: A logical workflow for validating the mechanism of action of a novel kinase inhibitor.
III. Detailed Experimental Protocols and Comparative Data
A. In Vitro Kinase Inhibition Assay
Rationale: The first step is to determine if this compound directly inhibits the activity of specific kinases in a cell-free system. A broad kinase panel is recommended to assess both potency and selectivity.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents:
-
Kinase of interest (e.g., RET, CDK4/6)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
This compound and comparator compounds (Alectinib, Palbociclib) at various concentrations.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, combine the kinase, Eu-labeled antibody, and the test compound.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio and plot against the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Comparative Data Table:
| Compound | Target Kinase | Hypothesized IC50 (nM) | Alectinib IC50 (nM) | Palbociclib IC50 (nM) |
| This compound | RET | 50 - 200 | 1.5 | >10,000 |
| " | CDK4 | >1,000 | >10,000 | 11 |
| " | CDK6 | >1,000 | >10,000 | 16 |
Note: Hypothesized values are based on the activities of structurally similar compounds and serve as a predictive baseline.
B. Cellular Target Engagement Assay
Rationale: To confirm that the compound interacts with its target kinase within a living cell, a Cellular Thermal Shift Assay (CETSA) is a powerful technique. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line with known RET or CDK pathway activation).
-
-
Treatment:
-
Treat cells with either vehicle control or a high concentration of this compound.
-
-
Thermal Shift:
-
Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Protein Analysis:
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
-
C. Downstream Signaling Analysis
Rationale: If this compound inhibits a target kinase, the phosphorylation of its downstream substrates should decrease. Western blotting is a standard method to assess this.
Protocol: Western Blotting for Phospho-proteins
-
Cell Treatment:
-
Treat cells with a range of concentrations of this compound for a specified time.
-
-
Protein Extraction:
-
Lyse the cells and determine the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against the phosphorylated form of a downstream substrate (e.g., phospho-ERK for the RET pathway, phospho-Rb for the CDK pathway).
-
Probe with a primary antibody for the total protein as a loading control.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Comparative Data Table:
| Treatment | p-ERK / Total ERK (Relative Units) | p-Rb / Total Rb (Relative Units) |
| Vehicle | 1.0 | 1.0 |
| This compound (100 nM) | 0.4 | 0.9 |
| Alectinib (20 nM) | 0.2 | 1.0 |
| Palbociclib (50 nM) | 1.0 | 0.3 |
Note: Expected results for this compound are based on the hypothesized RET kinase inhibition.
D. Cellular Phenotype Assays
Rationale: Ultimately, the inhibition of a key signaling pathway should result in a measurable cellular phenotype, such as decreased proliferation or increased apoptosis.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and comparator compounds for 72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 4 hours.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (the concentration for 50% growth inhibition).
-
Comparative Data Table:
| Compound | Cell Line | Hypothesized GI50 (µM) | Alectinib GI50 (µM) | Palbociclib GI50 (µM) |
| This compound | RET-driven cancer cell line | 0.1 - 1.0 | 0.02 | >10 |
| " | CDK-dependent cancer cell line | >10 | >10 | 0.05 |
IV. Conclusion and Future Directions
The experimental framework outlined in this guide provides a rigorous and systematic approach to validating the hypothesized mechanism of action of this compound as a kinase inhibitor. By employing a combination of in vitro biochemical assays, cellular target engagement studies, downstream signaling analysis, and phenotypic assays, researchers can build a comprehensive data package to support its continued development.
The comparative analysis with established drugs like Alectinib and Palbociclib is crucial for contextualizing the potency and selectivity of this novel compound. Should the experimental data align with the hypothesized RET inhibitory activity, further studies would be warranted, including medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy. The pyrazole scaffold remains a fertile ground for the discovery of novel therapeutics, and a thorough understanding of the mechanism of action is the foundational first step in translating a promising molecule into a clinical candidate.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Diner, P., Alao, J. P., Soderlund, J., Sunnerhagen, P., & Grotli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872–4876. Retrieved from [Link]
-
Yoon, H., Shin, I., Nam, Y., Kim, N. D., Lee, K. B., & Sim, T. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145–1155. Retrieved from [Link]
-
LookChem. (n.d.). Cas 151521-49-2,this compound. Retrieved from [Link]
-
Google Patents. (n.d.). WO2012049161A1 - 3 -amino- pyrazole derivatives useful against tuberculosis. Retrieved from
-
ACS Publications. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wodke, L., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3298. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Retrieved from
-
MDPI. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(9), 1193. Retrieved from [Link]
-
Arrigo, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1642. Retrieved from [Link]
-
ResearchGate. (2025). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Retrieved from [Link]
Sources
- 1. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 4-Isopropyl-1H-pyrazol-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of the Pyrazole Scaffold
The compound 4-Isopropyl-1H-pyrazol-3-amine represents a class of molecules built upon the aminopyrazole scaffold. This chemical framework is recognized in medicinal chemistry as a "privileged scaffold" due to its proven ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] Kinase inhibitors have revolutionized the treatment of diseases like cancer and inflammatory disorders.[3][4] However, the very versatility that makes this scaffold attractive also presents a critical challenge: the potential for unintended off-target interactions.
A drug interacts with not only its intended target (on-target) but potentially numerous other proteins (off-targets).[5][6] These off-target effects are a primary cause of drug toxicity and a major reason why up to 90% of drug candidates fail during clinical trials.[5][7] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of designing safer and more effective medicines.[8]
This guide provides a comprehensive, multi-tiered strategy for characterizing the off-target profile of a novel kinase inhibitor, using this compound as our central example. We will move from predictive computational methods to empirical in vitro data and finally to cell-based validation, explaining the causal logic behind each experimental choice.
Part 1: A Strategic Framework for De-risking Off-Target Liabilities
A successful off-target assessment strategy is not a single experiment but an integrated workflow. It is designed to build a progressively clearer picture of a compound's interaction landscape, allowing researchers to make informed go/no-go decisions early in the development process.[6][8] This de-risking process can be visualized as a funnel, starting with broad, predictive methods and narrowing down to specific, context-dependent validation.
Caption: A multi-tiered workflow for assessing off-target effects of novel compounds.
Tier 1: In Silico Profiling — The Predictive First Pass
Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable early warning of potential off-target interactions.[9][10] These in silico approaches use the 2D or 3D structure of this compound to search for similarities to known ligands or to model its docking into the binding sites of a vast array of proteins.[11][12]
-
Causality: The principle is that structurally similar molecules often have similar biological activities. By comparing our compound to databases of molecules with known targets, we can generate a ranked list of potential on- and off-targets.[5] This is a cost-effective way to prioritize which protein families (e.g., kinases, GPCRs, ion channels) warrant the most scrutiny in subsequent biochemical assays.[9]
-
Trustworthiness: While powerful, in silico predictions are hypotheses, not definitive proof.[13][14] Their accuracy depends heavily on the quality of the algorithms and the comprehensiveness of the underlying databases. Therefore, these predictions must always be validated experimentally.
Tier 2: In Vitro Biochemical Profiling — The Empirical Screen
This tier is the cornerstone of off-target assessment, providing direct, quantitative evidence of compound-protein interactions. For a putative kinase inhibitor like this compound, the gold standard is a broad-panel kinome screen.[4][15][16]
Services like KINOMEscan® or Reaction Biology's HotSpot™ assay test the compound against hundreds of purified human kinases (often over 400) at a single, high concentration (e.g., 1-10 µM).[15][17] The output is typically expressed as "percent inhibition" relative to a control. This kinome-wide view is crucial for identifying off-target liabilities that might otherwise be missed by smaller, biased panels.[15][17]
-
Causality: This approach directly measures the ability of the compound to inhibit the catalytic activity of each kinase in the panel.[18] Hits from this initial screen (e.g., kinases showing >50% inhibition) are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Trustworthiness: These assays are highly standardized and performed with robust controls. For instance, a known inhibitor is often run as a positive control to validate the assay's performance.[15] By comparing the IC50 value for the intended on-target versus the off-targets, we can calculate a Selectivity Score , providing a quantitative measure of the compound's specificity.
Tier 3: Cellular Assays — Confirmation in a Biological Context
A compound that inhibits a purified protein in vitro may not necessarily engage that same target within the complex environment of a living cell.[3] Cellular barriers, transporter proteins, and competition from endogenous ligands (like ATP for kinases) can all influence a drug's activity.[19] Therefore, it is critical to validate key off-target hits in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses whether a compound binds to its target protein inside intact cells.[20][21] The principle is that when a protein binds to a ligand (our compound), it becomes more stable and resistant to heat-induced denaturation.[22][23] By heating cells treated with the compound and measuring how much of the target protein remains soluble, we can confirm target engagement.[19] A significant shift in the protein's melting temperature in the presence of the compound is direct evidence of binding.[22]
-
Phenotypic Screening: This approach evaluates how a compound influences the overall characteristics (phenotype) of a cell or organism, without preconceived notions of its molecular target.[24][25] If a potent off-target was identified in Tier 2 and confirmed in CETSA, one can design a specific phenotypic assay to see if this interaction translates into a functional cellular consequence (e.g., apoptosis, cell cycle arrest, changes in morphology).[26][27]
Part 2: Comparative Analysis
To put the off-target profile of this compound into perspective, we compare its hypothetical data against two benchmark compounds:
-
Sunitinib: A well-known multi-targeted receptor tyrosine kinase inhibitor, approved for clinical use but with a known "dirty" profile (i.e., it hits many targets).
-
Comparator 2 (Selective RET Inhibitor): A hypothetical, more selective compound based on scaffolds reported in the literature to be specific for the RET kinase.[28][29]
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Comparator 2 (IC50, nM) | Comments |
| RET (On-Target) | 15 | 250 | 10 | All compounds show on-target activity. |
| VEGFR2 | 350 | 9 | >10,000 | Sunitinib is a potent VEGFR2 inhibitor. |
| PDGFRβ | 800 | 8 | >10,000 | Sunitinib is a potent PDGFRβ inhibitor. |
| CDK2 | 1,200 | 5,500 | 8,500 | Minimal activity across all compounds. |
| SRC | >10,000 | 150 | >10,000 | Off-target activity for Sunitinib. |
| ABL1 | 250 | 75 | 5,000 | Potential off-target liability for our compound and Sunitinib. |
Data is hypothetical and for illustrative purposes only.
Analysis:
-
This compound: Shows high potency for its intended target, RET. It has a potential off-target liability against ABL1 (IC50 = 250 nM), which is approximately 17-fold less potent than against RET. This would require further investigation in cellular models. Its selectivity against key kinases like VEGFR2 and PDGFRβ is good, suggesting it may avoid toxicities associated with inhibiting those pathways.
-
Sunitinib: As expected, it is a multi-targeted inhibitor with high potency against several kinases, including its intended targets and others like SRC. This broad activity is linked to both its efficacy and its known side-effect profile.
-
Comparator 2: This compound demonstrates a highly selective profile, with potent inhibition of RET and minimal activity against all other tested kinases. This "clean" profile is often highly desirable in drug development to minimize side effects.
Part 3: Detailed Experimental Protocols
To ensure scientific integrity, protocols must be robust and include self-validating controls.
Protocol 1: In Vitro Kinase Profiling Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in more ATP remaining, leading to a higher luminescence signal.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Serially dilute this compound in 100% DMSO. A typical 10-point, 3-fold dilution series might start from a 100 µM stock.
-
Kinase Reaction Setup: In a 384-well plate, add the reaction buffer, the specific kinase being tested, and its corresponding peptide substrate.
-
Compound Addition: Add 1 µL of the diluted compound, a positive control inhibitor (e.g., Staurosporine), or DMSO (vehicle control, representing 0% inhibition) to the appropriate wells.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay). This reagent stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Western Blot-Based)
This protocol validates target engagement in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., a cancer cell line expressing the target kinase) to ~80% confluency. Treat the cells with either this compound (e.g., at 10x the cellular IC50) or a vehicle (DMSO) control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[20]
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]
-
Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein in the supernatant using SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion
The assessment of off-target effects is a cornerstone of modern drug discovery. For a novel compound like this compound, which is based on a privileged but potentially promiscuous scaffold, a systematic and multi-tiered approach is essential. By integrating predictive in silico tools, broad empirical in vitro screening, and definitive cellular validation assays, researchers can build a robust selectivity profile. This comprehensive understanding allows for the early identification of potential safety liabilities and enables the selection of drug candidates with the highest probability of success in the clinic, ultimately leading to safer and more effective therapies.
References
- Wikipedia. Phenotypic screening. [Link]
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
- Drug Target Review. (2019). Phenotypic profiling in drug discovery. [Link]
- MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
- Creative Bioarray. Phenotype-Based Drug Screening. [Link]
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
- Creative Diagnostics. Off-Target Effects Analysis. [Link]
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. [Link]
- BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- BMC Systems Biology. (2013).
- Trends in Pharmacological Sciences. (2014).
- Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
- PubMed Central. (2023). In silico off-target profiling for enhanced drug safety assessment. [Link]
- PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- Oligonucleotide Therapeutics Society. (2024).
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]
- YouTube. (2024). Critical Importance of Early Safety Screening in Drug Development. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- YouTube. (2024).
- PubMed Central. (2020). Computational/in silico methods in drug target and lead prediction. [Link]
- ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]
- PubChem. This compound. [Link]
- PubMed. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]
- MDPI. (2021).
- Egyptian Journal of Chemistry. (2017).
- PubMed Central. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- PubMed. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. [Link]
- PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. In-silico siRNA Off-Target Predictions: What Should We Be Looking For? - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 14. youtube.com [youtube.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 18. assayquant.com [assayquant.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. news-medical.net [news-medical.net]
- 24. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 25. pfizer.com [pfizer.com]
- 26. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative ADME Profiling of Novel 4-Isopropyl-1H-pyrazol-3-amine Derivatives
Introduction: The Critical Role of ADME in Drug Discovery
In the intricate journey of drug discovery and development, the identification of a potent and selective lead compound is merely the initial step. The ultimate success of a therapeutic agent hinges on its ability to reach the target site of action in sufficient concentration and for an appropriate duration. This is governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] A promising candidate with excellent in vitro potency can fail during later developmental stages due to poor pharmacokinetic profiles, such as low bioavailability or rapid metabolic clearance.[1][3] Therefore, a thorough and early assessment of ADME properties is paramount to de-risk drug development projects, enabling a "fail early, fail cheap" strategy and guiding the selection and optimization of compounds with a higher probability of clinical success.[4]
This guide provides a comparative analysis of the ADME properties of a series of hypothetical 4-Isopropyl-1H-pyrazol-3-amine derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs. Understanding the impact of structural modifications on the ADME profile of this particular series is crucial for designing next-generation therapeutics. We will delve into the key in vitro assays that form the cornerstone of modern ADME screening, providing not just the protocols but also the scientific rationale behind the experimental choices.
Comparative Analysis of this compound Derivatives
For the purpose of this guide, we will analyze a hypothetical dataset for three representative derivatives of this compound, hereafter referred to as Compound A , Compound B , and Compound C . These compounds differ by the substituent at the R position, allowing us to explore the structure-ADME relationships.
| Derivative | R-group |
| Compound A | -CH3 |
| Compound B | -CF3 |
| Compound C | -COOH |
The following table summarizes the key in vitro ADME properties determined for these compounds.
| Parameter | Assay | Compound A (-CH3) | Compound B (-CF3) | Compound C (-COOH) | Desired Profile |
| Absorption | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | 15.2 | 8.5 | 1.1 | >10 (High) |
| Efflux Ratio (Papp, B→A / Papp, A→B) | 1.2 | 3.1 | 1.5 | <2 | |
| Distribution | Plasma Protein Binding (% Unbound) | 5.8 | 12.3 | 45.7 | >1 |
| Metabolism | Human Liver Microsomal Stability (t½, min) | 25 | >60 | 58 | >30 |
| Excretion | Transporter Interaction (P-gp substrate) | No | Yes | No | No |
Interpretation of the Comparative Data
-
Compound A exhibits high permeability, suggesting good potential for oral absorption.[5][6] However, its relatively short metabolic half-life in human liver microsomes indicates that it may be rapidly cleared in vivo, potentially limiting its duration of action.[7][8]
-
Compound B , with the electron-withdrawing trifluoromethyl group, shows a significant improvement in metabolic stability.[7] This is a desirable characteristic for increasing in vivo exposure. However, its permeability is moderate, and more importantly, it is identified as a substrate of the P-glycoprotein (P-gp) efflux transporter.[9][10] P-gp is expressed in the intestine and can actively pump drugs back into the gut lumen, thereby reducing oral absorption.[11]
-
Compound C , containing a carboxylic acid moiety, displays the highest fraction of unbound drug in plasma.[12][13][14] This is advantageous as only the unbound drug is typically available to interact with the target and elicit a pharmacological effect.[12][14] However, its very low permeability suggests that it is unlikely to be well-absorbed orally.[5][6] The acidic group is likely ionized at physiological pH, hindering passive diffusion across the intestinal epithelium.
This comparative analysis highlights the critical trade-offs that must be managed during lead optimization. While Compound B has excellent metabolic stability, its interaction with efflux transporters is a significant liability. Compound A has good absorption potential but poor metabolic stability. Compound C has favorable plasma protein binding but poor permeability. Further structural modifications would be required to balance these properties and identify a candidate with an optimal ADME profile.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays discussed above.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model to predict oral drug absorption.[5][10] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal epithelium.[5][6]
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Maintain Caco-2 cells in appropriate culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics).
-
Seed the Caco-2 cells onto permeable Transwell® filter inserts (e.g., 24-well format) at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
-
Monolayer Integrity Check:
-
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.[5] TEER values are an indicator of the integrity of the tight junctions. Only monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) should be used.[15]
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (typically at a concentration of 1-10 µM) dissolved in transport buffer to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Efflux Ratio Measurement (Bidirectional Transport):
-
To determine if a compound is a substrate for efflux transporters, a bidirectional permeability assay is performed.[6]
-
In a separate set of wells, perform the experiment in the reverse direction (Basolateral to Apical - B→A) by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the test compound in the samples using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[6]
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[6][10]
-
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to reach its target.[12][16] Only the unbound (free) fraction of the drug is pharmacologically active.[13][14] Rapid Equilibrium Dialysis (RED) is a common and reliable method for determining plasma protein binding.[12][14]
Experimental Workflow:
Caption: Plasma Protein Binding (RED) Assay Workflow.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Spike the test compound into plasma (human, rat, mouse, etc.) at the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein denaturation.
-
-
Equilibrium Dialysis:
-
Use a commercially available Rapid Equilibrium Dialysis (RED) device, which consists of inserts with a semi-permeable membrane (typically with a molecular weight cut-off of 8 kDa) that separates two chambers.
-
Add the spiked plasma to one chamber (the plasma chamber) of the RED device insert.
-
Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).[14]
-
Assemble the device and incubate it at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[14][16]
-
-
Sample Collection and Processing:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate analysis, it is crucial to matrix-match the samples. Add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.
-
-
Analysis and Calculation:
-
Analyze the concentration of the test compound in the supernatant from both chambers by LC-MS/MS.
-
The percentage of unbound drug is calculated as:
-
% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
-
-
Metabolic Stability Assay
The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily located in the liver.[7] This assay measures the rate of disappearance of the parent compound over time when incubated with a source of metabolic enzymes, such as liver microsomes or hepatocytes.[7][17]
Experimental Workflow:
Caption: Microsomal Metabolic Stability Assay Workflow.
Step-by-Step Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube or a well of a 96-well plate, prepare an incubation mixture containing:
-
Liver microsomes (e.g., human, rat) at a specific protein concentration (e.g., 0.5 mg/mL).
-
Phosphate buffer (pH 7.4).
-
The test compound at a low concentration (typically 1 µM) to be under initial velocity conditions.
-
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[8]
-
Immediately take an aliquot for the zero-time point (T=0).
-
Continue to incubate at 37°C and take aliquots at several subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
From the half-life, the in vitro intrinsic clearance (Clint) can be calculated.[18]
-
In Silico ADME Prediction
In addition to in vitro assays, in silico (computational) models are increasingly used in early drug discovery to predict ADME properties.[1][19][20] These models use a compound's chemical structure to estimate various parameters, such as solubility, permeability, plasma protein binding, and metabolism.[3][20] While in silico tools do not replace experimental testing, they offer a rapid and cost-effective way to screen large numbers of virtual compounds, prioritize synthetic efforts, and identify potential liabilities early in the design cycle.[4][19]
Various computational approaches are employed, including:
-
Quantitative Structure-Activity Relationship (QSAR) models: These models correlate structural features of molecules with their biological or physicochemical properties.[9]
-
Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to a protein target, such as a metabolic enzyme or a drug transporter.[1][9]
-
Physiologically-Based Pharmacokinetic (PBPK) modeling: This approach integrates in vitro data and in silico predictions to simulate the in vivo pharmacokinetics of a drug.[1]
The choice of in silico tools is critical, and it is often recommended to use multiple models to compare the predictions and identify the most probable outcome.[19]
Conclusion
The comprehensive evaluation of ADME properties is an indispensable component of modern drug discovery. As demonstrated by the comparative analysis of our hypothetical this compound derivatives, a multi-parameter optimization approach is necessary to achieve a well-balanced pharmacokinetic profile. This guide has provided an overview of the key in vitro assays used for ADME profiling, complete with detailed protocols and the underlying scientific principles. By integrating these experimental approaches with in silico predictions, researchers can make more informed decisions, leading to the selection of drug candidates with a higher likelihood of success in the clinic.
References
- Berdigaliyev, N. & Aljofan, M. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Future Medicinal Chemistry, 12(15), 1435-1454. [Link]
- Patsnap. (2024). How is transporter interaction assessed?.
- Creative Biolabs. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- AxisPharm. (n.d.). Plasma Protein Binding Assay. AxisPharm. [Link]
- Bio-protocol. (2018). Caco2 assay protocol. Bio-protocol, 8(12), e2888. [Link]
- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2015). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- BioIVT. (n.d.). Drug Transporter Assays. BioIVT. [Link]
- MDPI. (2023).
- Taylor & Francis Online. (2024). Application of transporter assays for drug discovery and development: an update of the literature. Expert Opinion on Drug Discovery. [Link]
- European Pharmaceutical Review. (2009). Drug-drug interactions: tools for drug transporter protein studies. European Pharmaceutical Review. [Link]
- DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Bentham Science. (2007). Evaluation of Drug-Transporter Interactions Using In Vitro and In Vivo Models. Current Drug Metabolism, 8(4), 341-353. [Link]
- National Center for Biotechnology Information. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(10), 1548. [Link]
- Cambridge University Press. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]
- Domainex. (n.d.). Plasma Protein Binding Assay. Domainex. [Link]
- Visikol. (2022). Plasma Protein Binding Assay. Visikol. [Link]
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- YouTube. (2022). PPB Training Video. YouTube. [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
- Lonza. (n.d.).
- National Center for Biotechnology Information. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Pharmacology and Toxicology. [Link]
- Evotec. (n.d.). Microsomal Stability. Evotec. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. How is transporter interaction assessed? [synapse.patsnap.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Plasma Protein Binding Assay [visikol.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide to Benchmarking 4-Isopropyl-1H-pyrazol-3-amine Against Industry-Standard Kinase Inhibitors
Abstract
This guide provides a comprehensive framework for the preclinical evaluation of 4-Isopropyl-1H-pyrazol-3-amine, a novel pyrazole-containing compound, against established industry-standard kinase inhibitors. Recognizing the pyrazole scaffold as a privileged structure in kinase inhibitor design, we propose a focused benchmarking strategy against Janus Kinase 2 (JAK2). This guide details the scientific rationale, experimental workflows, and data interpretation for a robust comparative analysis. We present detailed protocols for biochemical and cell-based assays, leveraging the well-characterized JAK2 inhibitor, Ruxolitinib, as the primary benchmark. To further assess selectivity, we include comparative protocols for Crizotinib and Ibrutinib, inhibitors of ALK/c-MET and BTK respectively. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous and objective evaluation of novel pyrazole-based compounds.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in the design of kinase inhibitors. Numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and a host of targeted cancer therapies like Ruxolitinib, Crizotinib, and Ibrutinib, feature a pyrazole core, underscoring its therapeutic significance.[1][2][3]
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
Given the prevalence of the pyrazole motif in successful kinase inhibitors, any novel pyrazole-containing compound, such as this compound, warrants a thorough investigation of its potential as a kinase inhibitor. This guide outlines a systematic approach to benchmark this compound against established industry standards, with a primary focus on the Janus Kinase 2 (JAK2).
Causality for Selecting JAK2 as the Primary Target:
The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune response.[5][6] Aberrant JAK2 activity, often driven by the V617F mutation, is a key pathogenic driver in myeloproliferative neoplasms (MPNs).[7] Ruxolitinib, a potent and selective pyrazole-containing JAK1/JAK2 inhibitor, has demonstrated significant clinical efficacy in the treatment of MPNs, establishing a clear precedent for the therapeutic potential of pyrazole-based JAK2 inhibitors.[1][7] Therefore, benchmarking this compound against Ruxolitinib for JAK2 inhibition provides a clinically relevant and scientifically sound starting point for its characterization.
Benchmarking Strategy: A Multi-faceted Approach
A robust benchmarking strategy necessitates a multi-tiered experimental approach, progressing from biochemical assays that assess direct enzyme inhibition to cell-based assays that evaluate activity in a more physiologically relevant context. Our proposed strategy encompasses:
-
Biochemical Potency and Selectivity: Direct measurement of the compound's inhibitory activity against purified kinase enzymes.
-
Cellular Target Engagement and Pathway Inhibition: Confirmation of the compound's ability to inhibit the target kinase and its downstream signaling pathway within a cellular environment.
-
Functional Cellular Outcomes: Assessment of the compound's impact on cell proliferation and viability in cancer cell lines dependent on the target kinase.
To provide a comprehensive selectivity profile, we will compare the activity of this compound against JAK2 with its activity against two other clinically relevant kinases that are also targeted by pyrazole-containing drugs: Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), using Crizotinib and Ibrutinib as the respective industry standards.
Experimental Workflow Overview
Caption: High-level workflow for benchmarking this compound.
Biochemical Assays: Determining Potency and Selectivity
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is optimized for determining the half-maximal inhibitory concentration (IC50) of test compounds against JAK2, ALK, and BTK.
Materials:
-
Recombinant human kinase enzymes (JAK2, ALK, BTK)
-
Kinase-specific peptide substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Test Compounds: this compound, Ruxolitinib, Crizotinib, Ibrutinib
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point serial dilution series (e.g., 1:3) in DMSO, starting from a high concentration (e.g., 1 mM). The final concentration in the assay will be significantly lower.
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in assay buffer. The final concentrations in the 5 µL reaction will be:
-
Add 2 µL of the 2X kinase/substrate mix to each well.
-
Add 2 µL of 2X ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Kinome-wide Selectivity Profiling
To understand the broader selectivity profile of this compound, a comprehensive screen against a large panel of kinases is essential. Services like Eurofins DiscoverX's KINOMEscan® provide a robust platform for this analysis.[1][2][3] This competition binding assay quantitatively measures the interaction of a test compound with hundreds of kinases, providing a detailed map of its on- and off-target activities.
Expected Data: The output from a KINOMEscan® assay is typically presented as a dendrogram, visually representing the kinases that interact with the test compound. This allows for a direct comparison of the selectivity profiles of this compound, Ruxolitinib, Crizotinib, and Ibrutinib.
Cell-Based Assays: Validating Cellular Activity
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.
Protocol: Western Blot for Phospho-STAT3 Inhibition in HEL Cells
This protocol assesses the ability of test compounds to inhibit the JAK2 signaling pathway by measuring the phosphorylation of its downstream target, STAT3, in the human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2 V617F mutation.[12]
Materials:
-
HEL 92.1.7 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compounds: this compound, Ruxolitinib
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, Clone D3A7)
-
Rabbit anti-STAT3 (e.g., Cell Signaling Technology, Clone 124H6)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture HEL 92.1.7 cells to a density of approximately 1 x 10⁶ cells/mL.
-
Treat cells with a dose range of this compound and Ruxolitinib (e.g., 0.1 nM to 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with the total STAT3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3 using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Plot the normalized p-STAT3 levels against the compound concentration to determine the cellular IC50 for pathway inhibition.
-
Protocol: Cell Proliferation Assay
This assay measures the effect of the test compounds on the proliferation of kinase-dependent cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP.[13][14]
Cell Lines:
-
HEL 92.1.7 (JAK2-dependent): Human erythroleukemia.[6]
-
Karpas-299 (ALK-dependent): Human anaplastic large cell lymphoma.[11]
-
Ramos (BTK-dependent): Human Burkitt's lymphoma.[15]
Materials:
-
Appropriate cell culture medium and supplements for each cell line.
-
Test Compounds: this compound, Ruxolitinib, Crizotinib, Ibrutinib.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570).
-
Opaque-walled 96-well plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in opaque-walled 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells per well).
-
-
Compound Treatment:
-
Prepare a serial dilution of each test compound in the appropriate cell culture medium.
-
Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in tabular format.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | JAK2 | ALK | BTK |
| This compound | TBD | TBD | TBD |
| Ruxolitinib | 2.8[7] | >1000 | >1000 |
| Crizotinib | >1000 | 20[4] | >1000 |
| Ibrutinib | >1000 | >1000 | 0.5[4] |
| TBD: To be determined by experimentation. |
Table 2: Comparative Cellular Activity (GI50, nM)
| Compound | HEL 92.1.7 (JAK2) | Karpas-299 (ALK) | Ramos (BTK) |
| This compound | TBD | TBD | TBD |
| Ruxolitinib | ~200[9] | >10,000 | >10,000 |
| Crizotinib | >10,000 | 54.1[11] | >10,000 |
| Ibrutinib | >10,000 | >10,000 | ~10 |
| TBD: To be determined by experimentation. |
Visualizing Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based compounds.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking this compound against industry-standard pyrazole-containing kinase inhibitors. By focusing on JAK2 as a primary target and including ALK and BTK for selectivity profiling, this approach allows for a thorough evaluation of the compound's potential as a kinase inhibitor. The detailed protocols for biochemical and cell-based assays, along with the clear structure for data presentation and interpretation, will enable researchers to generate high-quality, comparative data. The insights gained from this benchmarking study will be crucial in guiding the future development of this compound as a potential therapeutic agent.
References
- Mousavi-Ebadi, M., & Safaei-Ghomi, J. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate.
- Hassan, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 236. [Link]
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), 1089-1101. [Link]
- Wilson, W. H., et al. (2015). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Oncotarget, 6(32), 32977–32988. [Link]
- ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
- Wang, Y., et al. (2013). pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood. PLoS One, 8(3), e58518. [Link]
- OpenTrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo.
- ResearchGate. (n.d.). ADP-Glo biochemical assay of ibrutinib against purified EGFR proteins.
- Anderson, E. J., et al. (2024). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. Science Signaling, 17(823), eadj5345. [Link]
- Oncolines B.V. (n.d.). Case study - BTK Inhibitor ibrutinib.
- Anderson, E. J., et al. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv. [Link]
- ResearchGate. (n.d.). JAK2 kinase inhibition with CD4 concentrations of 50 μM, 25 μM, 12.5 μM, 6.25 μM, and 3.125 μM, with kinase activity quantified using an ADP-Glo™ kinase assay.
- Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011–1019. [Link]
- ResearchGate. (n.d.). IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2.
- Yi, E. S., et al. (2012). Crizotinib and testing for ALK. Journal of the National Comprehensive Cancer Network, 10(10), 1213–1216. [Link]
- Ou, S. H. I., et al. (2017). Complete Pathological Response to Crizotinib in a Patient with ALK-rearranged Lung Adenocarcinoma. Journal of Thoracic Oncology, 12(1), 173–177. [Link]
- Le, X., et al. (2015). Detection of Crizotinib-Sensitive Lung Adenocarcinomas With MET, ALK, and ROS1 Genomic Alterations via Comprehensive Genomic Profiling. Clinical Lung Cancer, 16(5), e171–e177. [Link]
- Sharma, M., et al. (2022). Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. Journal of Thrombosis and Haemostasis, 20(10), 2390–2400. [Link]
- Stroncek, J. D., et al. (2016). Phase II study of ruxolitinib, a selective JAK1/2 inhibitor, in patients with metastatic triple-negative breast cancer.
- Harrison, C., et al. (2012). Reductions in JAK2V617F allele burden with ruxolitinib treatment in COMFORT-II, a phase III study comparing the safety and efficacy of ruxolitinib to best available therapy (BAT). Journal of Clinical Oncology, 30(15_suppl), 6502. [Link]
- Shaw, A. T. (2012). Treatment of ALK+ lung cancer with crizotinib, Profile 1007. ecancermedicalscience, 6, ed23. [Link]
- Akbulut, O., et al. (2023). Effects of Ruxolitinib on Myeloproliferative Neoplasms via the Negative Regulators.
- ResearchGate. (n.d.). Effect of combined treatment on cell cycle. Karpas 299 were treated up...
- Targeted Oncology. (2017). Ruxolitinib Demonstrates Safety, Efficacy in Myelofibrosis, Expanded Access Trial Confirms.
- Bio-Rad Laboratories. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]
- Wang, Y., et al. (2021). Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway.
- Shreberk-Hassidim, R., et al. (2023). Ruxolitinib. In StatPearls.
- Cytion. (n.d.). Ramos Cell Line - B-Cell Lymphoma Research.
Sources
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete Pathological Response to Crizotinib in a Patient with ALK-rearranged Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.uky.edu [medicine.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Independent Verification of the Biological Activity of 4-Isopropyl-1H-pyrazol-3-amine: A Comparative Guide
This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of 4-Isopropyl-1H-pyrazol-3-amine. Given the prevalence of the pyrazole scaffold in clinically significant anti-inflammatory drugs and kinase inhibitors, this guide proposes a dual-pronged investigative approach.[1][2][3][4][5] We will objectively compare the performance of this compound against two well-established drugs: Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a JAK1/JAK2 inhibitor.[1][6][7][8][9][10][11][12] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for data interpretation.
Introduction and Rationale
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4][5] this compound, a simple derivative of this class, presents an opportunity for novel therapeutic development. However, a comprehensive and independent verification of its biological activity is paramount.
This guide outlines a systematic approach to first screen for anti-inflammatory properties and subsequently, to investigate its potential as a kinase inhibitor. The choice of comparative compounds is deliberate:
-
Celecoxib : A diaryl-substituted pyrazole, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway responsible for inflammation and pain.[1][2][13][14] Its well-defined mechanism makes it an ideal benchmark for assessing anti-inflammatory activity.
-
Ruxolitinib : A pyrazole-containing compound, is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are critical components of the JAK-STAT signaling pathway that mediates the effects of numerous cytokines and growth factors involved in inflammation and myeloproliferation.[6][7][15][16] It serves as a relevant comparator for potential kinase inhibitory activity.
Experimental Section I: Assessment of Anti-inflammatory Activity
The initial investigation will focus on determining if this compound exhibits anti-inflammatory properties. A widely accepted in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) will be employed.[17][18][19][20]
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocols
2.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2.2. Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound, Celecoxib (positive control), and vehicle (DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
2.3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of this compound, Celecoxib, or vehicle for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
2.4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of this compound, Celecoxib, or vehicle for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and store at -80°C until use.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Comparative Data Presentation
| Compound | Cytotoxicity (CC50, µM) | NO Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Hypothesized Signaling Pathway: COX-2 Mediated Inflammation
Caption: COX-2 inflammatory pathway.
Experimental Section II: Assessment of Kinase Inhibitory Activity
Should this compound exhibit limited activity in the anti-inflammatory assays, or if a broader characterization is desired, investigating its potential as a kinase inhibitor is a logical next step. Many pyrazole-containing compounds are known to inhibit various kinases.[4][5][9][21][22]
Experimental Workflow: Kinase Inhibition Screening
Caption: Workflow for kinase inhibitor profiling.
Detailed Protocols
3.1. In Vitro Kinase Inhibition Assay (Radiometric)
-
Assay Principle: A radiometric assay, considered the gold standard, directly measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the target kinase.[23][24]
-
Procedure:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and a buffer containing MgCl2 and ATP.
-
Add this compound, Ruxolitinib (positive control), or vehicle (DMSO) at various concentrations.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
-
Kinase Panel: A broad panel of kinases should be screened initially. Based on the pyrazole scaffold, a panel including tyrosine kinases (e.g., JAK family, Src family) and serine/threonine kinases (e.g., MAP kinases, CDKs) is recommended.
3.2. Cellular Target Engagement Assay (Western Blot)
-
Cell Line: A cell line known to have high activity of the identified target kinase (e.g., HEL cells for JAK2).
-
Procedure:
-
Treat cells with varying concentrations of this compound, Ruxolitinib, or vehicle for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the kinase's substrate (e.g., phospho-STAT3 for JAK2) and the total form of the substrate.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the inhibition of substrate phosphorylation.
-
Comparative Data Presentation
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| This compound | Identified Hit 1 | Experimental Data | Experimental Data |
| Identified Hit 2 | Experimental Data | Experimental Data | |
| Ruxolitinib | JAK1 | Reference Value | Reference Value |
| JAK2 | Reference Value | Reference Value |
Hypothesized Signaling Pathway: JAK-STAT Pathway
Caption: JAK-STAT signaling pathway.
Discussion and Interpretation of Results
The experimental data generated from these protocols will allow for a robust, independent verification of the biological activity of this compound.
-
Anti-inflammatory Activity: If the compound demonstrates potent inhibition of NO and pro-inflammatory cytokines with low cytotoxicity, it warrants further investigation as a potential anti-inflammatory agent. A comparison of its IC50 values with Celecoxib will provide a clear indication of its relative potency.
-
Kinase Inhibitory Activity: The kinase panel screen will reveal if the compound has specific or broad-spectrum kinase inhibitory activity. The IC50 values against identified hits, when compared to Ruxolitinib, will determine its potency and potential as a kinase inhibitor. The cellular target engagement assay will confirm its activity in a more physiologically relevant context.
This structured, comparative approach ensures that the biological activity of this compound is thoroughly and objectively characterized, providing a solid foundation for any future drug development efforts.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
- Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Ruxolitinib - Wikipedia. (n.d.).
- Celecoxib - Wikipedia. (n.d.).
- Mechanism of action - Jakafi® (ruxolitinib). (n.d.).
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
- What is the mechanism of Ruxolitinib Phosphate? - Patsnap Synapse. (2024, July 17).
- Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.).
- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
- Some examples of commercially available pyrazole derivatives as NSAIDs - ResearchGate. (n.d.).
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
- Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (n.d.).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (n.d.).
- Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. (n.d.).
- Kinase Screening and Profiling : Methods and Protocols - National Institutes of Health. (n.d.).
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013, November 4).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5).
- Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.).
- Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.).
- Kinase Screening Assay Services - Reaction Biology. (n.d.).
- CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- KINASE PROFILING & SCREENING - Reaction Biology. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH. (n.d.).
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 16. PathWhiz [pathbank.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropyl-1H-pyrazol-3-amine
Foreword: In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule—its creation, purification, and application. However, the life cycle of a chemical does not end upon its use. As scientists, our responsibility extends to the safe and compliant disposal of every reagent, intermediate, and waste product. This guide is designed to provide a comprehensive, scientifically-grounded protocol for the disposal of 4-Isopropyl-1H-pyrazol-3-amine, ensuring the safety of personnel, the integrity of our research environment, and adherence to regulatory standards. This is not just about compliance; it's about a fundamental commitment to safety and environmental stewardship.
Section 1: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many substituted pyrazole and amine derivatives, presents multiple potential risks.[1][2] The hazard profile is derived from aggregated data and classifications for the compound and its structural analogs.[3]
The primary method for communicating these hazards is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]
| Hazard Class | GHS Category | Description of Hazard |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 1B / 2 | May cause severe skin burns and eye damage or cause skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4][5] |
Causality: The amine functional group can impart corrosive properties, while the heterocyclic pyrazole ring, common in pharmacologically active molecules, necessitates careful handling due to potential biological effects.[1][6] The combination of these features requires that this compound be treated as a hazardous chemical waste from the moment of its generation.
Section 2: The Regulatory Framework: A Scientist's Responsibility
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[7]
Simultaneously, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard.[9][10] This requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[10][11]
Your institution's Environmental Health and Safety (EHS) department is the operational arm that translates these federal regulations into actionable laboratory protocols. Always consult your EHS office for specific institutional requirements.
Section 3: Pre-Disposal Operations: The Foundation of Safety
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound or its waste streams.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for bulk transfers. | Protects against splashes and potential irritants.[12] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use. | Prevents skin contact, irritation, and potential burns.[12] |
| Body | A flame-resistant laboratory coat.[12] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | All handling of this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][12] | Mitigates the risk of inhaling harmful vapors or dust. |
Waste Segregation: The Principle of Incompatibility
The single most critical step in preventing laboratory accidents during waste accumulation is proper segregation. Amines are chemically basic and can react violently with incompatible materials.[6]
Segregation Protocol:
-
Identify: Classify all waste containing this compound as Hazardous Chemical Waste .[12]
-
Isolate: Keep this waste stream separate from:
-
Acids and Acid Chlorides: Violent neutralization reactions can occur.
-
Oxidizing Agents: Can create fire or explosion hazards.[6]
-
Halogenated vs. Non-Halogenated Solvents: While not a reactivity issue, mixing these complicates and increases the cost of disposal. Segregate where possible.[13]
-
Aqueous Waste: Keep organic waste separate from aqueous waste unless the process requires it.
-
Section 4: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of this compound waste.
1. Waste Identification and Characterization:
-
Determine if the waste is liquid (e.g., reaction mother liquor, solvent rinses) or solid (e.g., contaminated filter paper, gloves, silica gel). These must be collected in separate containers.[12]
2. Container Selection and Management:
-
Material Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE) for organic waste.[12] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[13]
-
Venting: Do not use sealed containers that can build up pressure if a slow reaction or gas evolution occurs. Vented caps are preferable for liquid waste containers.
-
Closure: The waste container must be kept closed at all times except when actively adding waste.[7][14] This is a common and critical EPA violation.[7]
3. Waste Labeling:
-
Label the container with a hazardous waste tag as soon as the first drop of waste is added.[14]
-
The label must include:
4. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within your laboratory. This area should be under the control of the generator.
-
The SAA must be at or near the point of generation.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.[14]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
5. Arranging for Final Disposal:
-
Once the container is full (up to 90% capacity to allow for expansion) or has reached your institution's time limit for accumulation, arrange for pickup.
-
Contact your institution's EHS department or follow their established procedure for waste collection.[12] Laboratory personnel should not transport hazardous waste across campus.[14]
-
The EHS department will partner with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in compliance with EPA regulations.[6][8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper chemical waste management in a laboratory setting.
Caption: A flowchart detailing the procedural steps from waste generation to final disposal by EHS.
Section 5: Emergency Procedures - Spill Management
Preparedness for accidental spills is a critical component of laboratory safety.[6]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: At a minimum, wear the PPE outlined in Table 2.
-
Containment: For liquid spills, use a spill containment kit with absorbent pads or an inert material like vermiculite or sand to dike the spill and prevent it from spreading.[4][6]
-
Collection: Carefully sweep up the absorbed material and place it in a designated container for solid hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Disposal: Label the container with all contents (including the spilled chemical and absorbent material) and manage it as hazardous waste.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding its hazards, adhering to regulatory frameworks, and meticulously following a structured disposal protocol—from segregation and PPE to containerization and EHS coordination—we uphold our commitment to safety and environmental protection. This systematic approach transforms a regulatory requirement into an integral part of sound scientific practice, protecting ourselves, our colleagues, and our shared environment.
References
- Laboratory Safety Guidance.
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
- OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
- OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- This compound PubChem CID 19002201.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Structure of Pyrazole Derivatives Impact their Affinity.... National Institutes of Health (NIH). [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. osha.gov [osha.gov]
- 10. osha.gov [osha.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vumc.org [vumc.org]
Mastering the Safe Handling of 4-Isopropyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Isopropyl-1H-pyrazol-3-amine, a key building block in modern medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within your laboratory.
Understanding the Hazard Profile of this compound
Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 151521-49-2) presents a multifaceted hazard profile that necessitates a stringent adherence to safety protocols.[1][2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed and potentially harmful if inhaled.[3]
-
Skin Corrosion/Irritation: Can cause skin irritation, and in some cases, severe skin burns.[3]
-
Serious Eye Damage/Eye Irritation: Poses a significant risk of serious eye irritation or damage.[3]
These classifications underscore the critical need for robust personal protective equipment (PPE) and meticulous handling procedures to prevent accidental exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the first line of defense against the chemical hazards posed by this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, tested to ASTM D6978 standard.[4] | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods. |
| Eye Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes and airborne particles, safeguarding against serious eye injury. |
| Lab Coat | Long-sleeved, impermeable or poly-coated lab coat with closed cuffs. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6][7] | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of harmful dust. |
Donning and Doffing PPE: A Procedural Imperative
The efficacy of PPE is as much about its correct application and removal as it is about its selection. An improper doffing technique can lead to self-contamination.
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, appropriate respiratory protection should be worn until the material is confirmed to be secure.[4] Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8] The container should be kept tightly closed.[1][8]
Handling and Use
All manipulations of this compound, particularly weighing and transferring of the solid, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][9] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
Step-by-Step Handling Protocol:
-
Preparation: Assemble all necessary equipment and reagents within the chemical fume hood before introducing the this compound.
-
Weighing: Tare a suitable, sealed container. Carefully transfer the required amount of the compound into the container, minimizing the creation of dust.
-
Dissolution: If dissolving the compound, add the solvent to the container slowly and stir gently to avoid splashing.
-
Reaction: Add the dissolved compound to the reaction vessel using appropriate transfer techniques (e.g., cannula transfer for air-sensitive reactions).
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.[1][8]
Spill Management
In the event of a spill, evacuate the immediate area and alert laboratory personnel. For a small spill, and only if properly trained and equipped, you may proceed with cleanup.
Spill Cleanup Procedure:
-
Wear the full complement of PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8] Do not dispose of this chemical down the drain.[10] Collect waste in a designated, properly labeled, and sealed container.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated understanding of the potential hazards and the rationale behind each safety measure. By integrating these protocols into your laboratory's standard operating procedures, you can ensure the well-being of your research team and the integrity of your scientific endeavors. This commitment to safety is the bedrock upon which groundbreaking discoveries are built.
References
- ChemicalBook. (2025-07-05). This compound - Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Acros Organics. (2025-12-21). 1-Methyl-1H-pyrazol-3-amine - Safety Data Sheet.
- Fisher Scientific. (2025-12-19). 3-Aminopyrazole - Safety Data Sheet.
- Sigma-Aldrich. (2025-11-06). Isopropylamine - Safety Data Sheet.
- Fluorochem Ltd. (2024-12-19). Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate - Safety Data Sheet.
- Thermo Fisher Scientific. (2025-09-16). Safety Data Sheet.
- ChemicalBook. (2025-07-04). This compound.
- ASHP Publications. (n.d.). Personal Protective Equipment.
- PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- ResearchGate. (n.d.). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
- Sigma-Aldrich. (n.d.). Isopropylamine - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
- GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.
- Angene Chemical. (2025-04-04). 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine - Safety Data Sheet.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Thorn-Seshold Group, LMU. (n.d.). Safety in the Lab.
- Cole-Parmer. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine, 97% - Material Safety Data Sheet.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 151521-49-2 [chemicalbook.com]
- 3. This compound | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. na.bhs1.com [na.bhs1.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
